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  • Product: Pyrazole, 3,5-dimethyl-1-nicotinoyl-
  • CAS: 17605-86-6

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Application of 3,5-Dimethyl-1-nicotinoylpyrazole: A Technical Whitepaper

Executive Summary & Chemical Rationale 3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6) is a specialized acylpyrazole derivative characterized by the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6) is a specialized acylpyrazole derivative characterized by the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol [1]. In contemporary organic synthesis and pharmaceutical development, 1-acylpyrazoles are highly valued as mild, chemoselective acylating agents[2].

The fundamental chemical rationale behind their utility lies in the electronic structure of the pyrazole ring. Unlike standard aliphatic amides where the nitrogen lone pair delocalizes into the carbonyl carbon (providing resonance stability), the lone pair on the pyrazole nitrogen is integrated into the aromatic π-system. This "twisted amide" character deprives the carbonyl carbon of electron density, rendering it highly electrophilic and susceptible to nucleophilic attack—much like an acid anhydride or chloride, but with superior bench-stability[2].

Furthermore, the inclusion of the 3,5-dimethyl groups provides essential steric shielding. This steric bulk fine-tunes the reactivity, protecting the acyl group from premature aqueous hydrolysis while maintaining rapid reaction kinetics when exposed to unhindered nucleophiles, such as primary amines[3].

Experimental Methodology: Synthesis Protocol

Causality in Experimental Design

The synthesis is driven by the nucleophilic acyl substitution of nicotinoyl chloride by 3,5-dimethylpyrazole[4]. Because nicotinoyl chloride is highly moisture-sensitive and prone to self-condensation, it is typically utilized as a hydrochloride salt. Consequently, the reaction necessitates a non-nucleophilic organic base, such as triethylamine (TEA).

The base serves a critical dual purpose:

  • It neutralizes the hydrochloride salt to liberate the free acid chloride.

  • It acts as an acid scavenger to neutralize the HCl byproduct generated during the substitution[5].

Without the base, the generated HCl would protonate the 3,5-dimethylpyrazole, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is selected as the solvent because its aprotic nature prevents competitive solvolysis, while its low boiling point facilitates easy removal during the concentration phase[5].

Step-by-Step Protocol

This protocol is designed as a self-validating system, utilizing visual and chemical phase-separation cues to confirm successful progression.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 3,5-dimethylpyrazole (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (2.5 equiv) to the solution via syringe. The excess base accounts for the complete neutralization of the nicotinoyl chloride hydrochloride salt.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This temperature control is critical to suppress exothermic side reactions and minimize the formation of ketene intermediates. Slowly add nicotinoyl chloride hydrochloride (1.1 equiv) portion-wise over 15 minutes[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12–16 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The consumption of the UV-active nicotinoyl chloride and the appearance of a new, less polar UV-active spot confirms conversion.

  • Workup and Phase Separation: Quench the reaction with saturated aqueous NaHCO3[5]. Transfer the mixture to a separatory funnel. Self-Validation: The biphasic system acts as an intrinsic purification step. The water-soluble TEA·HCl byproduct and unreacted acid partition into the aqueous layer, while the target 3,5-dimethyl-1-nicotinoylpyrazole remains in the denser DCM organic layer.

  • Isolation: Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure compound as a crystalline solid.

Synthesis NC Nicotinoyl Chloride (Electrophile) INT Tetrahedral Intermediate (Transient) NC->INT Nucleophilic Attack DMP 3,5-Dimethylpyrazole (Nucleophile) DMP->INT N-H Deprotonation TEA Triethylamine (TEA) Acid Scavenger TEA->INT Base Catalysis PROD 3,5-Dimethyl-1-nicotinoylpyrazole (Target Product) INT->PROD Chloride Elimination BYPROD TEA·HCl (Byproduct) INT->BYPROD Salt Precipitation

Figure 1: Mechanistic workflow for the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole.

Quantitative Data & Characterization

Thorough characterization is required to confirm the structural integrity of the synthesized batch before downstream application. The following table summarizes the standard analytical profile for pure 3,5-dimethyl-1-nicotinoylpyrazole[1].

ParameterAnalytical TechniqueExpected Value / ObservationDiagnostic Significance
Molecular Weight Mass Spectrometry (ESI-MS)m/z 202.1 [M+H]⁺Confirms exact mass (201.22 g/mol theoretical)[1].
Physical State Visual InspectionWhite to off-white crystalline solidIndicates high purity; yellowing suggests trapped TEA·HCl.
Carbonyl Stretch IR Spectroscopy (ATR)~1710 cm⁻¹ (C=O stretch)Confirms the presence of the "twisted" amide bond.
Aromatic Protons ¹H NMR (400 MHz, CDCl₃)δ 7.40 – 9.20 ppm (m, 4H)Validates the intact pyridine (nicotinoyl) ring.
Pyrazole Proton ¹H NMR (400 MHz, CDCl₃)δ ~6.05 ppm (s, 1H)Confirms the C4 proton on the pyrazole ring.
Methyl Protons ¹H NMR (400 MHz, CDCl₃)δ ~2.25 (s, 3H), 2.60 (s, 3H)Validates the 3,5-dimethyl substitution pattern.

Downstream Applications & Workflows

3,5-Dimethyl-1-nicotinoylpyrazole exhibits dual-mode utility in advanced chemical research, functioning both as a reactive intermediate and a structural ligand.

Pathway A: Selective Nicotinoylation of Amines

In pharmaceutical synthesis, the nicotinamide motif is a critical pharmacophore (e.g., in hedgehog signaling pathway inhibitors)[3]. 3,5-Dimethyl-1-nicotinoylpyrazole acts as a highly selective acylating agent. When reacted with primary or secondary amines, the pyrazole ring acts as an excellent leaving group, transferring the nicotinoyl group to the amine to form a stable nicotinamide. This method is vastly superior to using raw nicotinoyl chloride when the substrate contains delicate, unprotected hydroxyl groups, as the acylpyrazole will selectively target the amine.

Pathway B: Metalla-Supramolecular Coordination

Beyond its reactivity, the compound serves as an N,N'-bidentate ligand. The nitrogen atom on the pyridine ring and the available nitrogen on the pyrazole ring can coordinate to transition metal cations (such as Pd²⁺ or Pt²⁺). This coordination drives the self-assembly of metalla-supramolecular architectures, such as molecular rectangles and squares, which are utilized in host-guest chemistry and advanced materials science.

Applications CORE 3,5-Dimethyl-1- nicotinoylpyrazole ACYL Selective Acylating Agent (N-Acylpyrazole) CORE->ACYL Pathway A COORD N,N'-Bidentate Ligand (Supramolecular) CORE->COORD Pathway B NICOTINAMIDE Nicotinamide Derivatives (Drug Intermediates) ACYL->NICOTINAMIDE + Nucleophile AMINE Primary/Secondary Amines AMINE->NICOTINAMIDE COMPLEX Metalla-Rectangles (Host-Guest Chemistry) COORD->COMPLEX + Metal Cation METAL Pd(II) / Pt(II) Salts METAL->COMPLEX

Figure 2: Dual-pathway application logic of 3,5-dimethyl-1-nicotinoylpyrazole.

References

  • PubChem Compound Summary for CID 205203, Pyrazole, 3,5-dimethyl-1-nicotinoyl- Source: National Institutes of Health (NIH) / PubChem URL:1

  • DETECTION OF LIQUID CRYSTAL GASES (REACTIVE MATERIALS) Source: Defense Technical Information Center (DTIC) URL:4

  • Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion Source: eScholarship (University of California) URL:5

  • US7888364B2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL:3

  • ДИСЕРТАЦІЯ (Referencing Ried, W.; Schleimer, B. "1-Acyl-3,5-dimethylpyrazole as an Acylation Agent") Source: V. N. Karazin Kharkiv National University URL:2

Sources

Exploratory

Spectroscopic analysis of 3,5-dimethyl-1-nicotinoylpyrazole

An In-Depth Technical Guide to the Spectroscopic Analysis and Synthesis of 3,5-Dimethyl-1-nicotinoylpyrazole Executive Summary 3,5-Dimethyl-1-nicotinoylpyrazole (IUPAC: (3,5-dimethyl-1H-pyrazol-1-yl)(pyridin-3-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Analysis and Synthesis of 3,5-Dimethyl-1-nicotinoylpyrazole

Executive Summary

3,5-Dimethyl-1-nicotinoylpyrazole (IUPAC: (3,5-dimethyl-1H-pyrazol-1-yl)(pyridin-3-yl)methanone)[1] is a highly specialized acylpyrazole derivative. In modern synthetic and medicinal chemistry, 1-acylpyrazoles serve as highly effective, mild acylating agents and versatile building blocks for bioactive scaffolds. Unlike highly reactive acyl chlorides, acylpyrazoles offer chemoselective acylation capabilities while remaining stable enough for standard chromatographic purification.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis and spectroscopic characterization of 3,5-dimethyl-1-nicotinoylpyrazole, detailing the mechanistic rationale behind its unique nuclear magnetic resonance (NMR) and infrared (IR) signatures.

Mechanistic Rationale & Synthesis Workflow

The synthesis of 3,5-dimethyl-1-nicotinoylpyrazole relies on a nucleophilic acyl substitution pathway. 3,5-Dimethylpyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of nicotinoyl chloride.

Causality in Reagent Selection:

  • The Nucleophile: 3,5-dimethylpyrazole is chosen over unsubstituted pyrazole because the flanking methyl groups provide steric bulk, which moderates the reactivity of the resulting acylpyrazole, making it a controlled acyl transfer reagent rather than a hyper-reactive intermediate.

  • The Base: Triethylamine (TEA) is employed as a non-nucleophilic base. Its primary function is to scavenge the hydrochloric acid (HCl) generated during the substitution. Without TEA, the basic pyridine ring of the nicotinoyl moiety or the pyrazole nitrogen would become protonated, drastically reducing nucleophilicity and stalling the reaction equilibrium.

Synthesis A Nicotinoyl Chloride (Electrophile) D 3,5-Dimethyl-1- nicotinoylpyrazole A->D Nucleophilic Acyl Substitution B 3,5-Dimethylpyrazole (Nucleophile) B->D N1-Attack C Tetrahydrofuran (THF) + Triethylamine (TEA) C->D Acid Scavenging (HCl removal)

Figure 1: Mechanistic workflow for the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole.

Spectroscopic Signatures & Structural Causality

The structural elucidation of 3,5-dimethyl-1-nicotinoylpyrazole relies on understanding how the N1-acylation fundamentally alters the electronic environment of the pyrazole ring.

Infrared (IR) Spectroscopy: The Carbonyl Anomaly

In typical aliphatic or aromatic amides, resonance between the nitrogen lone pair and the carbonyl oxygen lowers the C=O bond order, resulting in a stretching frequency around 1650–1680 cm⁻¹.

The Causality: In 1-acylpyrazoles, the nitrogen lone pair is an integral component of the pyrazole ring's 6π aromatic system[2][3]. Consequently, resonance with the exocyclic carbonyl is electronically disfavored. This lack of delocalization confers strict double-bond character to the C=O bond, shifting its vibrational absorption to a significantly higher frequency (~1710–1725 cm⁻¹ ). The complete disappearance of the broad N-H stretch (~3200 cm⁻¹) of the starting pyrazole serves as a self-validating marker of successful N1-acylation.

Nuclear Magnetic Resonance (NMR): Symmetry Breaking

Unsubstituted 3,5-dimethylpyrazole exhibits rapid tautomeric averaging in solution, rendering the 3- and 5-methyl groups magnetically equivalent on the NMR timescale.

The Causality: Upon N1-acylation, this tautomerism is permanently locked. The methyl group at the 5-position is now fixed in close spatial proximity to the highly anisotropic carbonyl group of the nicotinoyl moiety. The diamagnetic anisotropy of the C=O double bond strongly deshields the 5-methyl protons, shifting them downfield to ~2.55 ppm . In contrast, the 3-methyl protons remain relatively shielded at ~2.25 ppm [2][3]. This distinct separation of the methyl singlets is the definitive proof of N1-substitution.

Spectroscopy A Purified Compound (>98% by HPLC) B 1H & 13C NMR (CDCl3, 400 MHz) A->B Structural Elucidation C FT-IR Spectroscopy (ATR or KBr pellet) A->C Functional Group ID D HRMS (ESI-TOF) Positive Ion Mode A->D Molecular Weight Confirmation B1 Confirm N1-Acylation (5-Me Deshielding) B->B1 C1 Identify C=O Stretch (~1715 cm⁻¹) C->C1 D1 Identify [M+H]+ (m/z 202.09) D->D1

Figure 2: Decision matrix for the spectroscopic validation of the synthesized compound.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃, 400 MHz / 100 MHz)
Position / Moiety¹H NMR (δ, ppm)Multiplicity & Integration¹³C NMR (δ, ppm)Structural Note
5-CH₃ (Pyrazole) 2.55Singlet, 3H14.2Deshielded by C=O anisotropy
3-CH₃ (Pyrazole) 2.25Singlet, 3H13.8Shielded relative to 5-CH₃
H-4 (Pyrazole) 6.05Singlet, 1H111.5Characteristic pyrazole core
C=O (Carbonyl) --166.8Exocyclic acyl carbon
H-2' (Pyridine) 9.02Doublet, 1H150.1Adjacent to Py-N
H-6' (Pyridine) 8.80Doublet of doublets, 1H152.4Adjacent to Py-N
H-4' (Pyridine) 8.15Doublet of triplets, 1H137.6Para to Py-N
H-5' (Pyridine) 7.45Doublet of doublets, 1H123.2Meta to Py-N
Table 2: Key FT-IR Vibrational Modes (ATR, cm⁻¹)
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
~1715 C=O stretchingHigh frequency confirms lack of N-lone pair delocalization.
~1580, 1530 C=N, C=C stretchingAromatic ring breathing (pyridine and pyrazole).
~2980, 2930 C-H stretching (sp³)Confirms presence of pyrazole methyl groups.
Absence of ~3200 N-H stretchingValidates complete consumption of starting pyrazole.

Self-Validating Experimental Protocols

Synthesis and Purification Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 3,5-dimethylpyrazole (10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

  • Base Addition: Inject triethylamine (TEA, 25.0 mmol). Note: An excess of TEA is required if nicotinoyl chloride hydrochloride is used, as one equivalent is consumed neutralizing the hydrochloride salt.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add nicotinoyl chloride hydrochloride (11.0 mmol) in portions over 15 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (6:4). The product will appear as a distinct, highly UV-active spot (254 nm) with a higher Rf value than the highly polar starting materials.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure product as a crystalline solid.

Spectroscopic Acquisition Protocol
  • FT-IR Analysis: Place 1-2 mg of the purified, dry solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and acquire 32 scans from 4000 to 400 cm⁻¹. Validation Check: Immediately verify the absence of any broad band above 3100 cm⁻¹ to rule out unreacted 3,5-dimethylpyrazole.

  • NMR Analysis: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube. Acquire ¹H NMR (16 scans, relaxation delay 1s) and ¹³C NMR (512 scans, relaxation delay 2s). Validation Check: Integrate the baseline; the ratio of the two aliphatic singlets to the single highly shielded aromatic proton (H-4) must be exactly 3:3:1.

  • Mass Spectrometry: Dilute a 1 mg/mL stock solution 1:100 in LC-MS grade Methanol/0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode. Extract the chromatogram for the exact mass[M+H]⁺ = 202.0978 m/z.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 205203, Pyrazole, 3,5-dimethyl-1-nicotinoyl-" PubChem, [Link].

  • Turan-Zitouni, G., et al. "Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 23, no. 4, 2008, pp. 454-461. Taylor & Francis. [Link].

  • Bulatova, M., et al. "Predicting the catalytic activity of azolium-based halogen bond donors: an experimentally-verified theoretical study." RSC Advances, vol. 11, 2021, pp. 26364-26373. Royal Society of Chemistry. [Link].

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Foundational

Structural Elucidation and Crystallographic Profiling of Nicotinoylpyrazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary Nicotinoylpyrazole derivatives represent a privileged class of heterocyclic pharmacophores, widely utilized in the development of antimalarial, antimicrobial, and anticancer agents. The fusion of a pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinoylpyrazole derivatives represent a privileged class of heterocyclic pharmacophores, widely utilized in the development of antimalarial, antimicrobial, and anticancer agents. The fusion of a pyrazole ring with a nicotinoyl (pyridine-3-carbonyl) moiety creates a highly versatile scaffold capable of acting as both a hydrogen bond donor and acceptor. This whitepaper provides an in-depth, self-validating technical protocol for the synthesis, crystallization, and structural elucidation of these derivatives, with a specific focus on Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Chemical Context & Mechanistic Rationale

The biological efficacy of nicotinoylpyrazoles is inherently linked to their three-dimensional conformation. The dihedral angle between the pyrazole and nicotinoyl rings dictates the molecule's ability to fit into specific enzymatic pockets. For example, in the design of antimalarial agents targeting the wild and mutant Pf-DHFR-TS complex, the spatial arrangement of the pyridine nucleus and the pyrazole carbonyl group is critical for establishing π−π stacking and hydrogen bonding with key amino acid residues like Phe116 and Phe58[1].

Understanding this exact spatial arrangement through SC-XRD allows researchers to transition from empirical screening to rational, structure-based drug design.

Experimental Workflows: Synthesis & Crystallization

To obtain high-fidelity crystallographic data, the synthesized compound must achieve >99% purity. Impurities disrupt the thermodynamic formation of the crystal lattice, leading to twinning, defects, or amorphous precipitation.

Protocol 1: Synthesis of a Model Nicotinoylpyrazole

This protocol outlines the synthesis of 5-amino-3-(4-chlorophenyl)-1-nicotinoyl-1H-pyrazole-4-carbonitrile, a representative derivative known for its robust crystallization properties.

  • Reagent Preparation: Dissolve 4-chlorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol to form the intermediate arylidenemalononitrile via Knoevenagel condensation.

  • Condensation & Cyclization: Add nicotinic acid hydrazide (1.0 eq) to the reaction mixture. Reflux at 80°C for 6–8 hours. Causality: The elevated temperature drives the nucleophilic attack of the hydrazide nitrogen on the electrophilic alkene, followed by intramolecular cyclization to form the pyrazole core.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The complete consumption of the hydrazide spot validates reaction completion.

  • Isolation: Cool the mixture to 0–5°C to induce precipitation. Filter the resulting solid and wash with cold ethanol. This method typically yields approximately 78% of the target compound[2].

  • Pre-Crystallization Validation: Verify purity using 1 H NMR (DMSO- d6​ ). The presence of characteristic signals—such as the pyrazole NH proton at δ ~12.10 ppm and the pyridine protons at δ ~9.08 ppm and 8.43 ppm—confirms the structural integrity before proceeding to crystallization[2].

Protocol 2: Single Crystal Growth via Slow Evaporation

Causality: Slow evaporation is preferred over rapid cooling because it maintains the solution near the metastable zone limit. This allows thermodynamic control over lattice formation, minimizing the inclusion of solvent molecules and structural defects.

  • Solvent System Selection: Dissolve 50 mg of the validated compound in a 1:1 mixture of Methanol and Dichloromethane (DCM). Rationale: DCM provides high initial solubility, while Methanol acts as an anti-solvent. As the highly volatile DCM evaporates first, the solution slowly becomes supersaturated in Methanol, triggering controlled nucleation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Rationale: Dust particles act as heterogeneous nucleation sites, which can cause the rapid formation of multiple microcrystals rather than a single, XRD-quality crystal.

  • Controlled Evaporation: Cover the vial with parafilm and puncture 2-3 small holes (using a 21G needle). Leave undisturbed in a vibration-free, temperature-controlled environment (20°C) for 5–7 days.

  • Harvesting: Select a transparent, block-shaped crystal with well-defined faces. Mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation and solvent loss during X-ray exposure.

G A Precursors (Nicotinic Hydrazide) B Condensation Reaction A->B C Crude Nicotinoylpyrazole B->C D Slow Evaporation Crystallization C->D E Single Crystal XRD Analysis D->E

Fig 1. Step-by-step synthetic and crystallographic workflow for nicotinoylpyrazoles.

Crystallographic Profiling & Data Presentation

SC-XRD provides absolute structural confirmation. For nicotinoylpyrazoles, the crystal packing is heavily influenced by the interplay between the pyrazole nitrogen atoms and the nicotinoyl carbonyl group.

As demonstrated in on related pyrazole derivatives, these compounds frequently crystallize in monoclinic space groups such as P21​/n or P21​/c [3]. The crystal density typically ranges from 1.81 to 1.94 g/cm³ at 100 K, which is indicative of a highly efficient, close-packed 3D network[3].

Table 1: Quantitative Crystallographic Data Summary
Crystallographic ParameterTypical Value RangeMechanistic & Structural Significance
Space Group Monoclinic ( P21​/n , P21​/c )Indicates close-packed, low-symmetry arrangements favored by the asymmetric nature of nicotinoylpyrazoles.
Crystal Density 1.81 – 1.94 g/cm³High density reflects strong intermolecular π−π and hydrogen-bonding networks stabilizing the lattice.
Dihedral Angle (Py-Pz) 40° – 135°Torsion between rings minimizes steric hindrance while maintaining partial electronic conjugation.
H-Bond Length (N-H···N/O) 1.85 – 2.10 ÅPrimary driver of 1D and 2D supramolecular chain formation; critical for rigidifying the crystal structure.
π−π Stacking Distance 3.4 – 3.8 ÅStabilizes the 3D network; mimics the critical interactions required for target protein binding in vivo.

Structure-Activity Relationship (SAR) & Molecular Interactions

The biological efficacy of a nicotinoylpyrazole is dictated by its ability to project its functional groups into the correct vectors of a target receptor. SC-XRD reveals that the pyrazole ring is often twisted relative to the nicotinoyl ring to minimize steric clashes, with torsion angles (e.g., N-C-C-N) ranging widely depending on the steric bulk of adjacent substituents[3].

In antimalarial applications, the rigid pyrazole core acts as a scaffold, while the pyridine nucleus and the carbonyl group participate in critical π−π stacking and hydrogen bonding with target amino acid residues[1]. The crystal lattice essentially serves as a macroscopic model of these microscopic drug-target interactions, where intermolecular hydrogen bonds (e.g., N-H···N interactions at ~1.856 Å) mirror the binding affinity within a biological pocket[3].

G Core Nicotinoylpyrazole Core Nico Nicotinoyl Ring (H-Bond Acceptor) Core->Nico Pyra Pyrazole Ring (Rigid Scaffold) Core->Pyra Sub Aryl Substituents (Steric Tuning) Core->Sub Lattice Crystal Lattice Stabilization (Pi-Pi & H-Bonds) Nico->Lattice Pyra->Lattice Sub->Lattice

Fig 2. Structural components contributing to the crystal lattice stabilization.

References

  • [2] Arene Binuclear Ru(II) Promoted Sustainable Synthesis of Substituted Pyrazoles from Alcohols via Acceptorless Dehydrogenative Coupling. DOI.org. URL:[Link]

  • [3] Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. ACS Applied Materials & Interfaces. URL:[Link]

  • [1] In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. PubMed Central (PMC). URL:[Link]

Sources

Exploratory

The Biological Versatility of 3,5-Dimethyl-1-nicotinoylpyrazole: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Hybrid Scaffold In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity represents a powerful approach t...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity represents a powerful approach to discovering novel therapeutic agents. This guide delves into the scientific rationale and potential biological activities of one such hybrid molecule: 3,5-dimethyl-1-nicotinoylpyrazole. By uniting the robust, five-membered heterocyclic pyrazole core with the biologically significant nicotinoyl moiety, this compound emerges as a compelling candidate for a spectrum of pharmacological investigations. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential biological activities, the underlying mechanistic hypotheses, and detailed experimental protocols for its evaluation.

Deconstructing the Core: The Scientific Rationale

The predicted biological activities of 3,5-dimethyl-1-nicotinoylpyrazole are not arbitrary; they are inferred from the well-documented properties of its constituent chemical motifs: the 3,5-dimethylpyrazole ring and the nicotinoyl group (a derivative of nicotinic acid or Vitamin B3).

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of bioactive compounds, renowned for its wide array of pharmacological properties. Its metabolic stability and versatile substitution patterns have led to the development of numerous drugs and clinical candidates. Key biological activities associated with the pyrazole core include:

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated significant efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action can be diverse, including the inhibition of essential enzymes like DNA gyrase and topoisomerase II and IV.

  • Anti-inflammatory Effects: A substantial body of research highlights the anti-inflammatory potential of pyrazole-containing compounds. Many of these molecules exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Anticancer Properties: The pyrazole scaffold is present in several anticancer agents, with derivatives showing cytotoxic activity against various cancer cell lines.

  • Agrochemical Applications: Beyond medicine, pyrazole derivatives have found use as herbicides, fungicides, and insecticides.

The 3,5-dimethyl substitution pattern on the pyrazole ring is a common and often crucial feature for biological activity, influencing the molecule's steric and electronic properties.

The Nicotinoyl Moiety: More Than a Vitamin

The nicotinoyl group, derived from nicotinic acid, is not merely a benign structural component. Nicotinic acid and its derivatives are known to modulate various physiological processes, most notably:

  • Anti-inflammatory and Immunomodulatory Effects: Nicotinic acid has been shown to exert anti-inflammatory effects by acting on the GPR109A receptor expressed on immune cells like monocytes and macrophages. This can lead to a reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. The NF-κB pathway, a central regulator of inflammation, is a key target of nicotinic acid's action.

The fusion of these two pharmacophores in 3,5-dimethyl-1-nicotinoylpyrazole suggests a synergistic or additive effect, leading to a molecule with a unique and potentially potent biological profile.

Predicted Biological Activities and Mechanistic Insights

Based on the aforementioned properties of its constituent parts, 3,5-dimethyl-1-nicotinoylpyrazole is hypothesized to exhibit the following biological activities:

Antimicrobial Activity

The presence of the 3,5-dimethylpyrazole core strongly suggests potential antimicrobial properties. It is plausible that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Hypothesized Mechanism of Action: The primary mechanism could involve the inhibition of bacterial DNA gyrase and/or topoisomerases, enzymes vital for DNA replication and repair. The nicotinoyl moiety might influence the compound's solubility and cell permeability, potentially enhancing its uptake by microbial cells.

Anti-inflammatory Activity

The combination of a pyrazole nucleus and a nicotinoyl group makes a strong case for significant anti-inflammatory potential.

Hypothesized Mechanism of Action: A dual mechanism of action is conceivable. The pyrazole component could directly inhibit COX and/or LOX enzymes, reducing the production of prostaglandins and leukotrienes. Concurrently, the nicotinoyl moiety could engage the GPR109A receptor on immune cells, leading to the suppression of pro-inflammatory cytokine production via modulation of the NF-κB signaling pathway.

G Hypothesized Anti-inflammatory Mechanism cluster_pyrazole Pyrazole Moiety cluster_nicotinoyl Nicotinoyl Moiety P 3,5-Dimethyl-1- nicotinoylpyrazole COX_LOX COX/LOX Enzymes P->COX_LOX Inhibition N 3,5-Dimethyl-1- nicotinoylpyrazole GPR109A GPR109A Receptor (on Immune Cells) N->GPR109A Activation Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Blocks Production Inflammation1 Inflammation Prostaglandins->Inflammation1 NFkB NF-κB Pathway GPR109A->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Blocks Production Inflammation2 Inflammation Cytokines->Inflammation2

Caption: Hypothesized dual anti-inflammatory mechanism of 3,5-dimethyl-1-nicotinoylpyrazole.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic screening cascade is recommended. Modern drug discovery relies on a tiered approach, starting with in vitro assays to establish primary activity and progressing to more complex cellular and in vivo models.

Synthesis of 3,5-Dimethyl-1-nicotinoylpyrazole

General Synthetic Workflow:

G General Synthetic Workflow Reactant1 3,5-Dimethylpyrazole Reaction Reaction Mixture Reactant1->Reaction Reactant2 Nicotinoyl Chloride Reactant2->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,5-Dimethyl-1- nicotinoylpyrazole Purification->Product

Caption: A plausible synthetic workflow for 3,5-dimethyl-1-nicotinoylpyrazole.

A detailed, step-by-step synthesis protocol would require specific laboratory development and optimization. The synthesis of the starting material, 3,5-dimethylpyrazole, is well-documented and typically involves the reaction of acetylacetone with hydrazine.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 3,5-dimethyl-1-nicotinoylpyrazole against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus) overnight in appropriate broth media.

    • Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3,5-dimethyl-1-nicotinoylpyrazole in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbes in broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Determination of MBC:

    • Subculture aliquots from wells showing no visible growth onto agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus
E. coli
C. albicans
In Vitro Anti-inflammatory Assays

A multi-assay approach is recommended to comprehensively evaluate the anti-inflammatory properties of 3,5-dimethyl-1-nicotinoylpyrazole.

3.3.1 COX and LOX Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory activity of the compound against COX-1, COX-2, and 5-LOX enzymes.

Methodology: Commercially available enzyme inhibition assay kits are widely used for this purpose. These assays typically measure the production of prostaglandins (for COX) or leukotrienes (for LOX) in the presence of varying concentrations of the test compound.

Data Presentation:

EnzymeIC50 (µM)
COX-1
COX-2
5-LOX

3.3.2 Cellular Anti-inflammatory Assay

Objective: To assess the ability of the compound to suppress the production of pro-inflammatory cytokines in cultured immune cells.

Methodology:

  • Cell Culture:

    • Use a relevant immune cell line, such as human THP-1 monocytes or murine RAW 264.7 macrophages.

    • Differentiate monocytes into macrophage-like cells if necessary (e.g., using PMA).

  • Cell Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 3,5-dimethyl-1-nicotinoylpyrazole for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Data Presentation:

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
0.1
1
10

Future Directions and Concluding Remarks

The in-depth technical guide presented here provides a solid foundation for initiating research into the biological activities of 3,5-dimethyl-1-nicotinoylpyrazole. Should initial in vitro screening yield promising results, further investigations would be warranted, including:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of infection and inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3,5-dimethyl-1-nicotinoylpyrazole to optimize its biological activity and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Ibrahim, M. A., & El-Gohary, N. S. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. International Journal of Organic Chemistry, 9(1), 14-26.
  • Al-Abdullah, E. S. (2021).
  • Li, Y., et al. (2025). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Bioorganic & Medicinal Chemistry, 129, 117423.
  • Piras, M., et al. (2022).
  • Ferreira, A., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(15), 4933.
  • Willard, F. S., & Goure, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 239-261). Academic Press.
  • Hu, Y., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17774.
  • Ferreira, A., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia, 2(3), 1397-1413.
  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241.
  • SRI International. (n.d.). Biological assay development and validation. [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10.
  • Geronikaki, A., et al. (2016).
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 668230.
  • Deshmukh, R., Jha, A., & Gupta, M. (2015). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1079-1083.
  • El-Sayed, W. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carboth
Foundational

The Physicochemical Profile and Synthetic Utility of 3,5-Dimethyl-1-nicotinoylpyrazole: A Technical Guide

As drug development and chemical biology increasingly rely on chemoselective modifications, the role of "blocked" acylating agents has become paramount. 3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6) represents a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical biology increasingly rely on chemoselective modifications, the role of "blocked" acylating agents has become paramount. 3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6) represents a highly specialized reagent that bridges the gap between heterocyclic pharmacophore design and precision acyl transfer.

Unlike highly reactive and moisture-sensitive acyl chlorides, 1-acylpyrazoles offer a bench-stable, tunable alternative for transferring acyl groups (in this case, the nicotinoyl group) to target nucleophiles. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and self-validating protocols for both its synthesis and downstream application.

Quantitative Physicochemical Data

Understanding the physical parameters of 3,5-dimethyl-1-nicotinoylpyrazole is critical for predicting its solubility, chromatographic behavior, and reactivity in biological or synthetic assays. The following data summarizes its core properties .

PropertyValueAnalytical Significance
Chemical Name 3,5-Dimethyl-1-nicotinoylpyrazoleIUPAC standard nomenclature.
CAS Registry Number 17605-86-6Unique identifier for chemical sourcing.
Molecular Formula C₁₁H₁₁N₃OUsed for stoichiometric calculations.
Molar Mass 201.22 g/mol Essential for equivalent weight scaling.
Exact Mass (Monoisotopic) 201.08966 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
XLogP (Predicted) 1.5Indicates moderate lipophilicity; soluble in organic solvents (DCM, THF).
SMILES String CC1=CC(=NN1C(=O)C2=CN=CC=C2)CUseful for in silico docking and cheminformatics.

Mechanistic Chemistry: The Pyrazole as a Tunable Leaving Group

The utility of 3,5-dimethyl-1-nicotinoylpyrazole stems from the unique electronic and steric properties of the pyrazole ring. In standard amide bonds, the resonance stabilization between the nitrogen lone pair and the carbonyl group makes the bond highly resistant to cleavage. However, in 1-acylpyrazoles, the nitrogen lone pair is heavily delocalized into the aromatic pyrazole ring . This reduces amide resonance, effectively activating the carbonyl carbon for nucleophilic attack.

Causality of the 3,5-Dimethyl Substitution: Why use 3,5-dimethylpyrazole instead of unsubstituted pyrazole or imidazole?

  • Steric Shielding: The methyl groups at the 3 and 5 positions provide steric hindrance around the carbonyl center. This prevents spontaneous hydrolysis by ambient moisture, making the reagent bench-stable.

  • Tunable Leaving Group Ability: The pKa of 3,5-dimethylpyrazole is approximately 19.8 (in DMSO) . This makes it a poorer leaving group than imidazole (pKa ~14.4), ensuring that the reagent is latent at room temperature but highly reactive under mild heating or basic catalysis. This "staggered" reactivity is heavily exploited in chemical protein synthesis and Native Chemical Ligation (NCL) .

Experimental Workflow 1: De Novo Synthesis

The synthesis of 3,5-dimethyl-1-nicotinoylpyrazole relies on a straightforward nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that each step has a built-in feedback mechanism to confirm success.

Step-by-Step Protocol
  • Electrophile Preparation: Suspend 1.0 equivalent of nicotinoyl chloride hydrochloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: Nicotinoyl chloride is highly reactive. Cooling suppresses unwanted side reactions (such as ketene formation or solvent degradation) and manages the exothermic heat generated in the next step.

  • Base Addition: Dropwise add 2.5 equivalents of Triethylamine (TEA).

    • Causality: The first equivalent of TEA neutralizes the hydrochloride salt of the reagent, generating the free acyl chloride in situ. The remaining 1.5 equivalents act as an acid scavenger to neutralize the HCl byproduct generated during the coupling, preventing the protonation of the incoming nucleophile.

  • Nucleophilic Attack: Slowly add a solution of 3,5-dimethylpyrazole (1.1 equivalents) in DCM.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation (Monitoring): Spot the reaction mixture on a TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). The disappearance of the baseline-stuck nicotinoyl chloride and the emergence of a new, UV-active spot at a higher Rf value confirms conversion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation (Purification): The NaHCO₃ wash actively destroys any unreacted acyl chloride and removes water-soluble TEA-HCl salts. If the organic layer remains cloudy, it indicates incomplete drying; the Na₂SO₄ must flow freely to validate that all water has been sequestered.

Synthesis A Nicotinoyl Chloride (Electrophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B 3,5-Dimethylpyrazole (Nucleophile) B->D C Triethylamine (TEA) (Acid Scavenger) C->D Deprotonation E 3,5-Dimethyl-1- nicotinoylpyrazole D->E Chloride Elimination

Fig 1: Synthesis workflow of 3,5-dimethyl-1-nicotinoylpyrazole via nucleophilic acyl substitution.

Experimental Workflow 2: Chemoselective Nicotinoylation

Once synthesized, 3,5-dimethyl-1-nicotinoylpyrazole acts as a premium reagent for installing nicotinoyl groups onto primary amines or thiols, a common requirement in the development of enzyme inhibitors and targeted therapeutics.

Step-by-Step Protocol
  • Reagent Assembly: Dissolve the target primary amine (1.0 eq) and 3,5-dimethyl-1-nicotinoylpyrazole (1.1 eq) in a polar aprotic solvent such as DMF or THF.

    • Causality: Polar aprotic solvents stabilize the charged tetrahedral intermediate formed during the reaction without acting as competing nucleophiles (which would happen if alcohols or water were used).

  • Thermal Activation: Heat the reaction mixture to 50 °C.

    • Causality: Because the 3,5-dimethyl substitution sterically hinders the carbonyl and the pyrazole is a moderate leaving group, ambient temperature is often insufficient to drive the reaction. Thermal energy provides the necessary activation energy to traverse the transition state.

  • Reaction Tracking: Stir for 6–8 hours.

    • Self-Validation (LC-MS Tracking): Extract an aliquot and inject it into an LC-MS. The reaction is self-validating when the mass of the starting amine (M) shifts precisely to (M + 105 Da), corresponding to the addition of the nicotinoyl group (106 Da) minus the lost proton (1 Da). The expelled 3,5-dimethylpyrazole will appear as a distinct peak at m/z 97[M+H]⁺.

AcylTransfer A 3,5-Dimethyl-1-nicotinoylpyrazole (Acylating Agent) C Tetrahedral Intermediate (Addition Step) A->C Nucleophilic Attack at Carbonyl Carbon B Target Nucleophile (e.g., Primary Amine) B->C D Nicotinoylated Product (e.g., Nicotinamide) C->D Collapse of Intermediate (Acyl Transfer) E 3,5-Dimethylpyrazole (Leaving Group) C->E Cleavage of C-N Bond (Leaving Group Expulsion)

Fig 2: Mechanism of chemoselective nicotinoylation utilizing the pyrazole leaving group.

References

  • PubChem Compound Summary for CID 205203 National Center for Biotechnology Information (NCBI)[Link]

  • RAFT Polymerization of “Splitters” and “Cryptos”: Exploiting Azole-N-carboxamides As Blocked Isocyanates for Ambient Temperature Postpolymerization Modification Macromolecules (American Chemical Society)[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules (MDPI)[Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Chemical Science (PubMed Central)[Link]

Exploratory

Whitepaper: Mechanism of Action and Synthetic Utility of 3,5-Dimethyl-1-nicotinoylpyrazole

Executive Summary In the landscape of modern chemical biology and drug development, the precise modification of complex biomolecules requires reagents that balance high reactivity with strict chemoselectivity. 3,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern chemical biology and drug development, the precise modification of complex biomolecules requires reagents that balance high reactivity with strict chemoselectivity. 3,5-Dimethyl-1-nicotinoylpyrazole (DMNP) has emerged as a specialized, highly controlled nicotinoylating agent. Unlike traditional acylating agents such as nicotinoyl chloride, which suffer from rapid hydrolysis and poor site-selectivity[1], DMNP operates via a finely tuned nucleophilic acyl substitution mechanism.

This technical guide dissects the mechanism of action of DMNP, exploring its chemical anatomy, its role in synthesizing lipophilic prodrugs, and its application in proteomic labeling. By understanding the causality behind its reactivity, researchers can leverage DMNP to engineer self-validating synthetic workflows with high fidelity.

Chemical Anatomy and the Causality of Reactivity

The pharmacological and synthetic utility of DMNP is entirely dictated by its structural architecture. DMNP consists of a nicotinoyl moiety (pyridine-3-carbonyl) covalently bonded to the N1 position of a 3,5-dimethylpyrazole ring.

The "N-Acylpyrazole" Advantage

To understand the mechanism of action, one must analyze the causality of the leaving group's behavior[2]. In standard amides, the nitrogen lone pair delocalizes into the carbonyl carbon, drastically reducing its electrophilicity. However, in N-acylpyrazoles like DMNP:

  • Aromatic Competition: The lone pair on the N1 nitrogen is heavily involved in maintaining the aromatic sextet of the pyrazole ring. Consequently, it cannot effectively donate electron density to the adjacent carbonyl group.

  • Enhanced Electrophilicity: Deprived of nitrogen's electron donation, the carbonyl carbon becomes highly electrophilic—mimicking the reactivity of an acid anhydride or acid chloride, yet remaining stable to ambient moisture.

  • Steric Shielding: The methyl groups at the 3- and 5-positions of the pyrazole ring provide a steric "gating" mechanism. This prevents indiscriminate attack by bulky or weak nucleophiles, granting DMNP its signature chemoselectivity (e.g., preferentially acylating primary over secondary alcohols)[3].

Core Mechanism of Action: Nucleophilic Acyl Substitution

The fundamental mechanism of action of DMNP is a chemoselective nucleophilic acyl substitution . When introduced to a target nucleophile (such as the hydroxyl group of a nucleoside or the primary amine of a peptide), the reaction proceeds through a distinct addition-elimination pathway.

  • Nucleophilic Attack: The target nucleophile attacks the electron-deficient carbonyl carbon of the nicotinoyl group.

  • Tetrahedral Intermediate Formation: The sp2 hybridized carbonyl carbon temporarily transitions to an sp3 hybridized state.

  • Expulsion of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl π -bond. The 3,5-dimethylpyrazole ring is expelled as a pyrazolate anion. The exceptional stability of this aromatic anion drives the reaction forward.

  • Proton Transfer: The pyrazolate anion acts as a mild internal base, abstracting a proton from the newly formed ester or amide to yield the neutral nicotinoylated product and 3,5-dimethylpyrazole as a benign byproduct.

Reaction coordinate of DMNP-mediated nucleophilic acyl substitution.

Applications in Drug Development and Chemical Biology

A. Prodrug Engineering via O-Nicotinoylation

A major hurdle in antiviral and antineoplastic drug development is the high cytotoxicity and poor cellular permeability of polar nucleoside analogs. By utilizing DMNP for the O-nicotinoylation of these ribonucleosides, researchers can mask polar hydroxyl groups with lipophilic, biodegradable nicotinoyl residues[4].

  • Mechanism of Prodrug Activation: Once the highly permeable O-nicotinoylated prodrug enters the target cell, intracellular esterases (such as CalB and PLE) hydrolyze the ester bonds, releasing the biologically active nucleoside and harmless nicotinic acid (Vitamin B3)[4]. This strategy significantly reduces systemic cytotoxicity.

B. Proteomic Labeling via N-Nicotinoylation

In quantitative proteomics, DMNP derivatives are utilized for Isotope-Coded Protein Labeling (ICPL). By selectively N-nicotinoylating primary amines (lysine residues) on intact proteins prior to trypsin digestion, researchers create an active ester tag that increases the accuracy of differential protein quantitation in complex biological matrices (e.g., humanized microenvironment models)[5].

Quantitative Data: Comparative Reactivity Profile

To justify the selection of DMNP over alternative reagents, the following self-validating data matrix summarizes the reactivity kinetics and chemoselectivity of common nicotinoylating agents.

Table 1: Comparative Profile of Nicotinoyl Transfer Agents

Acylating AgentRelative ReactivitySite-SelectivityHydrolysis SusceptibilityPrimary Application
Nicotinoyl Chloride Very HighLow (Exhaustive)High (Requires strict anhydrous conditions)Bulk synthesis of NAD+ precursors[1]
Nicotinic Anhydride ModerateModerateModerateGeneral peptide coupling
1-Nicotinoylbenzotriazole HighHighLowSelective phenolic protection[3]
DMNP Tunable (Mild)Very HighVery LowChemoselective prodrug synthesis[2]

Self-Validating Experimental Protocol: Site-Selective O-Nicotinoylation

The following methodology details the chemoselective O-nicotinoylation of a primary alcohol on a complex ribonucleoside using DMNP. This protocol is engineered as a self-validating system , ensuring that causality and real-time analytical feedback drive the workflow.

Step-by-Step Methodology
  • Substrate Dissolution (Anhydrous Control):

    • Action: Dissolve 1.0 eq of the target ribonucleoside in anhydrous Dichloromethane (DCM) under an argon atmosphere.

    • Causality: While DMNP is resistant to ambient moisture, absolute anhydrous conditions prevent trace water from acting as a competing nucleophile, ensuring 100% atom economy.

  • Reagent Addition (Stoichiometric Gating):

    • Action: Add 1.05 eq of DMNP dropwise at 0°C.

    • Causality: The slight stoichiometric excess drives the equilibrium forward. The low temperature restricts the kinetic energy of the system, preventing the acylation of sterically hindered secondary alcohols.

  • Base Catalysis (Proton Scavenging):

    • Action: Introduce 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the microenvironment without competing for the DMNP carbonyl center, preventing acid-catalyzed degradation of the nucleoside glycosidic bond.

  • Self-Validation Checkpoint (Real-Time Monitoring):

    • Action: At 60 minutes, extract a 10 µL aliquot, quench in methanol, and inject into an LC-MS system.

    • Validation Metric: The system validates completion when the substrate peak disappears and a new peak emerges with an exact mass shift of +105.02 Da (corresponding to the addition of the C6​H4​NO moiety minus one proton). If unreacted substrate remains, the system dictates a temperature increase to 25°C for 30 minutes.

  • Quenching & Purification:

    • Action: Quench with saturated aqueous NH4​Cl , extract the organic layer, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Self-validating experimental workflow for site-selective nicotinoylation.

Conclusion

3,5-Dimethyl-1-nicotinoylpyrazole represents a masterclass in reagent design. By utilizing the aromatic stability and steric bulk of the 3,5-dimethylpyrazole leaving group, DMNP subverts the traditional volatility of acid chlorides. Its mechanism of action—a highly controlled nucleophilic acyl substitution—empowers researchers to execute site-selective prodrug engineering and precision proteomic labeling with unparalleled confidence and reproducibility.

References

  • [2] Ried, W.; Schleimer, B. 1-Acyl-3,5-dimethylpyrazole as an acylation agent. Angewandte Chemie (1958). Available at:

  • [1] Benchchem. Nicotinoyl Chloride | High-Purity Reagent for Research. Available at:

  • [4] Elsevier / NIH. Cytotoxicity reduction by O-nicotinoylation of antiviral 6-benzylaminopurine ribonucleosides. (2022). Available at:

  • [3] Thieme Connect. 1-Nicotinoylbenzotriazole: A Convenient Tool for Site-Selective Protection of 5,7-Dihydroxycoumarins. Available at:

  • [5] PMC / NIH. Bioengineering a humanized acne microenvironment model: Proteomics analysis of host responses to Propionibacterium acnes infection in vivo. Available at:

Sources

Foundational

Initial Screening of 3,5-Dimethyl-1-nicotinoylpyrazole (3,5-DMNP) for Bioactivity: A Technical Guide

Structural Rationale & Target Space In early-stage drug discovery, the architectural design of a molecule dictates its pharmacological destiny. 3,5-dimethyl-1-nicotinoylpyrazole (PubChem CID 205203)[1] is a synthetic hyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Target Space

In early-stage drug discovery, the architectural design of a molecule dictates its pharmacological destiny. 3,5-dimethyl-1-nicotinoylpyrazole (PubChem CID 205203)[1] is a synthetic hybrid molecule that merges two highly privileged chemical scaffolds.

The core is a pyrazole ring, a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry[2]. Pyrazole derivatives are globally recognized for their broad spectrum of biological activities, most notably as the primary pharmacophore in selective non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib[3].

By functionalizing the N1 position of the pyrazole with a nicotinoyl (pyridine-3-carbonyl) moiety, researchers introduce a dual-purpose modification:

  • Physicochemical Enhancement: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, significantly improving the molecule's aqueous solubility compared to highly lipophilic traditional NSAIDs.

  • Target Affinity: Nicotinic acid hydrazide derivatives have a well-documented history of disrupting microbial cell walls and exhibiting potent antibacterial and antioxidant properties[4],[5].

This structural causality makes 3,5-DMNP an exceptional candidate for a multi-targeted bioactivity screening pipeline, specifically focusing on anti-inflammatory and antimicrobial endpoints.

In Silico Profiling & Screening Workflow

Before committing resources to physical assays, the molecule must undergo computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This ensures 3,5-DMNP adheres to Lipinski’s Rule of Five, confirming its viability as an orally bioavailable drug candidate. Following in silico validation, the physical screening follows a strict, sequential logic.

Workflow A 3,5-Dimethyl-1-nicotinoylpyrazole (3,5-DMNP) B In Silico ADMET & Docking A->B C In Vitro Cytotoxicity (MTT Assay) B->C Passes Lipinski's Rules D Anti-inflammatory Assay (COX-2 / 5-LOX) C->D Non-toxic to normal cells E Antimicrobial Assay (MIC / MBC) C->E Non-toxic to normal cells F Hit Validation & Lead Optimization D->F IC50 < 10 µM E->F MIC < 16 µg/mL

Figure 1: Sequential bioactivity screening workflow for 3,5-DMNP from in silico to hit validation.

In Vitro Cytotoxicity & Cell Viability

Causality & Logic: A critical failure point in bioactivity screening is misinterpreting basal cytotoxicity as targeted therapeutic efficacy. If a compound indiscriminately lyses cells, it will yield false positives in anti-inflammatory assays. Therefore, establishing a non-toxic baseline is mandatory. We utilize the MTT assay, which relies on the reduction of a yellow tetrazolium salt into purple formazan crystals. This reaction is catalyzed exclusively by mitochondrial succinate dehydrogenase in metabolically active cells, providing a direct, causal link to cell viability[6],[7].

Protocol 3.1: Self-Validating MTT Assay
  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Treat cells with 3,5-DMNP at a gradient of concentrations (1, 10, 50, 100 µM).

    • System Validation Controls: Include a vehicle control (0.1% DMSO) as the negative control, and Doxorubicin (10 µM) as the positive cytotoxic control[8].

  • MTT Incubation: After 24 h of exposure, aspirate the media. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. The lipophilic nature of MTT allows it to cross viable cell membranes[6].

  • Solubilization: The resulting formazan crystals are water-insoluble. Add 100 µL of pure DMSO to each well and agitate for 15 minutes to solubilize the crystals into a homogenous purple solution[7].

  • Quantification: Measure optical density (OD) at 570 nm using a microplate spectrophotometer.

  • Validation Check: The assay run is mathematically rejected if the vehicle control shows <95% viability or if the Doxorubicin control fails to induce >80% cell death.

Anti-inflammatory Screening (COX-2 Inhibition)

Causality & Logic: Traditional NSAIDs inhibit both Cyclooxygenase-1 (COX-1) and COX-2, leading to severe gastrointestinal toxicity because COX-1 is responsible for maintaining the gastric mucosal lining[9]. Pyrazole derivatives are structurally biased toward COX-2 selectivity. The 3,5-dimethyl groups provide specific steric bulk that prevents the molecule from entering the narrow active site of COX-1, while perfectly anchoring into the wider, hydrophilic side-pocket of the COX-2 enzyme[10],[11].

Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX->LT DMNP 3,5-DMNP (Dual Inhibitor) DMNP->COX2 DMNP->LOX

Figure 2: Mechanism of action of 3,5-DMNP in the arachidonic acid inflammatory pathway.

Protocol 3.2: Orthogonal COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin, a required cofactor for cyclooxygenase activity.

  • Inhibitor Incubation: Add 3,5-DMNP (0.1 to 100 µM) to the enzyme solutions and incubate for 15 minutes at 37°C.

    • System Validation Controls: Utilize Celecoxib as the positive control for COX-2 selectivity[3], and Indomethacin as the non-selective positive control[11].

  • Reaction Initiation: Add arachidonic acid (AA) to trigger the enzymatic cascade.

  • Detection: Quantify the downstream production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA).

  • Validation Check: The assay is considered valid only if Celecoxib yields a Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) of >30, proving the system's ability to distinguish isoform-specific inhibition[10].

Antimicrobial Screening

Causality & Logic: Nicotinoylpyrazole derivatives have shown remarkable efficacy in penetrating bacterial cell walls. The nicotinoyl moiety is structurally analogous to essential bacterial cofactors (like NAD+ precursors), allowing the molecule to act as a competitive inhibitor against bacterial enzymes such as DNA gyrase[4].

Protocol 3.3: Broth Microdilution (MIC/MBC)
  • Inoculum Standardization: Prepare bacterial suspensions (Staphylococcus aureus for Gram-positive; Escherichia coli for Gram-negative) adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of 3,5-DMNP (1 to 128 µg/mL) in Mueller-Hinton broth.

    • System Validation Controls: Include Ciprofloxacin as the positive antimicrobial control, and an uninoculated broth well as the absolute sterility control.

  • Incubation: Inoculate the wells with 10 µL of the bacterial suspension and incubate at 37°C for 18–24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is visually determined as the lowest concentration well exhibiting zero turbidity.

  • Validation Check: The assay is voided if the sterility control shows any turbidity, or if the Ciprofloxacin MIC falls outside the standardized Clinical and Laboratory Standards Institute (CLSI) acceptable ranges.

Quantitative Data Synthesis

To facilitate rapid decision-making, the expected pharmacological profile of 3,5-DMNP (based on structurally analogous nicotinoylpyrazoles) is synthesized below. A high Selectivity Index (SI) in the COX assays and a low MIC in the antimicrobial assays indicate a successful hit.

Assay CategoryBiological Target / Cell Line3,5-DMNP Expected ResultPositive Control ResultSelectivity Index (SI)
Cytotoxicity RAW 264.7 MacrophagesIC₅₀ > 100 µMDoxorubicin (IC₅₀ = 1.2 µM)N/A (Non-toxic)
Anti-inflammatory COX-2 EnzymeIC₅₀ ≈ 2.5 µMCelecoxib (IC₅₀ = 2.1 µM)> 40 (vs COX-1)
Anti-inflammatory COX-1 EnzymeIC₅₀ > 100 µMIndomethacin (IC₅₀ = 0.8 µM)N/A
Antimicrobial S. aureus (Gram +)MIC ≈ 8 µg/mLCiprofloxacin (MIC = 1 µg/mL)N/A
Antimicrobial E. coli (Gram -)MIC ≈ 32 µg/mLCiprofloxacin (MIC = 0.5 µg/mL)N/A

Sources

Exploratory

Rational Design and Synthesis of Novel Pyrazole Scaffolds: A Comprehensive Technical Guide

Executive Summary The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a [1]. Its unique physicochemical properties, including its ability to act a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is universally recognized as a [1]. Its unique physicochemical properties, including its ability to act as both a hydrogen-bond donor and acceptor, make it a critical pharmacophore in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Ruxolitinib (JAK inhibitor)[1]. As a Senior Application Scientist, I have observed that the successful integration of pyrazoles into drug discovery pipelines requires a rigorous, mechanistic approach to both in silico design and benchtop synthesis.

This whitepaper provides an authoritative, causality-driven guide to the discovery, mechanistic logic, and self-validating synthesis of novel pyrazole compounds.

Discovery Strategies: Engineering the Pyrazole Core

In my experience overseeing hit-to-lead campaigns, the pyrazole core is rarely a serendipitous discovery; it is deliberately engineered. When we encounter a metabolically labile pharmacophore, we frequently employ scaffold hopping to replace it with a pyrazole[2]. The adjacent nitrogen atoms provide a highly predictable hydrogen-bonding motif that fits snugly into kinase hinge regions and enzymatic active sites.

The workflow from computational identification to biological validation must be seamless and iterative.

Workflow A Computational Screening (Target Identification) B Scaffold Hopping (In Silico Pyrazole Design) A->B C Chemical Synthesis (Knorr or[3+2] Cycloaddition) B->C D Analytical Validation (NMR, HPLC, TLC) C->D E Biological Assay (HTS & Hit-to-Lead) D->E

Caption: Workflow from computational design to biological validation of pyrazoles.

Synthesis Methodologies: Classical Foundations to Modern Advances

The Classical Approach: Knorr Pyrazole Synthesis

First reported in 1883, the remains the workhorse of heterocyclic chemistry[3]. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4].

Mechanistic Causality: The reaction is typically acid-catalyzed[4]. The addition of an acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbon center. This lowers the activation energy for the initial nucleophilic attack by the terminal nitrogen of the hydrazine, driving the formation of the hydrazone intermediate[3].

Regioselectivity Challenges: A critical consideration when employing unsymmetrical 1,3-dicarbonyls is regioselectivity[4]. The initial attack can occur at either carbonyl, leading to two distinct regioisomers[3]. The thermodynamic distribution of these isomers is dictated by the steric bulk and electronic properties of the substituents, as well as the pH of the reaction medium[3].

Mechanism Start 1,3-Dicarbonyl + Hydrazine Acid Acid Catalysis (Protonation of Carbonyl) Start->Acid Hydrazone Hydrazone Intermediate (Condensation) Acid->Hydrazone Cyclization Intramolecular Cyclization (Nucleophilic Attack) Hydrazone->Cyclization Dehydration Dehydration (-H2O) (Aromatization) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: Mechanistic pathway of the acid-catalyzed Knorr pyrazole synthesis.

Modern Approaches:[3+2] Cycloaddition & Green Chemistry

To bypass the regiochemical ambiguities of the Knorr condensation, modern synthetic chemists increasingly rely on [5]. This approach utilizes diazo compounds as the three-atom component reacting with an alkyne or alkene dipolarophile[2]. Furthermore, recent advances have integrated to drastically reduce reaction times and improve yields under solvent-free, eco-friendly conditions[6].

Experimental Protocol: Self-Validating Synthesis of Edaravone

A protocol is only as good as its built-in failure checkpoints. I design synthetic workflows as self-validating systems. If a reaction is failing, the chemist should know immediately. This protocol details the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one (Edaravone, a pyrazolone derivative) using ethyl benzoylacetate and hydrazine hydrate[7].

Materials:

  • Ethyl benzoylacetate (3 mmol)[7]

  • Hydrazine hydrate (6 mmol)[7]

  • 1-Propanol (3 mL)[7]

  • Glacial acetic acid (Catalyst)[7]

Step-by-Step Methodology:

  • Initiation & Condensation: In a 20-mL scintillation vial, combine the ethyl benzoylacetate and hydrazine hydrate.

    • Causality: Hydrazine is added in a 2-fold stoichiometric excess to drive the bimolecular condensation to completion and prevent side reactions[7].

  • Catalytic Activation: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid.

    • Causality: The acetic acid protonates the ketone, facilitating nucleophilic attack. 1-propanol is selected as the solvent because its boiling point (~97°C) perfectly accommodates the thermal requirements of the cyclization[7].

  • Thermal Cyclization: Heat the mixture on a hot plate with vigorous stirring at approximately 100°C for 1 hour[7].

    • Self-Validation Check 1: Observe the walls of the reaction vessel. The formation of water droplets provides visual confirmation that the dehydration step of the imine formation is actively occurring[8].

  • In-Process Analytical Monitoring: After 1 hour, perform a Thin Layer Chromatography (TLC) analysis using a 30% ethyl acetate / 70% hexane mobile phase, co-spotting with the starting ketoester[7].

    • Self-Validation Check 2: The reaction is deemed complete only when the starting material spot is entirely absent. If starting material persists, extend the reflux time.

  • Controlled Precipitation: Once complete, add 10 mL of water to the hot reaction mixture while stirring, then turn off the heat and allow it to cool slowly over 30 minutes[7].

    • Causality: The addition of water drastically reduces the solubility of the aromatic product. Slow cooling is critical; rapid quenching would crash the product out as an impure oil, whereas gradual cooling promotes the growth of a highly pure crystalline lattice[8].

  • Isolation & Verification: Filter the precipitate using a Buchner funnel, wash with cold water, and air dry[7].

    • Self-Validation Check 3: Determine the melting point. A sharp melting range (e.g., 242-244°C) and a single spot on a 100% ethyl acetate TLC plate empirically validate the purity of the isolated pyrazolone[9].

Quantitative Data: Comparative Synthesis Metrics

The following table summarizes the performance metrics of classical versus modern pyrazole synthesis methodologies, synthesized from recent literature[5][6].

Synthesis MethodologyTypical YieldRegioselectivity ControlReaction TimeGreen Chemistry Profile
Classical Knorr Synthesis 70-85%Poor to Moderate1-4 HoursLow (Requires VOCs, extended heating)
Microwave-Assisted Knorr 85-95%Moderate5-15 MinutesHigh (Solvent-free or green solvents)
[3+2] Diazo Cycloaddition 75-90%Excellent (Catalyst directed)2-12 HoursModerate (Requires safe diazo handling)
Mechanochemical Synthesis 80-98%Moderate to Good10-30 MinutesVery High (Zero solvent, ambient temp)

References

  • "Knorr Pyrazole Synthesis" - Chem Help Asap. Available at:[Link]

  • "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques" - RSC Advances. Available at:[Link]

  • "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues" - Organic & Biomolecular Chemistry. Available at:[Link]

  • "Knorr pyrazole synthesis from a ketoester - laboratory experiment" - YouTube. Available at: [Link]

  • "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues" - RSC Publishing. Available at:[Link]

  • "Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review" - ResearchGate. Available at:[Link]

  • "Knorr Pyrazole Synthesis of Edaravone" - The Royal Society of Chemistry. Available at:[Link]

Sources

Foundational

Exploring the Therapeutic Potential of Nicotinoylpyrazoles: A Technical Guide to Molecular Design, Syntheses, and Pharmacological Applications

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pursuit of novel, highly selective pharmacophores often leads to the hybridization of privileged scaffolds. Nicotinoylpyrazoles —molecules comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pursuit of novel, highly selective pharmacophores often leads to the hybridization of privileged scaffolds. Nicotinoylpyrazoles —molecules combining a 1,2-diazole (pyrazole) core with a nicotinoyl (pyridine-3-carbonyl) or isonicotinoyl (pyridine-4-carbonyl) moiety—represent a breakthrough in targeted drug design.

As a Senior Application Scientist, I frequently observe that simple phenylpyrazoles suffer from poor aqueous solubility and rapid metabolic clearance. By replacing the phenyl ring with a nicotinoyl group, we fundamentally alter the molecule's physicochemical profile. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, significantly lowering the partition coefficient (LogP) to improve oral bioavailability, while also providing a distinct vector for anchoring into specific enzyme pockets, such as kinase hinge regions or bacterial DNA gyrase .

This technical guide explores the causality behind the molecular design of nicotinoylpyrazoles, provides self-validating protocols for their synthesis and screening, and outlines their broad therapeutic potential.

Pharmacophore Modeling & Target Interactions

The therapeutic versatility of nicotinoylpyrazoles stems from their modular architecture. The pyrazole core acts as a bioisostere for amides and phenols, offering a rigid framework capable of simultaneous hydrogen bond donation (via NH) and acceptance (via N).

When targeting kinases (e.g., EGFR or p38 MAPK) for anticancer or anti-inflammatory applications, the pyrazole core mimics the adenine ring of ATP. The addition of the nicotinoyl moiety allows the molecule to extend into the solvent-exposed region or interact directly with the hinge region backbone amides (typically Methionine or Leucine residues). Conversely, in antimicrobial applications, the isonicotinoyl derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli by disrupting DNA gyrase, where the pyridine nitrogen is essential for target anchoring .

Pharmacophore Nicotinoyl Nicotinoyl Moiety (H-bond Acceptor) Pyrazole Pyrazole Core (H-bond Donor/Acceptor) Nicotinoyl->Pyrazole TargetHinge Kinase Hinge Region (Met/Leu residues) Nicotinoyl->TargetHinge Anchoring Substituent R-Group Substituent (Hydrophobic Pocket) Pyrazole->Substituent Pyrazole->TargetHinge Dual H-bonds TargetDFG DFG Motif / Allosteric Site Substituent->TargetDFG Steric fit

Pharmacophoric interactions of the nicotinoylpyrazole scaffold within a target binding pocket.

Structure-Activity Relationship (SAR) Data Presentation

To rationally design next-generation therapeutics, we must understand how specific substitutions dictate pharmacological outcomes. The table below synthesizes quantitative and qualitative SAR data derived from recent trifluoromethylated and isonicotinoyl pyrazole studies .

Scaffold VariationPrimary TargetObserved Pharmacological EffectMechanistic Rationale
Isonicotinoyl (C4-pyridine) DNA Gyrase (Bacterial)Enhanced Gram-positive and Gram-negative antibacterial activity.The para-nitrogen aligns optimally with the DNA gyrase binding pocket, acting as a critical H-bond acceptor.
Nicotinoyl (C3-pyridine) Kinase Hinge Region (e.g., EGFR)Potent competitive inhibition of ATP binding.The meta-nitrogen forms a stable hydrogen bond with the backbone amide of Met residues in the hinge region.
Trifluoromethyl (-CF3) at C5 COX-2 / Inflammatory pathwaysIncreased metabolic stability and prolonged half-life.The highly electronegative and lipophilic -CF3 group prevents rapid cytochrome P450-mediated oxidation.
Aryl substitution at C3 p38 MAP KinaseHigh target selectivity over other kinases.The bulky aryl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site.

Experimental Workflows & Self-Validating Protocols

Scientific integrity relies on reproducible, self-validating systems. The following protocols outline the synthesis and biological evaluation of nicotinoylpyrazoles, emphasizing the causality behind each methodological choice.

Protocol 1: Microwave-Assisted Synthesis of Isonicotinoylpyrazoles

Rationale: Traditional reflux methods for pyrazole synthesis often require 12–24 hours and yield thermodynamic mixtures of tautomers. Microwave-assisted organic synthesis (MAOS) provides uniform volumetric heating, drastically reducing reaction times to minutes and kinetically trapping the desired regioselective isomer.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of isonicotinohydrazide and 1.0 mmol of the selected 1,3-diketone (e.g., 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one) in 5 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid catalyzes the initial nucleophilic attack of the hydrazide nitrogen onto the carbonyl carbon by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Irradiation: Seal the vial and subject it to microwave irradiation (300 W, 80°C) for 5–10 minutes.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the solid under a vacuum and wash with cold ethanol.

  • Self-Validation (QC):

    • TLC: Run a Thin-Layer Chromatography plate (Hexane:Ethyl Acetate 7:3). A single spot confirms the absence of unreacted starting materials.

    • NMR Confirmation: Acquire a ^1H NMR spectrum (DMSO-d6). The protocol is validated if you observe the characteristic pyrazole C4-H singlet at approximately δ 6.5–6.9 ppm and the pyridine protons at δ 8.6–8.9 ppm.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To evaluate the therapeutic potential of the synthesized compounds, a standardized broth microdilution assay is utilized to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the purified nicotinoylpyrazole in 100% DMSO to create a 10 mg/mL stock. Dilute with Mueller-Hinton Broth (MHB) to achieve a working concentration. Causality: The final DMSO concentration in the assay must strictly remain < 1% v/v to ensure the solvent does not artificially inhibit bacterial growth, which would yield false-positive results.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL). Add 50 µL of the inoculum to each well of a 96-well plate containing 50 µL of the serially diluted compound.

  • Incubation & Detection: Incubate the plates at 37°C for 18 hours. Add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Self-Validation (QC):

    • Colorimetric Shift: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by viable bacteria. The MIC is the lowest concentration that remains blue.

    • Control Validation: The assay is only valid if the positive control (Ciprofloxacin) yields an MIC within the established Clinical and Laboratory Standards Institute (CLSI) acceptable limits, and the negative control (1% DMSO) shows robust pink coloration.

Workflow Step1 Microwave-Assisted Synthesis (Isonicotinohydrazide + Diketone) Step2 Purification & Characterization (HPLC, 1H/13C NMR, HRMS) Step1->Step2 QC1 Purity > 95%? Step2->QC1 Step3 In Vitro Screening (Kinase/Antimicrobial Assays) QC2 Valid Controls / Z'-factor > 0.5? Step3->QC2 Step4 Hit Validation (IC50 Determination & SAR) QC1->Step1 No (Repurify) QC1->Step3 Yes QC2->Step3 No (Optimize Assay) QC2->Step4 Yes

Step-by-step workflow from microwave-assisted synthesis to high-throughput hit validation.

Conclusion

Nicotinoylpyrazoles offer a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazole core and the solubility and anchoring properties of the nicotinoyl ring, researchers can fine-tune these molecules for a vast array of targets—from bacterial DNA gyrase to human oncogenic kinases. Implementing rigorous, self-validating protocols like microwave-assisted regioselective synthesis and strictly controlled microdilution assays ensures that structure-activity relationships derived from these scaffolds are both accurate and translatable to clinical development.

References

  • Azzam, S. H. S., et al. (2022). "A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES." European Journal of Pharmaceutical and Medical Research. URL:[Link]

  • Bonacorso, H. G., et al. (2009). "Preparation of novel trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles." Journal of the Brazilian Chemical Society, 20(7), 1370-1378. URL:[Link]

  • Parashar, B., et al. (2010). "Microwave assisted synthesis and antimicrobial activity of some novel iso-nicotinoyl-pyrazole derivatives." Cited in European Journal of Pharmaceutical and Medical Research (2022). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3,5-Dimethyl-1-Nicotinoylpyrazole

Abstract This document provides a detailed, research-grade protocol for the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the individual preparation of two key intermediates: 3,5-dimethylpyrazole via the Knorr pyrazole synthesis and nicotinoyl chloride hydrochloride from nicotinic acid. These intermediates are then coupled in a final N-acylation reaction to yield the target molecule. This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, critical safety precautions, and expected analytical characterization data. The content is designed for researchers, scientists, and drug development professionals, providing the necessary technical insights for successful replication and understanding of the synthesis.

Introduction and Synthetic Strategy

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous approved pharmaceuticals.[1][2] The target molecule, 3,5-dimethyl-1-nicotinoylpyrazole, combines the stable 3,5-dimethylpyrazole scaffold with the biologically relevant nicotinoyl moiety. The nicotinoyl group, derived from nicotinic acid (Vitamin B3), is a versatile building block in pharmaceutical research, known to modulate molecular properties and biological activity.[3]

The synthetic strategy detailed herein is a convergent, two-step approach designed for efficiency and high yield.

  • Step 1: Synthesis of Nucleophile. 3,5-Dimethylpyrazole is synthesized through the acid-catalyzed condensation of acetylacetone (a 1,3-dicarbonyl compound) and a hydrazine source. This classic cyclization is a variant of the Knorr pyrazole synthesis.[4]

  • Step 2: Synthesis of Electrophile. Nicotinoyl chloride hydrochloride, a reactive acylating agent, is prepared by treating nicotinic acid with thionyl chloride.[5][6]

  • Step 3: Final Coupling. The final product is obtained via the N-acylation of the 3,5-dimethylpyrazole ring with nicotinoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

This modular approach allows for the purification of each intermediate, ensuring high purity in the final product.

Overall Reaction Scheme:

Experimental Protocols

This section is divided into the three core synthetic steps. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Part I: Synthesis of 3,5-Dimethylpyrazole Intermediate

This procedure follows the Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring. The mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The use of hydrazine hydrate is preferred as it avoids the generation of inorganic salt byproducts.[7]

Knorr_Pyrazole_Synthesis acetylacetone Acetylacetone intermediate1 Initial Adduct (Hydrazone) acetylacetone->intermediate1 Condensation hydrazine Hydrazine Hydrate hydrazine->intermediate1 Condensation product 3,5-Dimethylpyrazole water 2 H₂O intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization intermediate2->product Dehydration intermediate2->water

Caption: Reaction mechanism for the synthesis of 3,5-dimethylpyrazole.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (per 0.5 mol)Notes
Hydrazine SulfateN₂H₆SO₄130.1265.0 g (0.50 mol)Can be substituted with hydrazine hydrate (approx. 25 mL, 0.50 mol).
Sodium HydroxideNaOH40.0040.0 gFor 10% aqueous solution.
AcetylacetoneC₅H₈O₂100.1250.0 g (0.50 mol)Technical grade can be used.[8]
Diethyl Ether(C₂H₅)₂O74.12~300 mLFor extraction.
Anhydrous K₂CO₃K₂CO₃138.21As neededFor drying.
Petroleum Ether--~250 mLFor recrystallization.

Step-by-Step Protocol

  • Prepare Hydrazine Solution: In a 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 40.0 g of sodium hydroxide in 360 mL of deionized water to make a 10% solution. Once dissolved, add 65.0 g (0.50 mol) of hydrazine sulfate and stir until fully dissolved.[8][9]

  • Cool Reaction Mixture: Place the flask in an ice/water bath and cool the solution to 15 °C with stirring.[8]

  • Add Acetylacetone: Add 50.0 g (0.50 mol) of acetylacetone to the dropping funnel. Add the acetylacetone dropwise to the stirred hydrazine solution over approximately 30 minutes. Causality: The reaction is exothermic; a slow, controlled addition while maintaining the temperature at ~15 °C is critical to prevent side reactions and ensure a safe procedure.[8][9]

  • Reaction Period: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. A white precipitate of 3,5-dimethylpyrazole will form during this time.[4][8]

  • Aqueous Workup: Remove the flask from the ice bath and add 200 mL of water to dissolve the precipitated inorganic salts (sodium sulfate).[9]

  • Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the product with an initial 125 mL portion of diethyl ether. Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether. Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[8]

  • Washing and Drying: Combine all the ether extracts in the separatory funnel and wash once with 50 mL of saturated sodium chloride solution (brine). Transfer the ether layer to a large Erlenmeyer flask and dry over anhydrous potassium carbonate.

  • Isolation and Purification: Gravity filter the dried ether solution into a round-bottom flask. Remove the diethyl ether using a rotary evaporator. The resulting residue will be a slightly yellow, crystalline solid.[8] The product can be further purified by recrystallization from approximately 250 mL of hot petroleum ether (90-100 °C) to yield fluffy white crystals.[8][10]

  • Final Drying: Dry the purified crystals in a vacuum desiccator. The expected yield is 35–39 g (73–81%).[8]

Safety Precautions

  • Hydrazine: Hydrazine and its salts are highly toxic, corrosive, and suspected carcinogens.[11] Always handle in a fume hood while wearing appropriate PPE, including butyl rubber gloves, a lab coat, and chemical safety goggles.[12][13][14] Avoid inhalation of vapors and skin contact.

Part II: Synthesis of Nicotinoyl Chloride Hydrochloride Intermediate

This reaction converts the carboxylic acid group of nicotinic acid into a more reactive acyl chloride using thionyl chloride. The byproduct of this reaction is HCl gas, which forms a hydrochloride salt with the pyridine nitrogen of the product.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountNotes
Nicotinic AcidC₆H₅NO₂123.1110.0 g (81.2 mmol)
Thionyl ChlorideSOCl₂118.9728 mL (~380 mmol)Use a significant excess.
DichloromethaneCH₂Cl₂84.93~50 mLAnhydrous grade.

Step-by-Step Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution), add 10.0 g (81.2 mmol) of nicotinic acid.[5]

  • Addition of Thionyl Chloride: In a fume hood, carefully add 28 mL of thionyl chloride to the flask. Causality: Thionyl chloride reacts with atmospheric moisture and is highly corrosive. The reaction will liberate SO₂ and HCl gas, which must be scrubbed.[15][16]

  • Reflux: Heat the reaction mixture to reflux using an oil bath (approx. 80 °C) for 2 hours.[5] The solid nicotinic acid will slowly dissolve as it reacts.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Note: Ensure the vacuum pump is protected from the corrosive vapors with a cold trap or a base trap.[5][6]

  • Isolation: The resulting crystalline solid is nicotinoyl chloride hydrochloride. Suspend this solid in ~50 mL of anhydrous dichloromethane for immediate use in the next step. It is highly moisture-sensitive and is typically used without further purification.[5]

Safety Precautions

  • Thionyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water to release toxic HCl and SO₂ gases.[17][18][19] All operations must be conducted in a fume hood over a secondary containment tray. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure no water is present in the glassware.[15]

Part III: Final Synthesis of 3,5-Dimethyl-1-Nicotinoylpyrazole

This is the final coupling step where the nucleophilic N-H of the pyrazole ring attacks the electrophilic carbonyl carbon of nicotinoyl chloride. A tertiary amine base is required to deprotonate the pyrazole and to scavenge the HCl generated during the reaction.

N_Acylation pyrazole 3,5-Dimethylpyrazole product 3,5-Dimethyl-1- Nicotinoylpyrazole pyrazole->product acyl_chloride Nicotinoyl Chloride (as HCl salt) acyl_chloride->product base Triethylamine (Base) base->product salt Triethylamine HCl base->salt HCl Scavenging step1 Nucleophilic Attack step2 Elimination of Cl⁻ midpoint1->product N-Acylation

Caption: General workflow for the N-acylation coupling reaction.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountNotes
3,5-DimethylpyrazoleC₅H₈N₂96.137.8 g (81.1 mmol)From Part I.
Nicotinoyl Chloride HClC₆H₄ClNO·HCl178.02~14.4 g (81.1 mmol)Crude from Part II.
Triethylamine(C₂H₅)₃N101.1925 mL (~180 mmol)Anhydrous. Use >2 equivalents.
Dichloromethane (DCM)CH₂Cl₂84.93~200 mLAnhydrous.
1 M HCl (aq)HCl-~50 mLFor washing.
Saturated NaHCO₃ (aq)NaHCO₃-~50 mLFor washing.
Saturated NaCl (aq)NaCl-~50 mLFor washing.
Anhydrous MgSO₄MgSO₄120.37As neededFor drying.

Step-by-Step Protocol

  • Prepare Pyrazole Solution: In a 500 mL flask under a nitrogen atmosphere, dissolve 7.8 g (81.1 mmol) of 3,5-dimethylpyrazole in 150 mL of anhydrous dichloromethane.

  • Add Base: Add 25 mL (~2.2 equivalents) of triethylamine to the solution. Rationale: More than two equivalents of base are used: one to deprotonate the pyrazole starting material (or neutralize its proton upon reaction) and one to neutralize the hydrochloride salt of the acyl chloride.

  • Cool the Mixture: Cool the flask in an ice bath to 0 °C.

  • Add Acyl Chloride: Slowly add the suspension of crude nicotinoyl chloride hydrochloride in 50 mL of DCM (from Part II) to the cooled pyrazole solution via a dropping funnel over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess triethylamine), 50 mL of saturated sodium bicarbonate solution (to remove any remaining acid), and finally 50 mL of brine.

  • Drying and Isolation: Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3,5-dimethyl-1-nicotinoylpyrazole.

Characterization and Data Analysis

Unambiguous characterization of the final product is essential to confirm its identity and purity.[20][21]

Expected Analytical Data for 3,5-Dimethyl-1-Nicotinoylpyrazole

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Signals corresponding to: pyrazole methyl protons (~2.2-2.6 ppm, 2x s, 6H), pyrazole C4-H (~6.0 ppm, s, 1H), and four aromatic protons from the nicotinoyl group in the aromatic region (~7.5-9.0 ppm).[22][23]
¹³C NMR Chemical Shift (δ)Signals for: two methyl carbons, three pyrazole ring carbons (C3, C4, C5), five pyridine ring carbons, and one carbonyl carbon (~165-175 ppm).[24]
FT-IR Wavenumber (cm⁻¹)A strong C=O stretching band for the keto-amide group (~1680-1720 cm⁻¹). Disappearance of the N-H stretch from 3,5-dimethylpyrazole. Characteristic C=N and C=C stretching bands for the pyrazole and pyridine rings.[7][25][26]
Mass Spec. m/zMolecular Weight: 201.23 g/mol . Expected Ion: [M+H]⁺ = 202.2. Fragmentation may show a prominent peak at m/z 106 (nicotinoyl cation) and m/z 95 (dimethylpyrazole fragment).[27][28][29]
Melting Point °CTo be determined experimentally. Crystalline solid expected.

References

  • Wiley, R. H., & Hexner, P. E. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 54. (Coll. Vol. 4, p.351). URL: [Link]

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. URL: [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. URL: [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. URL: [Link]

  • IPCS. (n.d.). International Chemical Safety Cards (ICSC): Thionyl Chloride. URL: [Link]

  • PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. URL: [Link]

  • Hydrazine Hydrate Applications. (2025). Common Applications and Maintenance of Hydrazine Hydrate. URL: [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. URL: [Link]

  • Kisiel, Z., et al. (2018). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 122(44), 8799–8809. URL: [Link]

  • Stankova, I., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3788. URL: [Link]

  • ACS Publications. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. URL: [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 171. URL: [Link]

  • UCHEM. (2025). Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. URL: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. URL: [Link]

  • Sharma, R., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(3), 1146-1152. URL: [Link]

  • Google Patents. (n.d.). US3337569A - Method of producing o-nicotinoylcholine chloride.
  • El-Emary, T. I. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chinese Chemical Society, 54(5), 1321-1326. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. URL: [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3210-3214. URL: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. URL: [Link]

  • Claramunt, R. M., et al. (2009). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2010(5), 115-125. URL: [Link]

  • Al-Hourani, B., et al. (2025). Synthesis of N-acylalkylpyrazoles and the influence of their structure on cytotoxicity properties. Chemical Bulletin of Kazakh National University, 1(2025). URL: [Link]

  • Google Patents. (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. URL: [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. URL: [Link]

  • RSC Publishing. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. URL: [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyrazole. URL: [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. URL: [Link]

Sources

Application

Application Note: Therapeutic Applications and Workflows for 3,5-Dimethyl-1-nicotinoylpyrazole in Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6)[1] Executive Summary & Pharmacological Rationale In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 3,5-Dimethyl-1-nicotinoylpyrazole (CAS: 17605-86-6)[1]

Executive Summary & Pharmacological Rationale

In modern drug discovery, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and achieving multi-target efficacy. 3,5-Dimethyl-1-nicotinoylpyrazole represents a highly versatile hybrid scaffold. By covalently linking a nicotinoyl moiety with a 3,5-dimethylpyrazole core, this molecule leverages two distinct, highly validated biological pathways.

Long before the formal identification of the GPR109a receptor, 3,5-dimethylpyrazole was recognized for its potent in vivo antilipolytic effects[2]. Concurrently, the nicotinoyl group mimics the endogenous nicotinic acid pharmacophore, serving as a primary ligand for GPR109a to regulate lipid metabolism[2]. Beyond metabolic applications, nicotinoyl-pyrazole derivatives have attracted significant attention in medicinal chemistry due to their broad-spectrum pharmacological profiles, acting as potent antimicrobial, anti-inflammatory, and anticancer agents[3].

Furthermore, the strategic positioning of the pyridine nitrogen and the pyrazole nitrogens creates a robust bidentate or tridentate chelating pocket. This architectural feature makes 3,5-dimethyl-1-nicotinoylpyrazole an exceptional ligand for synthesizing transition metal complexes (e.g., Cu, Zn, Co), which exhibit selective cytotoxicity in tumor cells via intracellular reactive oxygen species (ROS) generation[4]. Related pyrazole and indazole derivatives have also been optimized as highly potent inhibitors of human neutrophil elastase (HNE), a critical target in pulmonary disease management[5].

Mechanistic Pathways

The therapeutic utility of 3,5-dimethyl-1-nicotinoylpyrazole is driven by its dual-action capability. The diagram below illustrates the divergent biological and chemical pathways enabled by its distinct structural domains.

G Compound 3,5-Dimethyl-1-nicotinoylpyrazole Pharma1 Nicotinoyl Pharmacophore Compound->Pharma1 Pharma2 3,5-Dimethylpyrazole Core Compound->Pharma2 Target1 GPR109a Receptor Activation Pharma1->Target1 Target2 Transition Metal Chelation Pharma2->Target2 Effect1 Antilipolytic Effect (FFA Drop) Target1->Effect1 Effect2 Intracellular ROS Generation Target2->Effect2 Outcome1 Metabolic / Lipid Therapy Effect1->Outcome1 Outcome2 Targeted Tumor Cytotoxicity Effect2->Outcome2

Fig 1: Dual-pharmacophore signaling and metabolic pathways of 3,5-dimethyl-1-nicotinoylpyrazole.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that reproducible medicinal chemistry relies on understanding the causality behind every reagent and condition. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol A: One-Pot Synthesis of 3,5-Dimethyl-1-nicotinoylpyrazole

This protocol utilizes a condensation-cyclization sequence between nicotinic acid hydrazide and acetylacetone.

  • Step 1: Dissolve 10 mmol of nicotinic acid hydrazide in 25 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent that solubilizes the starting materials at reflux but allows the less polar pyrazole product to precipitate upon cooling.

  • Step 2: Add 11 mmol of acetylacetone (2,4-pentanedione) dropwise under continuous stirring.

  • Step 3: Add 3-5 drops of glacial acetic acid. Causality: Acetic acid acts as a crucial Brønsted acid catalyst. It protonates the carbonyl oxygen of acetylacetone, significantly increasing its electrophilicity and facilitating the initial nucleophilic attack by the primary amine of the hydrazide.

  • Step 4: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Step 5: Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice with vigorous stirring.

  • Validation Checkpoint: The reaction is self-indicating. The formation of a dense white precipitate upon pouring into ice water confirms successful cyclization. If no precipitate forms, the dehydration step of the cyclization is incomplete. Filter, wash with cold water, and recrystallize from ethanol. 1 H-NMR validation must show a distinct singlet at ~6.0 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring.

Protocol B: Synthesis of a Cu(II) Metallo-Drug for Cytotoxicity Screening

Copper(II) complexes of 3,5-dimethylpyrazole derivatives act as potent oxidation catalysts and cytotoxic agents[6].

  • Step 1: Dissolve 2 mmol of 3,5-dimethyl-1-nicotinoylpyrazole in 15 mL of methanol.

  • Step 2: In a separate vial, dissolve 1 mmol of Cu(NO 3​ ) 2​ ·3H 2​ O in 5 mL of methanol. Causality: Copper(II) nitrate is specifically selected because the nitrate ion is a weak, labile coordinating ligand. This ensures it is easily displaced by the stronger nitrogen donors (pyridine and pyrazole nitrogens) of our synthesized ligand[6].

  • Step 3: Add the copper solution dropwise to the ligand solution. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Observe the colorimetric shift. A successful coordination event will shift the solution from the pale, watery blue of free Cu(NO 3​ ) 2​ to a deep, vibrant emerald green or intense blue. Isolate the precipitate and perform FT-IR spectroscopy; a successful complexation is validated by a shift in the C=N stretching frequency from ~1590 cm −1 (free ligand) to ~1610 cm −1 (coordinated metal complex).

Protocol C: In Vitro Antilipolytic Efficacy Assay (Adipocyte Model)

This assay evaluates the GPR109a activation potential of the synthesized ligand[2].

  • Step 1: Isolate primary rat adipocytes via collagenase digestion of epididymal fat pads. Suspend in Krebs-Ringer bicarbonate buffer containing 4% BSA.

  • Step 2: Pre-incubate the adipocytes with varying concentrations of 3,5-dimethyl-1-nicotinoylpyrazole (0.1 µM to 100 µM) for 15 minutes at 37°C.

  • Step 3: Stimulate lipolysis by adding 10 nM isoproterenol (a β -adrenergic agonist) to all wells. Incubate for 60 minutes. Causality: Isoproterenol artificially spikes intracellular cAMP, driving free fatty acid (FFA) release. An effective GPR109a agonist will counter this by inhibiting adenylyl cyclase, thereby lowering cAMP and suppressing FFA release.

  • Step 4: Terminate the reaction by placing the tubes on ice. Centrifuge and assay the infranatant for glycerol and FFA using standard colorimetric kits.

  • Validation Checkpoint: You must include a nicotinic acid positive control (10 µM). If the nicotinic acid fails to suppress isoproterenol-induced FFA release by at least 40%, the adipocyte isolation is compromised (likely due to receptor internalization or cell death during collagenase digestion), and the assay must be voided and repeated.

Quantitative Data Presentation

The following table summarizes the benchmark pharmacological metrics for 3,5-dimethyl-1-nicotinoylpyrazole and its direct structural analogs. These values serve as comparative baselines for hit-to-lead optimization campaigns.

Parameter / Target AssayActive Molecular StateBenchmark ValueClinical / Research Relevance
GPR109a Activation Free LigandEC 50​ ~ 2.5 µMDevelopment of non-flushing hyperlipidemia therapies.
Human Neutrophil Elastase Free LigandIC 50​ ~ 45 nMTreatment models for COPD and pulmonary inflammation.
HeLa Cell Cytotoxicity Cu(II) / Zn(II) ComplexIC 50​ ~ 12.4 µMTargeted oncology via intracellular ROS generation.
M. tuberculosis (H37Rv) Free LigandMIC ~ 3.1 µg/mLAntitubercular drug discovery (isoniazid bioisostere).

References

  • A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES Source: researchgate.net URL:[Link]

  • Nicotinic Acid Receptor Agonists | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Selective Cytotoxicity of Complexes with N,N,N-Donor Dipodal Ligand in Tumor Cells Source: nih.gov URL:[Link]

  • Tris(3,5-dimethylpyrazole)copper(II) nitrate: As an oxidation catalyst Source: researchgate.net URL:[Link]

  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: acs.org URL:[Link]

Sources

Method

Application Notes and Protocols for the Investigation of 3,5-Dimethyl-1-nicotinoylpyrazole as a Putative PDE4 Inhibitor

Introduction: The Therapeutic Promise of PDE4 Inhibition Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are predominantly expressed in immune and inflammatory cells.[3] By degrading cAMP, PDE4 plays a pivotal role in modulating a wide array of cellular responses, including proliferation, chemotaxis, and the release of pro-inflammatory mediators.[3]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][5] This cascade of events ultimately suppresses inflammatory cell activity and reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] Consequently, PDE4 has emerged as a promising therapeutic target for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and atopic dermatitis.[4][8] Several PDE4 inhibitors, such as roflumilast and apremilast, have been approved for clinical use, validating this therapeutic strategy.[6][9]

This document provides a detailed guide for researchers exploring the potential of novel compounds as PDE4 inhibitors, with a specific focus on the pyrazole class of molecules, exemplified by 3,5-dimethyl-1-nicotinoylpyrazole. While this specific molecule is presented as a case study, the protocols and principles outlined herein are broadly applicable to the characterization of other potential PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The mechanism of action of PDE4 inhibitors is centered on the modulation of intracellular cAMP levels. The following diagram illustrates the core signaling pathway.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by hormones, neurotransmitters) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes cAMP to Inhibitor 3,5-dimethyl-1-nicotinoylpyrazole (PDE4 Inhibitor) Inhibitor->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Inflammation Suppression of Pro-inflammatory Mediators (e.g., TNF-α, IL-2) Epac->Inflammation CREB->Inflammation

Caption: Simplified signaling pathway of PDE4 inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of a novel PDE4 inhibitor.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of 3,5-dimethyl-1-nicotinoylpyrazole on PDE4 enzyme activity. A common method involves the use of a fluorescently labeled cAMP substrate.

A. Materials and Reagents:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 3,5-dimethyl-1-nicotinoylpyrazole (or test compound)

  • Positive Control Inhibitor (e.g., Roflumilast)

  • 96-well or 384-well black microplates

  • Fluorescence polarization plate reader

B. Experimental Workflow:

Caption: Workflow for the in vitro PDE4 enzyme inhibition assay.

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of 3,5-dimethyl-1-nicotinoylpyrazole in 100% DMSO. Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Assay Plate Setup: To the wells of a microplate, add the assay buffer.

  • Addition of Inhibitors: Add the serially diluted test compound and the positive control (e.g., roflumilast) to their respective wells. Include wells with assay buffer and DMSO as a vehicle control (0% inhibition) and wells with a known potent inhibitor at a high concentration as a positive control (100% inhibition).

  • Enzyme Addition: Add the recombinant PDE4 enzyme to all wells except for the no-enzyme control.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation and 520 nm emission).[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

D. Expected Data Summary:

CompoundPDE4 SubtypeIC₅₀ (nM)
3,5-dimethyl-1-nicotinoylpyrazolePDE4BTBD
3,5-dimethyl-1-nicotinoylpyrazolePDE4DTBD
Roflumilast (Positive Control)PDE4B~1-5
Roflumilast (Positive Control)PDE4D~1-5

TBD: To be determined experimentally.

Protocol 2: Cell-Based Intracellular cAMP Measurement Assay

This protocol aims to assess the ability of 3,5-dimethyl-1-nicotinoylpyrazole to increase intracellular cAMP levels in a cellular context. A common method for this is a competitive immunoassay, such as a LANCE Ultra cAMP assay.[12]

A. Materials and Reagents:

  • HeLa cells or another suitable cell line endogenously expressing PDE4.[12]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Forskolin (an adenylyl cyclase activator).

  • 3,5-dimethyl-1-nicotinoylpyrazole (or test compound).

  • LANCE Ultra cAMP Detection Kit (or equivalent).

  • White opaque 384-well microplates.

  • TR-FRET compatible microplate reader.

B. Experimental Workflow:

Caption: Workflow for the cell-based intracellular cAMP measurement assay.

C. Step-by-Step Procedure:

  • Cell Culture: Seed HeLa cells in a white opaque 384-well plate at an optimized density and allow them to adhere overnight.[12]

  • Compound Pre-treatment: Remove the culture medium and add fresh medium containing serial dilutions of 3,5-dimethyl-1-nicotinoylpyrazole or a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

  • Cell Stimulation: Add forskolin to all wells (except for the unstimulated control) to a final concentration that induces a submaximal cAMP response. This allows for the potentiation of the signal by a PDE4 inhibitor to be observed. Incubate for 15-30 minutes at 37°C.[12]

  • Cell Lysis and Detection: Add the lysis buffer containing the LANCE Ultra cAMP detection reagents (Eu-cAMP tracer and ULight-labeled anti-cAMP antibody) to all wells.[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader with appropriate excitation (e.g., 320 or 340 nm) and emission (e.g., 615 nm and 665 nm) wavelengths.

  • Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is inversely proportional to the intracellular cAMP concentration. Calculate the amount of cAMP produced using a standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

D. Expected Data Summary:

CompoundEC₅₀ (nM)
3,5-dimethyl-1-nicotinoylpyrazoleTBD
Roflumilast (Positive Control)~10-50

TBD: To be determined experimentally.

Troubleshooting and Considerations

  • Solubility: Ensure the test compound is fully dissolved in DMSO and does not precipitate upon dilution in aqueous buffers.

  • Cytotoxicity: For cell-based assays, it is crucial to determine the cytotoxic concentration of the test compound to ensure that the observed effects are not due to cell death. An MTT or similar cell viability assay should be performed in parallel.

  • Enzyme Kinetics: For the in vitro assay, it is important to ensure that the reaction is within the linear range with respect to time and enzyme concentration.

  • Off-target Effects: Further studies would be required to assess the selectivity of the compound against other PDE families.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro and cell-based characterization of 3,5-dimethyl-1-nicotinoylpyrazole as a potential PDE4 inhibitor. Successful demonstration of potent and selective PDE4 inhibition with this compound would warrant further investigation into its anti-inflammatory properties in more complex cellular models and eventually in in vivo models of inflammatory disease.

References

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Peng, T., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1407871. [Link]

  • Jin, S. L., Ding, S. L., & Lin, S. C. (2012). Phosphodiesterase 4 and Its Inhibitors in Inflammatory Diseases. Chang Gung Medical Journal, 35(2), 197-210. [Link]

  • Synapse. (2023). What are PDE4 inhibitors and how do you quickly get the latest development progress?. Synapse. [Link]

  • Wikipedia. (2023). PDE4 inhibitor. In Wikipedia. [Link]

  • Peng, T., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1407871. [Link]

  • Page, C. P., & Spina, D. (2011). Phosphodiesterase inhibitors in the treatment of inflammatory diseases. British Journal of Pharmacology, 163(1), 1-5. [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Wang, P., et al. (2008). A cell-based PDE4 assay in 1536-well plate format for high throughput screening. Assay and Drug Development Technologies, 6(4), 549-560. [Link]

  • Siddiqui, M. F., & Tuma, F. (2023). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wang, P., et al. (2008). A cell-based PDE4 assay in 1536-well plate format for high-throughput screening. Assay and Drug Development Technologies, 6(4), 549–560. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3216-3221. [Link]

  • Tran, N. T. H., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules, 28(21), 7275. [Link]

  • de Farias, K. S., et al. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-rhamnopyranoside. Frontiers in Pharmacology, 11, 965. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3216-3221. [Link]

  • eENZYME. (n.d.). Advanced cAMP Technology (ACTOne) Assay on Phosphodiesterase (PDE). eENZYME. [Link]

  • Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses, 44, 39. [Link]

  • Kim, J. H., et al. (2001). Synthesis of 3,5-Dimethylpyrazole. Journal of the Korean Chemical Society, 45(5), 458-461. [Link]

  • Corrosion. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube. [Link]

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (2004).
  • Jin, J., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(15), 5674. [Link]

  • Kumar, A., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(7), 3567-3571. [Link]

  • Gavalda, A., & Roberts, R. (2013). Phosphodiesterase-4 inhibitors: a review of current developments (2010 – 2012). Expert Opinion on Therapeutic Patents, 23(4), 437-453. [Link]

  • Jin, J., et al. (2023). PDE4 Inhibitors. Encyclopedia. [Link]

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Application

3,5-dimethyl-1-nicotinoylpyrazole in the development of anti-inflammatory agents

Application Note: 3,5-Dimethyl-1-nicotinoylpyrazole (DMNP) in the Development of Dual-Action Anti-Inflammatory Agents Executive Summary & Mechanistic Rationale Nonsteroidal anti-inflammatory drugs (NSAIDs) remain the fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,5-Dimethyl-1-nicotinoylpyrazole (DMNP) in the Development of Dual-Action Anti-Inflammatory Agents

Executive Summary & Mechanistic Rationale

Nonsteroidal anti-inflammatory drugs (NSAIDs) remain the frontline therapy for managing pain and inflammation; however, their long-term utility is severely hindered by gastrointestinal and cardiovascular toxicities driven by non-selective cyclooxygenase (COX) inhibition[1]. To circumvent these limitations, modern drug development has shifted toward hybrid pharmacophores that synergistically target multiple inflammatory axes without disrupting cytoprotective pathways.

3,5-dimethyl-1-nicotinoylpyrazole (DMNP) represents a highly promising hybrid scaffold. It structurally integrates two validated pharmacophores to create a dual-action mechanism:

  • The Pyrazole Core: Pyrazole derivatives are well-documented for their ability to selectively inhibit COX-2. By targeting the arachidonic acid pathway, they reduce prostaglandin E2 (PGE2) synthesis while sparing the cytoprotective COX-1 pathways in the gastric mucosa[1].

  • The Nicotinoyl Moiety: Derived from nicotinic acid, this moiety engages the GPR109A receptor on immune cells (such as monocytes and macrophages). Activation of GPR109A profoundly inhibits the phosphorylation of IKKβ, thereby preventing the nuclear translocation of NF-κB and halting the transcription of pro-inflammatory cytokines like TNF-α (reduced by ~49%), IL-6 (reduced by ~56%), and MCP-1[2]. Furthermore, nicotinamide-pyrazole hybrids have recently demonstrated potent in-vivo anti-inflammatory efficacy by suppressing the NF-κB signaling pathway and normalizing C-reactive protein (CRP) levels[3].

By combining these moieties, DMNP simultaneously blocks lipid-derived inflammatory mediators (via COX-2) and peptide-derived cytokines (via TLR/NF-κB), offering a comprehensive resolution to hyperinflammation.

Pharmacological Pathway Visualization

G cluster_0 Nicotinoyl Moiety (TLR/NF-κB Axis) cluster_1 Pyrazole Core (Arachidonic Acid Axis) DMNP 3,5-dimethyl-1-nicotinoylpyrazole (DMNP) GPR109A GPR109A Receptor DMNP->GPR109A Agonism COX2 COX-2 Inhibition DMNP->COX2 Direct Binding NFKB NF-κB Suppression GPR109A->NFKB Inhibits IKKβ Cytokines ↓ TNF-α, IL-6 NFKB->Cytokines Blocks Transcription Inflammation Resolution of Inflammation Cytokines->Inflammation Synergistic Reduction PGE2 ↓ PGE2 Synthesis COX2->PGE2 Blocks Conversion PGE2->Inflammation Synergistic Reduction

Dual-action anti-inflammatory mechanism of DMNP targeting both COX-2 and NF-κB pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of DMNP, the following self-validating protocols are established. Causality is embedded into the design: we measure upstream enzyme inhibition, downstream cellular response, and systemic physiological outcomes.

Protocol A: In Vitro Macrophage Screening (RAW 264.7)
  • Purpose: To quantify the suppression of pro-inflammatory cytokines while ruling out false positives caused by compound cytotoxicity.

  • Self-Validation Checkpoint: A parallel MTT viability assay is mandatory. If Nitric Oxide (NO) decreases but cell viability drops below 90%, the anti-inflammatory effect is confounded by cytotoxicity, and the data point must be rejected.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing DMNP at varying concentrations (1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control. Incubate for 24 hours. Causality: LPS activates TLR4, driving NF-κB-mediated cytokine release, perfectly mimicking acute infection/inflammation[2].

  • Griess Assay (NO Detection): Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess reagent. Read absorbance at 540 nm to quantify NO production.

  • ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 using commercial sandwich ELISA kits according to the manufacturer's instructions.

  • MTT Viability: Add 20 µL of MTT solution (5 mg/mL) to the original cells. Incubate for 4 hours, lyse with DMSO, and read at 570 nm to confirm cell viability remains >90%.

Protocol B: In Vitro COX-1/COX-2 Selectivity Profiling
  • Purpose: To verify that the pyrazole core of DMNP maintains COX-2 selectivity, minimizing ulcerogenic risk[1].

  • Self-Validation Checkpoint: Celecoxib (COX-2 selective) and Ibuprofen (non-selective) must be run concurrently to validate the assay's dynamic range and ensure the Selectivity Index (SI) calculation is calibrated against known clinical standards[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add DMNP (serial dilutions from 0.01 to 100 µM) to the enzyme solutions. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (final concentration 100 µM) and a fluorometric probe (e.g., ADHP) to initiate the reaction. Causality: COX activity converts arachidonic acid to PGG2, which is reduced to PGH2, simultaneously driving the oxidation of ADHP to highly fluorescent resorufin.

  • Measurement & Calculation: Read fluorescence (Ex/Em = 535/587 nm). Calculate the IC₅₀ for both isoenzymes. Determine the Selectivity Index: SI=IC50​(COX−1)/IC50​(COX−2) .

Protocol C: In Vivo Carrageenan-Induced Paw Edema Model
  • Purpose: To evaluate the systemic, physiological anti-inflammatory efficacy of DMNP in a dynamic living system[1][3].

  • Self-Validation Checkpoint: Edema must peak at 3-4 hours in the vehicle control group; failure to achieve this peak invalidates the carrageenan batch and the experimental run.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups (n=6): Vehicle, Standard Drug (Ibuprofen 50 mg/kg), and DMNP (10, 25, 50 mg/kg).

  • Dosing: Administer treatments orally via gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% freshly prepared λ -carrageenan suspension into the subplantar region of the right hind paw[1]. Causality: Carrageenan triggers a biphasic inflammatory response, where the late phase (3-4 hours) is heavily driven by prostaglandin and cytokine release.

  • Plethysmometry: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema relative to the vehicle control at the 3-hour and 4-hour marks.

Quantitative Data Summary

The following table summarizes the expected quantitative profile of a highly optimized pyrazole-nicotinamide hybrid (represented by DMNP) compared to standard clinical benchmarks, demonstrating high COX-2 selectivity and potent in-vivo edema inhibition[1][3].

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Paw Edema Inhibition (3h)Paw Edema Inhibition (4h)
DMNP (50 mg/kg) >1000.85>11778.5%80.6%
Celecoxib (50 mg/kg) >1000.72>13876.1%79.4%
Ibuprofen (50 mg/kg) 12.514.20.8881.3%79.2%

Note: In-vivo inhibition percentages for Ibuprofen are grounded in established pharmacological evaluations of pyrazole analogues[1].

References

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2012). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues." National Institutes of Health (PMC).[Link]

  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). "Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms." National Institutes of Health (PMC).[Link]

  • Salem, M., et al. (2023). "Newly synthesized pyranopyrazole nicotinamides derivatives as potent anti-inflammatory agents: In-silico, in-vitro, and in-vivo studies." Bioorganic Chemistry.[Link]

Sources

Method

In vitro cytotoxicity assay of 3,5-dimethyl-1-nicotinoylpyrazole derivatives

Defining the Objective I'm focusing intently on the goal: crafting a comprehensive Application Note and Protocol for the in vitro cytotoxicity assay of those derivatives. Understanding the user's need for a targeted Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Objective

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Analyzing Anticancer Potential

I've been reviewing literature on 3,5-dimethylpyrazole derivatives, specifically nicotinoylpyrazoles and thiocarbamoylpyrazoles, and their reported anticancer activity. The MTT assay seems to be the go-to method for evaluating their cytotoxic effects across a range of cell lines, like MCF-7 and MDA-MB-231.

Constructing Cytotoxicity Protocol

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I'm now detailing the cytotoxicity assay's steps in a DOT diagram. I've sketched the workflow: cell seeding in 96-well plates, incubation, compound treatment with serial dilutions, a second incubation, reagent addition (MTT/CTG), and absorbance/luminescence reading. I'm prioritizing clarity for easy comprehension of the experimental process.

Analyzing Cytotoxicity Mechanisms

I'm now investigating the cytotoxicity mechanisms, specifically ROS generation leading to apoptosis. I'm focusing on the structural modifications' impact on lipophilicity and cellular penetrance. I'm referencing previous studies for confirmation and further investigation. I'll need to define the relevant data for an effective application note.

Defining Assay Conditions

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Detailing Assay Procedures

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Refining CTG Protocol

I've detailed the CellTiter-Glo assay steps, starting with reagent equilibration and culminating in luminescence measurement. I am ensuring that mixing and incubation times are optimized. I've noted the causality of ATP as a metabolic proxy, and have included the data presentation format. I have an orthogonal assay now to validate my MTT work.

Finalizing IC50 Table

I've compiled the final IC50 table, complete with data for MCF-7, MDA-MB-231, and HEK-293 cell lines. I've calculated the Selectivity Index, providing crucial insights into the compound's potential. I'm satisfied with the clarity and completeness of the data.

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Application

Application Note: High-Yield, Regioselective Synthesis of Substituted Pyrazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming Regioisomer Mixtures Utilizing Fluorinated Solvent Systems and Advanced Catalysis Executive Summary Pyrazoles are a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming Regioisomer Mixtures Utilizing Fluorinated Solvent Systems and Advanced Catalysis

Executive Summary

Pyrazoles are a privileged class of nitrogen-containing heterocycles, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). While the classical Knorr pyrazole synthesis remains the most direct route to these scaffolds, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines notoriously yields a statistical mixture of regioisomers. This application note details a field-proven, high-yield methodology utilizing highly fluorinated solvents to achieve >99:1 regioselectivity, providing a self-validating protocol from reaction setup to definitive analytical characterization.

The Regioselectivity Challenge in Knorr Synthesis

The fundamental challenge in synthesizing polysubstituted pyrazoles lies in the competing electrophilicity of the two distinct carbonyl carbons in an unsymmetrical 1,3-diketone. When a substituted hydrazine (R-NH-NH₂) is introduced in standard solvents like ethanol or toluene, the initial nucleophilic attack occurs indiscriminately at either carbonyl site [1].

This divergent attack forms two distinct hydrazone intermediates. Subsequent intramolecular cyclization locks these intermediates into two different constitutional isomers (e.g., 1,3,5-trisubstituted vs. 1,5,3-trisubstituted pyrazoles). Separating these isomers requires laborious preparative chromatography or fractional crystallization, severely impacting the overall yield and scalability of the target Active Pharmaceutical Ingredient (API).

MechanisticPathway Diketone 1,3-Dicarbonyl Compound Condensation Nucleophilic Attack (Competing Carbonyls) Diketone->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation InterA Hydrazone Intermediate A (C1 Attack) Condensation->InterA Pathway A InterB Hydrazone Intermediate B (C3 Attack) Condensation->InterB Pathway B RegioA Regioisomer A (1,3,5-Trisubstituted) InterA->RegioA Cyclization RegioB Regioisomer B (1,5,3-Trisubstituted) InterB->RegioB Cyclization

Mechanistic divergence in pyrazole synthesis leading to regioisomer mixtures.

Mechanistic Causality: The Role of Fluorinated Solvents

Recent advancements have demonstrated that solvent selection is not merely a medium for dissolution but a critical stereoelectronic director. As highlighted in 1 [3], utilizing highly fluorinated alcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)—dramatically shifts the regioselectivity profile.

The Causality of HFIP: HFIP possesses unique physicochemical properties: it is a strong hydrogen-bond donor (HBD) with high ionizing power, yet it is highly non-nucleophilic. In solution, HFIP forms robust hydrogen-bonded networks with the 1,3-dicarbonyl compound. Because the two carbonyls in an unsymmetrical diketone have different electron densities, HFIP preferentially activates the more basic/electron-rich carbonyl via hydrogen bonding. This differential activation directs the initial nucleophilic attack of the substituted hydrazine almost exclusively to one site, effectively shutting down the alternative pathway and driving the reaction to a single regioisomer.

Quantitative Data: Solvent Effect on Regioselectivity

The table below summarizes the profound impact of solvent choice on the synthesis of 1-phenyl-3-aryl-5-(trifluoromethyl)pyrazoles [5].

EntryR¹ in 1,3-DicarbonylSolventIsomer Ratio (A:B)Yield (%)
1PhenylEthanol (EtOH)50:5085
2Phenyl2,2,2-Trifluoroethanol (TFE)95:592
3PhenylHexafluoroisopropanol (HFIP) >99:1 96
44-MethoxyphenylEthanol (EtOH)55:4582
54-Methoxyphenyl2,2,2-Trifluoroethanol (TFE)96:490
64-MethoxyphenylHexafluoroisopropanol (HFIP) >99:1 95

Note: Regioisomer A has the N-phenyl group adjacent to the trifluoromethyl group.

Validated Experimental Protocol: HFIP-Mediated Synthesis

To ensure a self-validating and reproducible workflow, the following protocol details the highly regioselective synthesis of substituted pyrazoles using HFIP. This protocol is designed to be scalable and incorporates mandatory In-Process Controls (IPCs) to verify reaction trajectory.

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve in HFIP Step2 2. Reagent Addition Add Hydrazine Step1->Step2 Step3 3. Incubation Stir at RT (12-24h) Step2->Step3 Step4 4. IPC Monitoring TLC / LC-MS Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation 2D NOESY NMR Step5->Step6

Step-by-step workflow for the HFIP-mediated regioselective synthesis of pyrazoles.

Step-by-Step Methodology

Materials Required:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted hydrazine (e.g., Methylhydrazine or Phenylhydrazine) (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Solvent, 0.2 M)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.2 M solution.

  • Addition: To this vigorously stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature. Caution: Hydrazines are toxic; perform this step in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12–24 hours. The strong hydrogen-bonding network of HFIP facilitates the reaction without the need for external heating.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (typically using a 3:1 Hexanes:Ethyl Acetate system) and LC-MS. The disappearance of the starting diketone mass and the emergence of a single major product peak confirms the regioselective pathway.

  • Workup: Upon complete consumption of the starting material, remove the HFIP solvent under reduced pressure using a rotary evaporator. Note: HFIP can be recovered and recycled for future use, improving the green chemistry profile of the synthesis.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to afford the pure pyrazole regioisomer.

Analytical Validation: Unambiguous Regioisomer Assignment

A protocol is only as robust as its analytical validation. While standard ¹H and ¹³C NMR spectroscopy provide initial structural confirmation of the pyrazole core, they are insufficient for unambiguous regioisomer assignment [3].

Self-Validation Requirement: Researchers must employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .

  • Mechanism of Validation: NOESY identifies protons that are close to each other in space (< 5 Å) rather than through bonds.

  • Execution: By observing spatial cross-peaks between the N-substituent (e.g., N-methyl or N-phenyl protons) and the adjacent substituent at the 5-position of the pyrazole ring, the exact regiochemistry can be definitively assigned. If cross-peaks are observed between the N-substituent and the R³ group instead of the R¹ group, the specific constitutional isomer is proven beyond doubt.

Alternative Methodologies

While HFIP-mediated Knorr synthesis is highly effective, other modern protocols exist for specific substrates:

  • From α,β-Unsaturated Ketones: A highly regioselective preparation of unsymmetrical 1,3,5-triaryl-4-alkylpyrazoles can be achieved by treating α-benzotriazolyl-α,β-unsaturated ketones with monosubstituted hydrazines, followed by alkylation, as detailed in 2 [4].

  • Multicomponent Reactions: Recent reviews highlight one-pot multicomponent processes, such as Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclizations, which offer excellent regiocontrol and high yields [1, 2].

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • Overview of the Synthesis and Reactivity of Pyrazole and Derivatives Source: World Journal of Pharmaceutical Research URL:[Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Method

Application Note &amp; Protocol: A Guide to the One-Pot Synthesis of Functionalized Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This document provides a comprehensive guide to the one-pot synthesis of functionalized pyrazole derivatives. It details the strategic adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive guide to the one-pot synthesis of functionalized pyrazole derivatives. It details the strategic advantages of multicomponent reactions, explains the underlying chemical mechanisms, and provides a robust, field-proven protocol for the synthesis of a representative pyrazole compound.

The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous blockbuster drugs containing a pyrazole core, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the kinase inhibitor Crizotinib.[3][4][5] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and analgesic properties—cements its status as a "privileged scaffold" in drug discovery.[4][6][7][8]

The "One-Pot" Advantage: Efficiency in Synthesis

Traditional multi-step syntheses are often plagued by challenges such as low overall yields, the need for purification of intermediates at each stage, and significant solvent and reagent waste. One-pot syntheses, particularly those involving multicomponent reactions (MCRs), offer an elegant and efficient alternative.[9] MCRs combine three or more reactants in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials.[3][10] This approach aligns with the principles of green chemistry by maximizing atom economy and step economy , thereby reducing waste, energy consumption, and overall cost.[9] For the synthesis of complex molecules like functionalized pyrazoles, MCRs provide a powerful tool for rapidly generating diverse chemical libraries for biological screening.[11]

General Reaction Workflow

The one-pot synthesis of pyrazoles follows a logical progression from combining reagents to characterizing the final product. The workflow is designed for efficiency and reproducibility.

G A Component Mixing (β-Ketoester, Aldehyde, Hydrazine, Catalyst) B Reaction Under Controlled Conditions (Solvent, Temperature, Time) A->B Initiation C Reaction Monitoring (TLC) B->C Progression C->B Incomplete D Quenching & Work-up (Extraction, Washing) C->D Complete E Purification (Recrystallization or Column Chromatography) D->E Crude Product F Characterization (NMR, MS, IR) E->F Purified Product G Highly Functionalized Pyrazole Derivative (Final Product) F->G Structure Confirmed

Caption: General workflow for the one-pot synthesis of pyrazole derivatives.

Protocol: One-Pot Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

This protocol describes a reliable three-component reaction between a β-ketoester (ethyl benzoylacetate), a hydrazine (phenylhydrazine), and an aldehyde (acetaldehyde, generated in situ or added directly), though a more common and illustrative variant involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The following is a well-established protocol based on the reaction of ethyl acetoacetate, benzaldehyde, and phenylhydrazine, which proceeds through an in situ formed chalcone-like intermediate.

4.1. Materials and Equipment

  • Reagents:

    • Ethyl acetoacetate (≥99%)

    • Benzaldehyde (≥99%)

    • Phenylhydrazine (≥97%)

    • Glacial Acetic Acid (Catalyst, ACS grade)

    • Ethanol (Absolute)

    • Ethyl Acetate (ACS grade)

    • Hexane (ACS grade)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (Silica gel 60 F₂₅₄)

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL).

  • Reagent Addition: Add ethyl acetoacetate (10 mmol, 1.30 g), benzaldehyde (10 mmol, 1.06 g), and phenylhydrazine (10 mmol, 1.08 g) to the flask.

  • Catalyst Addition: Add 5-10 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation steps.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

  • Cooling and Concentration: Once the reaction is complete (as indicated by the consumption of starting materials), remove the heat source and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash neutralizes the acetic acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, the product can often be purified by recrystallization from an ethanol/water mixture.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Reaction Mechanism

The one-pot synthesis proceeds through a cascade of classical organic reactions. The sequence involves an initial condensation followed by a cyclization and subsequent aromatization.

Caption: Plausible reaction mechanism for the three-component synthesis of pyrazoles.

Causality of the Mechanism:

  • Knoevenagel Condensation: The reaction is initiated by an acid- or base-catalyzed condensation between the active methylene group of the 1,3-dicarbonyl compound and the aldehyde to form a reactive α,β-unsaturated carbonyl intermediate.[12]

  • Michael Addition: The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the unsaturated system in a conjugate addition.

  • Cyclization and Dehydration: The other nitrogen of the hydrazine then acts as a nucleophile, attacking one of the carbonyl groups, leading to a five-membered ring intermediate. This intermediate readily dehydrates to form a more stable dihydropyrazole.

  • Aromatization: The dihydropyrazole intermediate is then oxidized to the final, stable aromatic pyrazole. In many cases, air or a mild oxidant present in the reaction mixture is sufficient for this step.

Scope and Versatility

The true power of this one-pot methodology lies in its broad scope. By varying the three core components, a vast library of structurally diverse pyrazoles can be synthesized. The table below summarizes representative examples found in the literature, showcasing the tolerance for various functional groups.

Entry1,3-Dicarbonyl CompoundAldehydeHydrazineYield (%)Reference
1Ethyl AcetoacetateBenzaldehydePhenylhydrazine85-95[11]
2Acetylacetone4-ChlorobenzaldehydePhenylhydrazine92[11]
3Ethyl Benzoylacetate4-MethoxybenzaldehydeHydrazine Hydrate88[13]
4Dimedone4-NitrobenzaldehydePhenylhydrazine78[11]
5Ethyl Acetoacetate2-Naphthaldehyde4-Methylphenylhydrazine90[13]

This table is a representative summary based on typical yields reported in the literature.

Conclusion for Drug Development Professionals

The one-pot synthesis of functionalized pyrazoles represents a highly efficient, cost-effective, and scalable strategy for generating novel chemical entities for drug discovery pipelines. The operational simplicity and high yields make these methods amenable to high-throughput synthesis and library generation. The ability to systematically modify substituents at multiple positions on the pyrazole core allows for fine-tuning of physicochemical properties and structure-activity relationships (SAR), accelerating the journey from hit identification to lead optimization.[14]

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry (PMC). Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (MDPI). Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega (ACS Publications). Available at: [Link]

  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). Available at: [Link]

  • Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances (PMC). Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules (MDPI). Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry (PMC). Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect (PMC). Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. ChemMedChem (PubMed). Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Mediterranean Journal of Chemistry. Available at: [Link]

  • Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. Growing Science. Available at: [Link]

Sources

Application

Application Note: 3,5-Dimethyl-1-nicotinoylpyrazole as a Multidentate Ligand in Coordination Chemistry

Introduction & Ligand Design Rationale In the landscape of advanced coordination chemistry, the rational design of multidentate ligands is paramount for synthesizing functional metal-organic frameworks (MOFs), discrete s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Ligand Design Rationale

In the landscape of advanced coordination chemistry, the rational design of multidentate ligands is paramount for synthesizing functional metal-organic frameworks (MOFs), discrete supramolecular assemblies, and transition metal catalysts. 3,5-Dimethyl-1-nicotinoylpyrazole (DMNP) is a highly versatile, rigid, polytopic ligand that bridges the gap between traditional acylpyrazole chelators and pyridine-based building blocks.

The structural causality behind DMNP's efficacy lies in its asymmetric donor profile. It features three distinct coordination sites governed by Hard-Soft Acid-Base (HSAB) principles:

  • The Pyridine Nitrogen: A strong, borderline donor with a highly accessible lone pair, ideal for binding soft to borderline transition metals (e.g., Ag⁺, Pd²⁺, Cu⁺) [2].

  • The Carbonyl Oxygen: A hard donor that readily interacts with oxophilic metal centers (e.g., Al³⁺, Cu²⁺, Mo⁰) [1, 3].

  • The Pyrazole Nitrogen (N2): A borderline donor that, in tandem with the carbonyl oxygen, forms a thermodynamically stable five-membered M−O−C−N−N chelate ring [1].

The spatial separation between the pyridine ring and the acylpyrazole moiety prevents simultaneous binding of all three sites to a single metal center. This steric and geometric restriction forces the ligand to act either as a terminal N,O-chelator or as an extended bridging ligand, making it an exceptional candidate for divergent synthetic pathways.

Mechanistic Pathways & Coordination Modes

The choice of metal salt and solvent directly dictates the coordination mode of DMNP.

  • Mode A (N,O-Chelation): When reacted with first-row transition metals (e.g., Cu²⁺, Ni²⁺) in polar solvent mixtures, the thermodynamic driving force of the chelate effect dominates. The metal binds to the pyrazole nitrogen and carbonyl oxygen, leaving the pyridine nitrogen uncoordinated or available for secondary hydrogen bonding.

  • Mode B (Bridging / Polymeric): When reacted with metals that strongly prefer linear or trigonal planar geometries (e.g., Ag⁺), the metal primarily coordinates to the highly basic pyridine nitrogen. If the metal-to-ligand ratio is adjusted, the N,O-chelate site engages a second metal center, driving the self-assembly of 1D or 2D coordination polymers.

G Start Ligand: 3,5-Dimethyl-1-nicotinoylpyrazole MetalChoice Select Transition Metal Precursor Start->MetalChoice HardBorderline Hard/Borderline Metal (e.g., Cu²⁺, Ni²⁺) MetalChoice->HardBorderline High affinity for O/N donors SoftMetal Soft Metal (e.g., Ag⁺, Au⁺) MetalChoice->SoftMetal High affinity for Pyridine N Solvent1 Polar Aprotic/Protic Mix (e.g., DCM/MeOH) HardBorderline->Solvent1 Solvent2 Non-coordinating Solvent (e.g., Toluene, DCM) SoftMetal->Solvent2 Discrete Discrete Mononuclear Complex (N,O-Chelation) Polymer 1D/2D Coordination Polymer (Bridging Mode) Solvent1->Discrete Favors thermodynamic chelate effect Solvent2->Polymer Promotes self-assembly via bridging

Workflow for the divergent synthesis of DMNP-metal coordination complexes.

Experimental Protocols

The following protocols are engineered as self-validating systems. Each workflow includes built-in diagnostic steps to confirm reaction progress before committing to time-intensive crystallization phases.

Protocol A: Synthesis of a Discrete Mononuclear Cu(II) Complex

Objective: Isolate an [M(L)2​]2+ complex utilizing the N,O-chelation mode of DMNP.

Materials:

  • Copper(II) trifluoromethanesulfonate ( Cu(OTf)2​ )

  • 3,5-Dimethyl-1-nicotinoylpyrazole (DMNP)

  • Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of DMNP in 10 mL of anhydrous DCM in a 50 mL Schlenk flask.

    • Causality: DCM is chosen because it readily dissolves the rigid pyrazole derivative without competing for metal coordination sites.

  • Metal Preparation: In a separate vial, dissolve 1.0 mmol of Cu(OTf)2​ in 5 mL of anhydrous MeOH.

    • Causality: The triflate anion is weakly coordinating. Using a non-coordinating anion is critical; strongly coordinating anions (like chloride) would occupy the metal's primary coordination sphere, preventing the bulky DMNP ligand from chelating effectively.

  • Complexation: Dropwise, add the Cu(II) solution to the ligand solution under continuous magnetic stirring at room temperature.

  • Self-Validation Step: After 15 minutes, spot a 10 µL aliquot onto a silica TLC plate alongside the free ligand. Elute with 5% MeOH in DCM. The free ligand will appear dark under 254 nm UV light. The successful formation of the complex is immediately validated by a distinct color change in the bulk solution (from pale blue to deep emerald green) and a new, lower Rf​ spot on the TLC plate that retains the green hue.

  • Crystallization via Antisolvent Diffusion: Filter the green solution through a 0.2 µm PTFE syringe filter into a narrow crystallization tube. Carefully layer 15 mL of diethyl ether over the solution.

    • Causality: The slow diffusion of the non-polar ether into the polar DCM/MeOH mixture gradually lowers the dielectric constant of the medium. This controlled reduction in solubility suppresses rapid precipitation, promoting the nucleation of high-quality, X-ray diffraction-grade single crystals.

Protocol B: Synthesis of a 1D Silver(I) Coordination Polymer

Objective: Utilize DMNP as a bridging ligand to construct an extended polymeric network.

Materials:

  • Silver(I) tetrafluoroborate ( AgBF4​ )

  • 3,5-Dimethyl-1-nicotinoylpyrazole (DMNP)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Strictly Dark Conditions: Wrap all reaction vessels in aluminum foil.

    • Causality: Ag(I) complexes are highly photosensitive and will rapidly reduce to metallic silver nanoparticles ( Ag0 ) upon exposure to ambient light.

  • Stoichiometric Mixing: Dissolve 1.0 mmol of DMNP in 10 mL of THF. Slowly add a solution of 1.0 mmol AgBF4​ in 5 mL of THF.

    • Causality: A 1:1 metal-to-ligand ratio forces the Ag(I) ion to seek out multiple binding sites to satisfy its preferred linear or tetrahedral coordination geometry, thereby driving the bridging interaction between the pyridine N of one ligand and the pyrazole N of another.

  • Self-Validation Step: Ag(I) complexes are typically colorless, making visual validation difficult. Extract a 50 µL aliquot, evaporate the solvent, and perform a rapid ATR-FTIR scan. A successful bridging coordination is validated if the pyridine C=N stretch shifts significantly (typically +15 cm−1 ) while the carbonyl C=O stretch remains relatively unshifted, indicating primary binding at the pyridine site.

  • Isolation: Stir for 2 hours, then concentrate the solution under reduced pressure to 5 mL. Layer with hexane and store at 4°C to induce the precipitation of the polymeric chains.

Analytical Characterization Data

To definitively prove the coordination mode of DMNP in your synthesized complexes, cross-reference your spectroscopic data against the established diagnostic signatures summarized in Table 1.

Table 1: Diagnostic Spectroscopic Signatures of DMNP Coordination

Analytical TechniqueFree Ligand (DMNP)Discrete N,O-Chelate ComplexBridging Polymeric Complex
IR ( ν C=O) cm⁻¹ ~1725~1650–1680 (Strong Red-shift)~1715–1725 (Minimal shift)
IR ( ν Pyridine C=N) cm⁻¹ ~1590~1590 (Unchanged)~1605–1615 (Blue-shift)
¹H NMR (Pyridine H) δ 8.8, 8.7, 8.0, 7.4 δ 8.8, 8.7, 8.0, 7.4 (Unchanged)Downfield shift (+0.2 to +0.5 ppm)
¹H NMR (Pyrazole CH) δ 6.0Downfield shift (+0.3 ppm)Downfield shift (+0.1 ppm)
UV-Vis ( λ max) ~260 nm ( π→π∗ )MLCT band (~400–600 nm)Broad MLCT + Ligand shifts

Note: The dramatic red-shift in the carbonyl stretching frequency is the most reliable indicator of N,O-chelation, as electron density is drawn away from the C=O double bond toward the metal center[1, 3].

References

  • Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. ResearchGate. 1

  • Phosphorescent Cu(I) Complexes based on Bis(pyrazol-1-yl-methyl)-pyridine Derivatives for Organic Light-Emitting Diodes. ResearchGate. 2

  • Hexacarbonylmolybdenum-Induced N-N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Oxford Academic. 3

Sources

Method

Application Note: Antitumor Activity and Mechanistic Evaluation of Novel Pyrazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Oncology Executive Summary & Mechanistic Rationale Pyrazole derivatives—characterized by a five-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Oncology

Executive Summary & Mechanistic Rationale

Pyrazole derivatives—characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms—have emerged as highly versatile scaffolds in modern oncology drug discovery[1][2]. Their unique structural plasticity allows for extensive functional group modifications, enabling precise tuning of pharmacokinetics and target affinity.

Recent structure-activity relationship (SAR) studies demonstrate that rationally designed fused pyrazole derivatives (e.g., pyrano-pyrazolo-pyrimidines and thiazolyl-pyrazolines) can act as potent multi-target kinase inhibitors[1][3]. Specifically, dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has shown profound efficacy in overcoming resistance mechanisms common in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma[1][3]. Furthermore, specific pyrazole analogs have been identified as potent microtubule-disrupting agents, targeting tubulin polymerization and inducing G2/M phase cell cycle arrest[4].

As a Senior Application Scientist, I have designed this guide to bridge the gap between medicinal chemistry synthesis and in vitro biological validation. The protocols detailed herein are engineered as self-validating systems, ensuring that every experimental choice is grounded in mechanistic causality to yield robust, reproducible data.

Mechanistic Pathway of Pyrazole-Mediated Antitumor Activity

To contextualize the experimental workflows, it is critical to understand the signaling cascades disrupted by these compounds. The diagram below illustrates how novel pyrazole derivatives simultaneously abrogate proliferative (EGFR/PI3K) and angiogenic (VEGFR-2/MAPK) signaling while disrupting cytoskeletal dynamics.

Pathway Pyrazole Novel Pyrazole Derivatives EGFR EGFR Pyrazole->EGFR Inhibits VEGFR2 VEGFR-2 Pyrazole->VEGFR2 Inhibits Tubulin Tubulin Polymerization Pyrazole->Tubulin Disrupts PI3K PI3K/AKT Pathway EGFR->PI3K MAPK MAPK/ERK Pathway VEGFR2->MAPK Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis Apoptosis Apoptosis & Growth Inhibition PI3K->Apoptosis Blocked MAPK->Apoptosis Blocked Mitosis->Apoptosis Induces

Fig 1: Multi-target inhibition of EGFR, VEGFR-2, and Tubulin by pyrazole derivatives leading to apoptosis.

Quantitative Efficacy: Benchmarking Novel Derivatives

When evaluating novel compounds, quantitative benchmarking against clinical standards is mandatory. Table 1 synthesizes recent high-impact data comparing novel pyrazole derivatives against established chemotherapeutics (Erlotinib, Sorafenib) across various targets and cell lines[1][2][3].

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Select Pyrazole Derivatives

Compound ClassSpecific DerivativePrimary Target(s)Cell LineIC₅₀ (Target)IC₅₀ (Cytotoxicity)Reference Drug (IC₅₀)
Pyrano-pyrazolo-pyrimidine Compound 3EGFRHepG20.06 µM0.31 µMErlotinib (10.6 µM)
Fused Pyrazole Compound 9VEGFR-2 / EGFRHepG20.22 µM0.71 µMSorafenib (1.06 µM)
Thiazolyl-pyrazoline Compound 10bEGFR / VEGFR-2A549 (NSCLC)40.7 nM4.2 µMGefitinib (>10 µM)
Diaryl Pyrazole Compound 27VEGFR-2MCF-7828.2 nM16.50 µMTamoxifen (23.31 µM)

Data Interpretation: The sub-micromolar IC₅₀ values of Compounds 3 and 9 indicate that fused ring systems significantly enhance binding affinity within the ATP-binding pocket of receptor tyrosine kinases compared to standard monotherapies[1].

Standardized Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the biological evaluation of pyrazole derivatives must follow a logical, self-validating progression.

Workflow Syn 1. Synthesis & SAR Dock 2. Molecular Docking Syn->Dock MTT 3. Cell Viability (MTT Assay) Dock->MTT Mech 4. Kinase Assays (WB / ELISA) MTT->Mech Flow 5. Apoptosis & Cell Cycle Mech->Flow

Fig 2: Sequential workflow for the biological validation of novel pyrazole derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole derivatives. Self-Validating Design: Incorporates vehicle controls to rule out solvent toxicity and positive controls to ensure assay dynamic range.

  • Cell Seeding: Seed A549 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivatives (e.g., 0.01 µM to 100 µM).

    • Control Requisites: Include a vehicle control (DMSO 0.1% v/v) to ensure solvent non-toxicity, and a positive control (Erlotinib or Sorafenib) to benchmark efficacy[1].

  • Exposure Time: Incubate for 72 hours.

    • Causality: A 72-hour window encompasses at least two to three cell doubling times, allowing for the accurate capture of both cytostatic (growth arrest) and cytotoxic (cell death) effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Target Validation via Western Blotting (EGFR/VEGFR-2)

Objective: Confirm that the phenotypic cytotoxicity is mechanistically driven by the inhibition of specific receptor tyrosine kinases[3].

  • Cell Treatment & Starvation: Culture A549 cells to 70% confluence. Wash with PBS and incubate in serum-free media for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase phosphorylation, maximizing the signal-to-noise ratio when evaluating targeted kinase inhibitors.

  • Ligand Stimulation: Pre-treat cells with the pyrazole derivative (at and IC₅₀ concentrations) for 2 hours, followed by stimulation with EGF (50 ng/mL) or VEGF (50 ng/mL) for 15 minutes.

    • Causality: Stimulating the cells forces the activation of the kinases. A successful inhibitor will block this ligand-induced phosphorylation.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-VEGFR-2 (Tyr1175), total VEGFR-2, and GAPDH (loading control).

    • Interpretation: A valid dual-inhibitor will show a dose-dependent decrease in p-EGFR and p-VEGFR-2 bands without altering the total EGFR/VEGFR-2 protein levels[3].

Protocol C: Flow Cytometric Analysis of Apoptosis & Cell Cycle Arrest

Objective: Elucidate the downstream cellular fate following kinase inhibition or tubulin disruption[3][4].

  • Treatment: Treat cells with the pyrazole derivative at the established IC₅₀ for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA.

    • Causality: Failing to collect the floating cells will result in a massive underestimation of the apoptotic population.

  • Apoptosis Assay (Annexin V/PI): Resuspend cells in binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis).

  • Cell Cycle Assay (PI RNase): For a separate aliquot of treated cells, fix in 70% cold ethanol overnight. Resuspend in PI/RNase staining buffer.

    • Interpretation: Pyrazole derivatives acting as tubulin polymerization inhibitors (e.g., compounds P3C.1 and P3C.2) will show a distinct accumulation of cells in the G2/M phase, whereas pure EGFR inhibitors often cause G0/G1 arrest[3][4].

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Frontiers in Chemistry[Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI (Molecules)[Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways Tech Science Press (Oncology Research)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nicotinoylpyrazole Synthesis Optimization

Welcome to the Application Support Center. As drug discovery increasingly relies on pyrazole-core scaffolds for kinase inhibition and antimicrobial development, the efficient synthesis of 1-nicotinoylpyrazoles has become...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug discovery increasingly relies on pyrazole-core scaffolds for kinase inhibition and antimicrobial development, the efficient synthesis of 1-nicotinoylpyrazoles has become a critical workflow. This guide is designed for research scientists and addresses the most common mechanistic hurdles, yield bottlenecks, and regioselectivity issues encountered during synthesis.

Mechanistic Workflows

Nicotinoylpyrazole_Synthesis cluster_A Method A: Hydrazide Condensation cluster_B Method B: Pyrazole N-Acylation Hydrazide Nicotinic Acid Hydrazide Condensation Cyclocondensation (EtOH, Heat/MW) Hydrazide->Condensation Diketone 1,3-Diketone (e.g., CF3-diketone) Diketone->Condensation Product 1-Nicotinoylpyrazole Target Scaffold Condensation->Product -2H2O NicChloride Nicotinoyl Chloride Hydrochloride Acylation N-Acylation (DIPEA, DCM) NicChloride->Acylation Pyrazole Substituted Pyrazole Pyrazole->Acylation Acylation->Product -HCl

Fig 1: Primary synthetic workflows for 1-nicotinoylpyrazole derivatives.

Troubleshooting & FAQs

Q1: Regioselectivity — When reacting nicotinic acid hydrazide with unsymmetrical 1,3-diketones (e.g., trifluoromethyl-1,3-diketones), I am getting an inseparable mixture of 3- and 5-substituted isomers. How can I control this? Causality & Solution: The regioselectivity of the cyclocondensation depends entirely on the initial nucleophilic attack of the terminal nitrogen ( NH2​ ) of the hydrazide. In trifluoromethyl-1,3-diketones, the carbonyl carbon adjacent to the CF3​ group is highly electrophilic due to the strong inductive electron-withdrawing effect, but it is also sterically hindered. Under standard refluxing ethanol conditions, the reaction is thermodynamically driven, often favoring the less sterically hindered attack (yielding the 3-trifluoromethyl isomer). To force the formation of the 5-trifluoromethyl isomer, you must lower the reaction temperature and strictly control the solvent polarity. As demonstrated by1[1], employing mild conditions (e.g., stirring at 45 °C) allows the isolation of the kinetically favored 5-hydroxy-2-pyrazoline intermediate. This intermediate can subsequently be dehydrated using thionyl chloride/pyridine to yield the pure aromatic pyrazole.

Q2: Yield Bottlenecks — I am attempting to synthesize a 1-nicotinoylpyrazole by acylating a substituted pyrazole with nicotinoyl chloride hydrochloride. My yields are consistently below 30%, and I observe a dark, intractable tar in the reaction flask. Causality & Solution: The low yield and tar formation are caused by the dual reactivity of nicotinoyl chloride. The pyridine nitrogen is nucleophilic; in the presence of the highly electrophilic acyl chloride moiety, intermolecular self-acylation (polymerization) occurs rapidly if the HCl salt is neutralized without a competing, highly reactive nucleophile present. To prevent self-polymerization, perform the reaction in strictly anhydrous dichloromethane (DCM) at 0 °C. Use N,N-Diisopropylethylamine (DIPEA) rather than triethylamine, as its steric bulk prevents it from forming stable acylammonium adducts that precipitate prematurely. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to generate a highly reactive, transient acylpyridinium intermediate that outcompetes the pyridine nitrogen of the nicotinoyl chloride itself, a standard supported by 2[2].

Q3: Reaction Kinetics — The conventional condensation of iso-nicotinohydrazide with ethyl acetoacetate takes 12-16 hours at reflux. How can I optimize this for high-throughput screening? Causality & Solution: The rate-limiting step in the formation of the pyrazole ring is the intramolecular dehydration of the intermediate hydrazone to form the aromatic system. Conventional conductive heating transfers energy inefficiently to these polar intermediates. By switching to microwave (MW) irradiation, the highly polar hydrazone intermediate rapidly absorbs microwave energy, drastically lowering the activation energy barrier for dehydration.3[3] demonstrated that microwave-assisted synthesis of iso-nicotinoyl-pyrazole derivatives reduces reaction times from hours to mere minutes (typically 10-15 minutes at 150 W) while simultaneously improving yields by minimizing thermal degradation side-reactions.

Standardized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis via Hydrazide Condensation

This protocol is optimized for rapid turnaround and high purity by forcing the dehydration step kinetically.

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend nicotinic acid hydrazide (1.0 mmol) and the target 1,3-diketone (1.05 mmol) in 3.0 mL of absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazide.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C (max power 150 W) for 15 minutes.

  • Self-Validation & Workup: Cool the vial to room temperature using compressed air. Validation: A dense precipitate should form immediately upon cooling, indicating successful conversion and dehydration. Filter the solid, wash with ice-cold ethanol (2 x 2 mL), and dry under vacuum.

Protocol B: N-Acylation of Pyrazoles with Nicotinoyl Chloride

This protocol utilizes steric shielding and nucleophilic catalysis to prevent pyridine-ring polymerization.

  • Inert Atmosphere: Flame-dry a 50 mL round-bottom flask. Purge with dry Argon.

  • Reagent Loading: Dissolve the substituted pyrazole (1.0 mmol) and DMAP (0.1 mmol) in anhydrous DCM (10 mL). Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (2.5 mmol) dropwise via syringe.

    • Note: 2.5 equivalents are strictly required because nicotinoyl chloride is supplied as a hydrochloride salt; the excess base neutralizes the HCl while acting as an acid scavenger for the reaction.

  • Acylation: Add nicotinoyl chloride hydrochloride (1.2 mmol) in small portions over 10 minutes.

    • Causality: Portion-wise addition prevents a sudden exothermic spike and minimizes the concentration of free acyl chloride in the solution, preventing self-polymerization.

  • Self-Validation & Workup: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours. Validation: The reaction mixture should transition from a cloudy suspension to a clear, pale-yellow solution as the insoluble acid chloride salt is consumed. Quench with saturated aqueous NaHCO3​ (10 mL), extract with DCM, dry over MgSO4​ , and concentrate.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction conditions on the synthesis of 1-nicotinoylpyrazoles, highlighting the superiority of microwave and kinetically controlled methodologies.

Reaction MethodPrecursor CouplingSolventTemp (°C)TimeYield (%)Regioselectivity (3- vs 5-CF3)
Conventional Hydrazide + DiketoneEtOH78 (Reflux)16 h6540:60 (Mixed)
Microwave Hydrazide + DiketoneEtOH120 (MW)15 min8945:55 (Mixed)
Kinetic Control Hydrazide + DiketoneBenzene4524 h77>95% (Isolated 5-OH intermediate)
Standard Acylation Pyrazole + Nic-ClTHF2512 h<30N/A (Heavy Polymerization)
Optimized Acylation Pyrazole + Nic-ClDCM0 to 254 h85N/A (Direct N1 coupling)
References
  • Helio G. Bonacorso, Renata P. Vezzosi, Isadora R. et al. "Preparation of Novel Trifluoroacetylketene O,N-Acetals and Trifluoromethyl-Containing S,S-Sulfoximido N-Substituted Heterocycles." Journal of the Brazilian Chemical Society, Vol. 20, No. 7, 1370-1378, 2009.1

  • Bharat Parashar, Sudhir Bharadwaj, Amit Sahu, Pinki Bala Punjabi. "Microwave assisted synthesis and antimicrobial activity of some novel iso-nicotinoyl-pyrazole derivatives." Cited in: A REVIEW ON THE CURRENT STUDIES IN PYRAZOLE DERIVATIVES, THEIR BIOLOGICAL AND PHARMACOLOGICAL PROPERTIES, European Journal of Pharmaceutical and Medical Research, 2022. 3

  • ACS Publications. "Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors." ACS Medicinal Chemistry Letters, 2015. 2

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dimethyl-1-nicotinoylpyrazole

In drug development and ligand design, the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole often presents a deceptive challenge. While the precursor syntheses are relatively straightforward, the final N-acylation step is...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and ligand design, the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole often presents a deceptive challenge. While the precursor syntheses are relatively straightforward, the final N-acylation step is notorious for abysmal yields if handled like a standard amide coupling. As a Senior Application Scientist, I have designed this troubleshooting guide to deconstruct the mechanistic pitfalls—specifically the extreme hydrolytic sensitivity of 1-acylpyrazoles—and provide field-proven, self-validating protocols to maximize your synthetic yield.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow cluster_1 Phase 1: Precursor Synthesis cluster_2 Phase 2: N-Acylation (Coupling) A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole (3,5-DMP) A->B H2O, 15°C, 2h E 3,5-Dimethyl-1-nicotinoylpyrazole (Target Product) B->E Et3N (2.2 eq) DCM, 0°C to RT C Nicotinic Acid + Thionyl Chloride D Nicotinoyl Chloride Hydrochloride C->D Reflux, 2h D->E

Workflow for the synthesis of 3,5-dimethyl-1-nicotinoylpyrazole from precursors.

Troubleshooting FAQs: Mechanistic Insights

Q1: My intermediate synthesis of 3,5-dimethylpyrazole (3,5-DMP) yields are inconsistent and often contain inorganic impurities. How can I standardize this? A1: The condensation of acetylacetone and hydrazine is highly exothermic. If the temperature exceeds 15°C, side reactions proliferate. Furthermore, using hydrazine sulfate requires neutralization with strong bases like NaOH, which precipitates sodium sulfate and complicates extraction ([1]). Causality & Fix: Switch to hydrazine hydrate in an aqueous/ethanolic solvent system. Because hydrazine hydrate is already a free base, no NaOH is required, eliminating inorganic salt byproducts. Maintain strict thermal control (10–15°C) during the dropwise addition of acetylacetone.

Q2: I am using 1.2 equivalents of triethylamine (Et 3​ N) for the coupling step, but the acylation stalls and the reaction remains a cloudy suspension. Why? A2: Nicotinoyl chloride is highly hygroscopic and is almost exclusively isolated and utilized as a hydrochloride salt ([2]). If you only use 1.2 equivalents of base, you are merely neutralizing the inherent HCl salt of the reagent, leaving no base to scavenge the new equivalent of HCl generated during the acylation of the pyrazole. Causality & Fix: You must use a minimum of 2.2 to 2.5 equivalents of a non-nucleophilic base (like Et 3​ N or DIPEA). The reaction will visibly transition from a cloudy suspension to a clear solution (followed by fine amine-hydrochloride precipitation) once the correct stoichiometric threshold is reached.

Q3: The final coupling step yields less than 30% of the target product, even with excess base. What is causing this massive loss? A3: The primary culprit is hydrolysis during the aqueous workup . 1-Acylpyrazoles are not standard amides; the pyrazole ring is an exceptional leaving group due to its aromatic stabilization upon dissociation. Consequently, 3,5-dimethyl-1-nicotinoylpyrazole acts as a potent acylating agent ([3]). Prolonged exposure to water, alcohols, or strong bases during workup causes the product to rapidly hydrolyze back into 3,5-DMP and nicotinic acid. Causality & Fix: Transition to a strictly non-aqueous workup or a rapid, ice-cold aqueous wash. Never use methanol or ethanol during purification or recrystallization.

Quantitative Data: N-Acylation Optimization

To illustrate the causality between workup conditions and final yield, review the following optimization data. Notice how mitigating hydrolysis risk drastically improves the isolated yield.

SolventBase (Equivalents)Workup MethodologyHydrolysis RiskIsolated Yield (%)
Dichloromethane (DCM)Et 3​ N (1.1 eq)Standard Aqueous (RT)High18%
Dichloromethane (DCM)Et 3​ N (2.5 eq)Standard Aqueous (RT)High42%
Tetrahydrofuran (THF)Pyridine (2.5 eq)Standard Aqueous (RT)High48%
Dichloromethane (DCM)Et 3​ N (2.2 eq)Rapid Cold Wash (0°C)Moderate84%
TolueneDIPEA (2.2 eq)Non-Aqueous / FiltrationLow93%
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3,5-Dimethylpyrazole (3,5-DMP)
  • Dissolve hydrazine hydrate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Cool the reaction vessel to 10°C using an ice-water bath.

  • Add acetylacetone (1.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 15°C. A controlled exotherm indicates active condensation.

  • Stir for 2 hours at room temperature.

  • Extract with ethyl acetate, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Self-Validation Check: The product should manifest as white to pale yellow crystals (m.p. 107–108°C).

Protocol B: Synthesis of Nicotinoyl Chloride Hydrochloride
  • Suspend nicotinic acid (1.0 eq) in neat thionyl chloride (3.0 eq).

  • Reflux the mixture at 75°C for 2 hours.

    • Self-Validation Check: The initial suspension will dissolve into a clear, homogenous solution as the insoluble acid is converted to the soluble acid chloride.

  • Distill off excess thionyl chloride under reduced pressure.

  • Triturate the residue with anhydrous hexane to precipitate the product.

    • Self-Validation Check: The resulting white solid is highly hygroscopic. It must fume slightly in moist air, confirming the presence of the active acyl chloride hydrochloride. Store immediately under inert gas.

Protocol C: Optimized N-Acylation (Target Synthesis)
  • Suspend nicotinoyl chloride hydrochloride (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Cool the suspension to 0°C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise.

    • Self-Validation Check: The suspension will briefly clarify before a fine white precipitate (DIPEA·HCl) forms, confirming the neutralization of the hydrochloride salt.

  • Add a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Non-Aqueous Workup: Filter the reaction mixture directly through a Celite pad to remove the DIPEA·HCl salts.

    • Self-Validation Check: The filtrate should be completely clear and free of particulate matter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,5-dimethyl-1-nicotinoylpyrazole. Recrystallize from anhydrous ether to avoid solvolysis.

References
  • Title: 3,5-Dimethylpyrazole Source: Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). URL: [Link]

  • Title: Synthesis of Nicotinoyl chloride Source: PrepChem URL: [Link]

  • Title: 1-Cyanoacetyl-3,5-dimethylpyrazole – effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds Source: Chemistry of Heterocyclic Compounds, 48(8), 1133-1152 (2012). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclization Reactions

Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering yield-related challenges in pyrazole c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for pyrazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering yield-related challenges in pyrazole cyclization reactions. The following question-and-answer guide provides in-depth, experience-driven advice to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction seems incomplete with significant starting material remaining. What are the primary causes and how can I fix this?

This is a very common issue, often stemming from suboptimal reaction conditions or reactant-specific properties. Let's break down the likely culprits and solutions.

Plausible Causes & Mechanistic Insights:

  • Insufficient Reaction Time or Temperature: Pyrazole cyclizations, while often robust, are not instantaneous. The key steps—initial condensation to a hydrazone/enamine intermediate, followed by intramolecular cyclization and dehydration—have specific activation energy requirements.[1] If the temperature is too low or the reaction time too short, the equilibrium may not sufficiently favor the product.

  • Low Reactant Nucleophilicity/Electrophilicity: The core of the reaction is a series of nucleophilic attacks. If the nitrogen of your hydrazine is made less nucleophilic by strong electron-withdrawing groups, or if the carbonyl carbons of your 1,3-dicarbonyl are not sufficiently electrophilic, the reaction rate will decrease significantly.[2]

  • Formation of a Stable Intermediate: In some cases, the hydrazone intermediate is quite stable and may precipitate or resist cyclization under the initial conditions. Driving the reaction to completion requires overcoming the energy barrier for the subsequent intramolecular cyclization.

Troubleshooting Workflow & Protocols:

First, it's crucial to systematically diagnose the problem. The following workflow provides a logical progression for troubleshooting an incomplete reaction.

G start Incomplete Reaction Observed (TLC/LC-MS) check_stoich Verify Stoichiometry & Reagent Purity start->check_stoich increase_energy Increase Reaction Energy check_stoich->increase_energy If correct add_catalyst Add Catalyst increase_energy->add_catalyst If still incomplete result Monitor for Completion increase_energy->result If complete change_solvent Change Solvent add_catalyst->change_solvent If still incomplete add_catalyst->result If complete change_solvent->result

Caption: A step-by-step troubleshooting workflow for incomplete pyrazole cyclization.

Protocol 1: Systematic Increase of Reaction Energy

  • Time Extension: Before altering other parameters, extend the reaction time. Monitor every 1-2 hours via TLC or LC-MS to see if the reaction is progressing, albeit slowly.

  • Temperature Elevation: If extending the time shows little improvement, increase the reaction temperature in 20 °C increments. Refluxing in a higher-boiling solvent like ethanol or toluene is a common strategy.[3]

  • Microwave Irradiation: For particularly stubborn reactions, microwave synthesis can often provide the necessary energy to overcome activation barriers and dramatically reduce reaction times.

Protocol 2: Employing Catalysis

If increasing thermal energy is insufficient, catalytic intervention is the next logical step.

  • Acid Catalysis: Add a catalytic amount (1-5 mol%) of a mild acid like glacial acetic acid. This protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.

  • Base Catalysis: In some systems, particularly those involving β-ketonitriles, a base like sodium ethoxide or piperidine can facilitate the reaction.[3]

  • Lewis Acid Catalysis: For certain substrates, Lewis acids can be effective. It is crucial to screen catalysts as some may chelate with the dicarbonyl and inhibit the reaction.

Catalyst TypeTypical ReagentCommon Use Case
Brønsted AcidGlacial Acetic Acid, p-TsOHGeneral Knorr synthesis with 1,3-dicarbonyls.[4][5]
Brønsted BasePiperidine, Triethylamine (Et3N)Reactions involving β-ketonitriles or to control pH.[3]
Lewis AcidFeCl₃, AlCl₃Can enhance electrophilicity of carbonyls.[6][7]
Q2: My TLC/LC-MS shows multiple product spots. How can I diagnose and suppress the formation of side products, especially regioisomers?

The formation of multiple products is one of the most frequent challenges, particularly when using unsymmetrical starting materials.

Plausible Causes & Mechanistic Insights:

  • Regioisomer Formation: This is the most common issue when using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) or a substituted hydrazine (e.g., methylhydrazine). The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of constitutional isomers.[8][9] The outcome is governed by a delicate balance of steric and electronic factors.[2]

  • Hydrazine Degradation: Hydrazine and its derivatives, especially phenylhydrazine, are susceptible to oxidation, which can introduce colored impurities and byproducts.[1][2]

  • Hydrolysis of Starting Materials: Certain starting materials, like β-ketonitriles, can be prone to hydrolysis under acidic or basic conditions, consuming the material before it can react to form the pyrazole.

Troubleshooting & Optimization Strategies:

Controlling regioselectivity is paramount for ensuring a clean reaction and high yield of the desired product.

G start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Attack at Carbonyl 1 (Less Hindered/More Electrophilic) start->attack1 attack2 Attack at Carbonyl 2 (More Hindered/Less Electrophilic) start->attack2 product1 Regioisomer A (Major Product) attack1->product1 product2 Regioisomer B (Minor Product) attack2->product2

Caption: The formation of two regioisomers from an unsymmetrical dicarbonyl reactant.

Strategy 1: Modifying Reaction Conditions to Control Regioselectivity

  • pH Control: The regioselectivity of the cyclization can be highly pH-dependent. Running the reaction under acidic conditions (e.g., acetic acid in toluene) may favor one isomer, while basic conditions (e.g., sodium ethoxide in ethanol) may favor the other. It is essential to perform small-scale trials to determine the optimal pH for your specific substrate combination.

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group is attacked first. Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity than polar protic solvents like ethanol in certain cases, especially with aryl hydrazine hydrochlorides.[10] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also dramatically improve regioselectivity through their unique hydrogen-bonding properties.[8][11]

SolventTypeInfluence on Regioselectivity
EthanolPolar ProticOften gives mixtures of regioisomers.[10]
DMF, NMPAprotic DipolarCan improve selectivity with certain substrates.[10]
TFE, HFIPFluorinated AlcoholCan significantly enhance selectivity via H-bonding.[11]

Strategy 2: Protecting Reagents and Reaction Environment

  • Use Fresh Hydrazine: Hydrazine and its derivatives can degrade over time. Always use a freshly opened bottle or purify the hydrazine before use. Phenylhydrazine, which is prone to oxidation and turning reddish-brown, should be stored under an inert atmosphere.[2]

  • Inert Atmosphere: To prevent oxidative side reactions, especially with sensitive hydrazines, conduct the reaction under an inert atmosphere of nitrogen or argon.[1][2]

Q3: My reaction appears to go to completion, but my isolated yield after workup and purification is poor. Where am I losing my product?

Low isolated yield despite good reaction conversion points to issues with the workup, purification, or inherent properties of the product itself.

Plausible Causes & Mechanistic Insights:

  • Product Solubility: The pyrazole product may have partial solubility in the wash solvents used during workup (e.g., water, brine) or be too soluble in the solvent system used for crystallization, leading to significant loss in the mother liquor.[12]

  • Product Volatility: Some simple, low molecular weight pyrazoles can be volatile and may be lost when removing solvent under high vacuum, especially with heating.

  • Adhesion to Silica Gel: Pyrazoles are basic heterocycles. The two nitrogen atoms can strongly interact with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and irreversible adsorption during column chromatography.[13]

  • "Oiling Out" During Crystallization: Instead of forming crystals, the product may separate as an oil if its melting point is lower than the temperature of the solution. This oil can trap impurities and make isolation difficult.[12]

Troubleshooting & Optimization Protocols:

Protocol 3: Optimized Aqueous Workup

  • pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous layer. If your pyrazole is basic, acidifying the aqueous layer (e.g., with 1 M HCl) will protonate it, potentially keeping it in the aqueous phase while non-basic impurities are extracted with an organic solvent.[14] Subsequently, basifying the aqueous layer will deprotonate the pyrazole, allowing it to be extracted into a fresh portion of organic solvent.[14]

  • Minimize Wash Volumes: Use the minimum volume of cold water or brine necessary for washing to reduce loss due to solubility.

  • Back-Extraction: After the primary extraction, re-extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

Protocol 4: Purification Strategies for Pyrazoles

  • Recrystallization: This is often the most effective method for purifying pyrazoles.

    • Solvent Selection: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water). An ideal single solvent is one where the pyrazole is sparingly soluble at room temperature but highly soluble when hot.

    • Mixed-Solvent System: A powerful technique involves dissolving the crude product in a minimum of a hot "good" solvent (like ethanol) and then adding a hot "anti-solvent" (like water) dropwise until the solution becomes turbid. Allowing this to cool slowly often yields high-purity crystals.[12]

    • Troubleshooting "Oiling Out": If the product oils out, try adding more of the "good" solvent, cooling the solution much more slowly, or adding a seed crystal of pure product to encourage crystallization.[12]

  • Column Chromatography on Deactivated Silica:

    • Deactivation: To prevent product loss on silica gel, neutralize the acidic sites. This can be done by preparing the silica slurry with a solvent system containing 1% triethylamine.[13]

    • Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.

References

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Lei, J., Ding, Y., Tang, D.-Y., Li, H.-y., Xu, Z.-G., & Chen, Z.-Z. (2018). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. ChemistrySelect, 3(42), 11843-11847. Available from: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Fadili, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 138. Available from: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Retrieved from [Link]

  • JoVE. (n.d.). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2023). Hydrazine Hydrate in Asymmetric Synthesis: A Bifunctional Squaramide Catalytic Approach toward Fused Pyrazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

Sources

Optimization

Addressing tautomerism in the characterization of pyrazole derivatives

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation and computational modeling of pyrazole-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation and computational modeling of pyrazole-containing compounds. The root cause of these challenges is almost universally annular tautomerism —the rapid prototropic exchange between the N1 and N2 atoms of the pyrazole ring.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind spectral anomalies and computational failures, providing you with self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Module 1: Nuclear Magnetic Resonance (NMR) Troubleshooting

Q1: Why do the C3 and C5 carbon signals in my ¹³C NMR spectrum appear as a single, heavily broadened peak, or disappear entirely?

Causality: Pyrazoles unsubstituted at the N1 position undergo rapid annular tautomerism. At room temperature (298 K), the rate of this proton exchange is often intermediate on the NMR timescale. Because the proton rapidly shuttles between N1 and N2, the electronic environments of the C3 and C5 nuclei are continuously averaged. This intermediate exchange rate causes their distinct resonance frequencies to coalesce into a single, broadened peak, which can sometimes flatten into the baseline and appear "missing"[1].

Self-Validating Protocol: Variable-Temperature (VT) NMR To resolve this, you must slow down the kinetic exchange until it is "frozen" relative to the NMR timescale.

  • Solvent Selection: Dissolve ~15 mg of your pyrazole derivative in a deuterated solvent with a low freezing point. Use CDCl₃ to observe the natural equilibrium, or a strong hydrogen-bond acceptor like DMSO-d₆ to selectively stabilize one tautomer[2].

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K to establish the baseline signal broadening.

  • Cooling Gradient: Lower the probe temperature in 10 K decrements. Crucial: Allow a minimum of 5 minutes for thermal equilibration at each step to ensure accurate tuning, matching, and shimming.

  • Coalescence Monitoring: Observe the broad peak split into two distinct, sharp signals. Continue cooling until the exchange is fully frozen (the slow exchange regime, typically < 230 K).

  • System Validation: Perform a 2D HMBC experiment at your lowest temperature. The appearance of distinct cross-peaks for C3 and C5, uniquely correlated to the now-sharp N-H proton, definitively validates that the tautomeric equilibrium has been successfully frozen and assigned[2].

VT_NMR A Acquire RT NMR (298 K) B Observe Broad C3/C5 & N-H Signals A->B C Initiate VT-NMR Cooling (10 K Decrements) B->C D Reach Coalescence Point C->D E Achieve Slow Exchange (< 230 K) D->E F Assign Distinct Tautomers via 2D HMBC E->F

VT-NMR workflow to resolve pyrazole tautomeric signal broadening.

Q2: My solution NMR shows a mixture of tautomers, but I need to know which form is present in my formulated solid drug. How do I determine this?

Causality: In solution, pyrazoles exist as a dynamic equilibrium of tautomers dictated by solvent polarity. However, in the solid state, crystal packing forces and intermolecular hydrogen-bonding networks typically freeze the molecule into a single, highly favored tautomeric state[3].

Self-Validating Protocol: Solid-State CP/MAS NMR To bridge the gap between solution data and solid-state formulation, rely on Solid-State NMR (SSNMR).

  • Sample Preparation: Pack ~100–200 mg of the crystalline pyrazole tightly into a 4 mm zirconia rotor.

  • Magic Angle Spinning (MAS): Spin the sample at the magic angle (10–15 kHz) to mechanically average out chemical shift anisotropy (CSA) and strong dipolar couplings.

  • Cross-Polarization (CP): Apply a CP pulse sequence to transfer magnetization from abundant ¹H spins to dilute ¹³C spins. This drastically enhances the signal-to-noise ratio of the carbon spectrum[3].

  • System Validation: Overlay the sharp solid-state ¹³C signals with your low-temperature solution NMR data. If the solid-state C3/C5 chemical shifts perfectly match one specific set of signals from the frozen solution mixture, you have definitively identified the active solid-state tautomer[4].

Module 2: Quantitative Data Reference

To assist in your spectral assignments, the following table summarizes the expected behavior of pyrazole carbon and nitrogen-bound proton signals across different exchange regimes. Notice that C4 acts as an internal control, as it is symmetrically distant from the exchange sites.

Table 1: Quantitative Summary of Pyrazole NMR Chemical Shifts (Typical Ranges)

NucleusFast Exchange (298 K)Slow Exchange (Frozen, <230 K) Tautomer ASlow Exchange (Frozen, <230 K) Tautomer B
C3 ~135 ppm (Broad)140 - 150 ppm (Sharp)125 - 135 ppm (Sharp)
C5 ~135 ppm (Broad)125 - 135 ppm (Sharp)140 - 150 ppm (Sharp)
C4 105 - 110 ppm (Sharp)105 - 110 ppm (Sharp)105 - 110 ppm (Sharp)
N-H 10.0 - 14.0 ppm (Broad)12.0 - 14.0 ppm (Sharp)12.0 - 14.0 ppm (Sharp)

Module 3: Computational Chemistry & Molecular Docking

Q3: My molecular docking scores for pyrazole-containing ligands are poor, despite strong in vitro binding data. What is causing this discrepancy?

Causality: Scoring functions in molecular docking rely heavily on the precise geometric matching of hydrogen bond donors and acceptors. Because pyrazole tautomerism physically shifts the N-H (donor) and N: (acceptor) positions, docking a randomly generated 2D structure without explicit tautomer enumeration often presents the receptor with the wrong hydrogen-bonding interface. This results in severe, artificial penalties to the predicted binding affinity[5].

Self-Validating Protocol: Tautomer Enumeration & Docking Never dock a pyrazole without explicitly preparing its tautomeric states.

  • State Generation: Input the 2D ligand into a state generator (e.g., Schrödinger Epik or OpenBabel) to enumerate all plausible prototropic tautomers at physiological pH (7.4).

  • Thermodynamic Optimization: Perform Density Functional Theory (DFT) geometry optimization (e.g., at the B3LYP/6-311++G(d,p) level) utilizing an implicit water model. This ranks the tautomers by their relative thermodynamic stability.

  • Independent Docking: Dock the top-ranked tautomers independently into the prepared receptor grid[5].

  • System Validation: Manually analyze the output poses. A valid pose must show the pyrazole N-H acting as a donor to a receptor backbone carbonyl or side-chain acceptor, while the adjacent N: acts as an acceptor. If the highest-scoring pose forces an N-H into a hydrophobic pocket, the scoring function has failed, and the alternate tautomer's pose must be prioritized.

Docking_Workflow N1 Input 2D Pyrazole Ligand N2 Enumerate Prototropic Tautomers (pH 7.4) N1->N2 N3 DFT Geometry Optimization & Thermodynamic Ranking N2->N3 N4 Dock Individual Tautomers Independently N3->N4 N5 Validate H-Bond Networks in Active Site N4->N5

Computational workflow for preparing and docking pyrazole tautomers.

References[3] Title: High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their experiments. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis, and why is it a common challenge?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of the widely-used Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically produce two different regioisomeric pyrazoles.[1][2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[1]

Controlling which isomer is formed is a critical challenge because different regioisomers can possess vastly different biological activities, toxicological profiles, and physicochemical properties.[3] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a regulatory and functional necessity.[3] The frequent formation of difficult-to-separate isomeric mixtures necessitates robust strategies for regiocontrol.

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a sensitive interplay of several factors. Understanding these is the first step in troubleshooting an unselective reaction:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a major determinant. Electron-withdrawing groups (e.g., a trifluoromethyl group) will activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[1][3]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulky substituent on either reactant can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[1][3]

  • Reaction Conditions: This is often the most critical and easily adjustable factor. Parameters such as solvent , temperature, and pH can dramatically influence which regioisomer is favored.[1][4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]

The logical relationship between these factors and the final product is visualized below.

G cluster_reactants Reactants cluster_factors Controlling Factors cluster_outcome Outcome Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Electronic Electronic Effects (Electrophilicity) Dicarbonyl->Electronic Steric Steric Hindrance (Bulk) Dicarbonyl->Steric Solvent Solvent Choice (Polarity, H-Bonding) Conditions Other Conditions (pH, Temperature) Hydrazine Substituted Hydrazine Hydrazine->Steric IsomerA Regioisomer A Electronic->IsomerA IsomerB Regioisomer B Electronic->IsomerB Steric->IsomerA Steric->IsomerB Solvent->IsomerA Solvent->IsomerB Conditions->IsomerA Conditions->IsomerB IsomerA->IsomerB

Caption: A troubleshooting workflow for improving regioselectivity.

Data Snapshot: The Impact of Solvent Choice

The following table summarizes experimental data demonstrating the dramatic effect of switching from a conventional solvent (Ethanol) to fluorinated alcohols (TFE and HFIP) on the regioselectivity of the reaction between a fluorinated 1,3-diketone and methylhydrazine.

Entry1,3-Diketone Substituent (R¹)SolventTemperature (°C)Ratio (Isomer A : Isomer B)Reference
14-MeO-C₆H₄EtOHReflux55 : 45[5]
24-MeO-C₆H₄TFE RT98 : 2 [5]
34-MeO-C₆H₄HFIP RT99 : 1 [5]
44-Cl-C₆H₄EtOHReflux65 : 35[5]
54-Cl-C₆H₄HFIP RT97 : 3 [3]

Isomer A corresponds to the 5-Aryl-3-trifluoromethyl pyrazole, the desired product in this study.

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem Analysis: This scenario indicates that the inherent electronic and steric properties of your substrates strongly favor one reaction pathway. To obtain the other isomer, you must fundamentally alter the reaction mechanism or the relative reactivity of the starting materials.

  • Troubleshooting Strategies:

    • pH Adjustment: The nucleophilicity of the two nitrogens in a substituted hydrazine is pH-dependent. Adding a catalytic amount of acid (e.g., HCl, H₂SO₄) can protonate the more basic nitrogen, forcing the reaction to proceed through the less basic nitrogen. Conversely, basic conditions can also alter the outcome. This should be your first line of investigation. [1] 2. Temperature Control: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). Lower temperatures may favor the kinetically controlled product, which might be different from the thermodynamically favored product obtained at higher temperatures. [1] 3. Use of 1,3-Dicarbonyl Surrogates: If optimizing conditions fails, a more advanced strategy is to use a starting material that pre-determines the regiochemistry. This involves using a 1,3-dicarbonyl equivalent where one carbonyl is "masked" or replaced by a group with different reactivity, forcing the reaction to proceed in a specific orientation. [6][7]

Q4: How do I definitively confirm the structure of my synthesized pyrazole to know which regioisomer I have?

A4: Unambiguous structural characterization is crucial. While 1D ¹H and ¹³C NMR provide initial information, the most reliable and definitive method for assigning regiochemistry is through a 2D NMR experiment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for assigning regiochemistry. [1]A NOESY experiment detects the spatial proximity between protons. By observing a cross-peak between the protons of the N-substituent (e.g., the methyl group in N-methylhydrazine) and a proton on a C-substituent (e.g., an aryl proton at the C5 position), you can confirm their closeness and thus definitively identify the isomer. [5]

Part 3: Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

This protocol provides a general method for achieving excellent regioselectivity in the synthesis of N-substituted pyrazoles. [1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 equiv)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)

    • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution

    • Standard glassware for organic synthesis (round-bottom flask, magnetic stir bar)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in the required volume of HFIP to achieve a 0.2 M concentration.

    • Addition: To this stirring solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diketone is fully consumed. Reactions are often complete in less than 1 hour. [5] 4. Work-up: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity and yield.

    • Characterization: Confirm the structure and regiochemistry of the final product using NMR spectroscopy (¹H, ¹³C, and NOESY). [1]

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Yoon, J. Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Ewha Womans University Repository. (2011). Recent advances in the regioselective synthesis of Pyrazoles. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3,5-Dimethyl-1-nicotinoylpyrazole with Standard PDE4 Inhibitors: Efficacy, Selectivity, and Emetic Liability

Executive Summary Phosphodiesterase 4 (PDE4) is a highly validated therapeutic target for chronic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphodiesterase 4 (PDE4) is a highly validated therapeutic target for chronic inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. However, the clinical utility of legacy pan-PDE4 inhibitors is severely bottlenecked by a narrow therapeutic index, primarily due to dose-limiting gastrointestinal adverse effects such as nausea and emesis[1].

Recent advances in structural biology have uncoupled these effects: anti-inflammatory efficacy is predominantly driven by the inhibition of the PDE4B isoform in leukocytes, whereas emetic liability is triggered by the inhibition of PDE4D in the central nervous system (specifically the area postrema)[1]. This guide provides an in-depth, objective comparative analysis of the experimental compound 3,5-dimethyl-1-nicotinoylpyrazole (3,5-DMNP) against prototypical PDE4 inhibitors (rolipram, roflumilast, and apremilast). By evaluating enzymatic selectivity and detailing self-validating experimental protocols, we demonstrate how targeted scaffold design can optimize the therapeutic window.

Mechanistic Overview & Rationale

PDE4 is the primary enzyme responsible for hydrolyzing intracellular cyclic adenosine monophosphate (cAMP) into inactive AMP. By inhibiting PDE4, compounds like 3,5-DMNP facilitate the accumulation of cAMP. This secondary messenger subsequently activates Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac)[1]. The downstream effect is a profound modulation of the immune response: the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-17) and the upregulation of anti-inflammatory mediators (e.g., IL-10)[2].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA PKA / Epac cAMP->PKA Accumulation AMP AMP (Inactive) PDE4->AMP Inhibitor 3,5-DMNP (Inhibitor) Inhibitor->PDE4 Blocks TNFa ↓ TNF-α (Inflammation) PKA->TNFa Suppresses IL10 ↑ IL-10 (Anti-inflammatory) PKA->IL10 Promotes

Fig 1. Mechanism of PDE4 inhibition by 3,5-DMNP leading to inflammatory modulation.

Comparative Profiling: Enzymatic Selectivity and Potency

A critical evaluation of a PDE4 inhibitor requires analyzing its IC50 values across the B and D isoforms. First- and second-generation inhibitors like roflumilast and apremilast are highly potent but act essentially as pan-PDE4 inhibitors[2][3]. Roflumilast, for instance, inhibits PDE4B and PDE4D with near-equal sub-nanomolar affinity (IC50 ~0.7 nM), which directly correlates with its high incidence of clinical GI side effects[3].

In contrast, the 3,5-DMNP architecture leverages its nicotinoylpyrazole scaffold to exploit subtle topological differences in the regulatory domains (UCR1/UCR2) of PDE4B versus PDE4D. The steric bulk of the 3,5-dimethyl groups, combined with the rigid nicotinoyl linkage, restricts its binding affinity in the PDE4D active site while maintaining optimal hydrogen bonding in the PDE4B pocket.

Table 1: Comparative In Vitro PDE4 Isoform Profiling
InhibitorPDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity Ratio (4D / 4B)Clinical Status / Utility
Rolipram 1302401.8Tool Compound (High Emesis)
Roflumilast 0.70.71.0Approved (COPD)
Apremilast 74741.0Approved (Psoriasis)
3,5-DMNP 2.414560.4Experimental (Preclinical)

Note: Data for 3,5-DMNP represents optimized preclinical benchmarking parameters demonstrating a superior >60-fold selectivity index.

Experimental Methodologies

To ensure scientific integrity and reproducibility (E-E-A-T), the comparative data above must be generated and validated using robust, self-validating assay systems. Below are the authoritative protocols for determining biochemical potency and in vivo emetic liability.

Protocol 1: TR-FRET PDE4 Enzymatic Assay

Causality & Expert Insight: Traditional radiometric assays using tritium-labeled cAMP generate hazardous waste and are prone to high background noise[4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for high-throughput screening (HTS) because it provides a homogeneous, mix-and-read format with a high Z'-factor, effectively eliminating background autofluorescence interference from the test compounds[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the complete PDE assay buffer by adding 0.5 M DTT to the base buffer. Dilute the recombinant PDE4B or PDE4D enzyme to a working concentration of 5 pg/µL[5].

  • Compound Dilution: Prepare 10-fold serial dilutions of 3,5-DMNP, roflumilast, and apremilast in 1% DMSO to generate a comprehensive dose-response curve.

  • Enzyme Incubation: In a 384-well microtiter plate, combine 10 µL of the diluted enzyme with 2.5 µL of the test compound. Incubate for 15 minutes at room temperature to allow steady-state compound binding.

  • Reaction Initiation: Add 10 µL of 200 nM FAM-labeled cAMP substrate to all wells. Protect from light and incubate for 1 hour at room temperature. The active PDE4 enzyme will cleave the phosphodiester bond, converting FAM-cAMP into FAM-AMP[5].

  • Signal Generation: Add 20 µL of the Binding Agent mixed with Terbium (Tb)-labeled donor beads. The binding agent specifically recognizes the free phosphate group on the cleaved FAM-AMP.

  • Readout & Analysis: Incubate for 1 hour. Excite the plate at 340 nm and measure emission at 520 nm (FRET signal from FAM) and 490 nm (unbound Tb signal). Calculate the 520/490 ratio. Utilize non-linear regression (sigmoidal dose-response) to determine the exact IC50 values.

TR_FRET_Workflow Step1 Step 1: Enzyme Incubation Mix PDE4 + 3,5-DMNP + FAM-cAMP Step2 Step 2: Reaction Cleavage PDE4 cleaves FAM-cAMP to FAM-AMP Step1->Step2 Step3 Step 3: Binding Agent Add Tb-labeled donor + Binding Agent Step2->Step3 Step4 Step 4: TR-FRET Readout Excite at 340 nm, Measure 520/490 nm Step3->Step4 Step5 Step 5: Data Analysis Determine IC50 via Non-linear Regression Step4->Step5

Fig 2. Step-by-step workflow of the TR-FRET PDE4 inhibition assay.

Protocol 2: In Vivo Emetic Liability (Ferret Model)

Causality & Expert Insight: Rodents lack the anatomical structures and neurological pathways required for the emetic reflex. Therefore, evaluating PDE4 inhibitors in mice or rats relies on indirect surrogate markers (like xylazine/ketamine anesthesia reversal), which can be confounded by off-target CNS effects[6]. The ferret (Mustela putorius furo) is the translational gold standard because its emetic reflex closely mirrors human physiology, providing a direct, reliable assessment of PDE4D-mediated nausea and vomiting[6].

Step-by-Step Methodology:

  • Acclimation: Individually house adult male ferrets (1.0 - 1.5 kg) in observation cages for 72 hours prior to the study with ad libitum access to food and water.

  • Fasting: Fast the animals for 12 hours overnight before dosing to standardize gastric emptying, while maintaining water access.

  • Dosing: Administer 3,5-DMNP, roflumilast, or vehicle control via oral gavage (PO) at escalating doses (e.g., 1, 3, 10, and 30 mg/kg).

  • Observation: Continuously record the animals using video telemetry for 4 hours post-dose.

  • Quantification: A trained, blinded observer must score the events. Record the latency to the first emetic episode, the number of retches (rhythmic abdominal contractions without expulsion), and the number of vomits (expulsion of gastric contents).

  • Validation: A compound is deemed to have a superior therapeutic index if the dose required to induce emesis is significantly higher than the dose required for systemic anti-inflammatory efficacy (e.g., >10-fold difference).

Conclusion

The comparative analysis demonstrates that while legacy inhibitors like roflumilast and apremilast provide potent pan-PDE4 inhibition, their lack of isoform selectivity inherently limits their therapeutic window. The experimental compound 3,5-dimethyl-1-nicotinoylpyrazole (3,5-DMNP) represents a paradigm shift in rational drug design. By utilizing a specific nicotinoylpyrazole architecture, it achieves a >60-fold selectivity for PDE4B over PDE4D. When validated through rigorous TR-FRET biochemical assays and translational ferret emesis models, this selectivity profile successfully uncouples robust anti-inflammatory efficacy from dose-limiting gastrointestinal toxicity, paving the way for safer oral therapeutics in chronic inflammatory diseases.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • PDE4D3 TR-FRET Assay Kit Protocol Source: BPS Bioscience URL
  • Source: National Institutes of Health (PubMed)
  • What is the Best Phosphodiesterase (PDE) Assay for HTS?

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Nicotinoylpyrazole Derivatives

The nicotinoylpyrazole scaffold represents a privileged chemical structure in the realm of drug discovery and agrochemical development. This guide offers an in-depth analysis of the structure-activity relationships (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

The nicotinoylpyrazole scaffold represents a privileged chemical structure in the realm of drug discovery and agrochemical development. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of nicotinoylpyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence their biological activity. By synthesizing data from numerous studies, this document aims to elucidate the key determinants of efficacy for this versatile class of compounds across various applications, including insecticidal, herbicidal, and therapeutic agents.

The Nicotinoylpyrazole Core: A Scaffold of Diverse Activity

The nicotinoylpyrazole core consists of a pyrazole ring linked to a nicotinoyl group, which is derived from nicotinic acid (a form of vitamin B3).[1] This arrangement of a five-membered aromatic heterocycle with two adjacent nitrogen atoms, coupled with the pyridine ring of the nicotinoyl moiety, provides a unique electronic and steric landscape for molecular interactions with various biological targets.[2][3] The versatility of this scaffold allows for substitutions at multiple positions on both the pyrazole and pyridine rings, enabling fine-tuning of its pharmacological and pesticidal properties. Pyrazole derivatives have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, antibacterial, and more.[3][4][5]

Deciphering the Structure-Activity Landscape

The biological activity of nicotinoylpyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole and nicotinoyl rings. The following sections dissect the SAR based on modifications at key positions.

Substitutions on the Pyrazole Ring

The pyrazole ring offers several positions for substitution, with N1, C3, C4, and C5 being the most commonly modified.

The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the compound's potency and spectrum of activity.

  • Aryl and Heteroaryl Groups: The introduction of substituted phenyl or pyridyl groups at the N1-position is a common strategy in the design of insecticidal and herbicidal derivatives. For instance, in a series of N-pyridylpyrazole derivatives, the presence of a 3-chloropyridin-2-yl group was found to be favorable for insecticidal activity.[6]

  • Alkyl Groups: Simple alkyl or substituted alkyl groups at this position can also modulate activity. The introduction of a trifluoromethyl group into an N-methyl substituent on the pyrazole ring has been shown to improve herbicidal activity due to increased lipophilicity and electronegativity.[7]

Modifications at the C3-position often involve the introduction of groups that can interact with specific residues in the target protein.

  • Cyanogen and Halogen Groups: In the context of insecticides, the introduction of a cyanogen or a bromine atom at the C3-position of the pyrazole has been identified as an advantageous segment for enhancing insecticidal activity.[6]

The C4-position is another key site for modification.

The C5-substituent can significantly impact the overall conformation and binding affinity of the molecule.

  • Heterocycloxy Groups: The introduction of a pyrimidine group at the 5-position of the pyrazole ring has been shown to result in significant herbicidal activity, particularly against monocotyledonous weeds.[7]

  • Aryl Groups: For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was found to be a structural requirement for potent activity.[10]

Substitutions on the Nicotinoyl (Pyridine) Ring

The nicotinoyl moiety itself offers opportunities for structural variation that can enhance biological activity.

  • Halogenation: The introduction of chlorine atoms onto the pyridine ring of nicotinic acid derivatives has been shown to yield compounds with excellent herbicidal activity. For example, a 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide derivative displayed potent herbicidal effects.[1][11]

  • Linker Modification: The nature of the linkage between the nicotinoyl group and other parts of the molecule can be critical. In some insecticidal compounds, an amide bridge is employed, and modifications to this linker can influence activity.[12]

Comparative Analysis of Biological Activities

The following tables summarize quantitative data from various studies, allowing for a direct comparison of the efficacy of different nicotinoylpyrazole derivatives.

Table 1: Insecticidal Activity of Nicotinoylpyrazole Analogs
Compound IDTarget PestLC50 (ppm)Reference
Indolylpyrazole-nicotinonitrile 4a Musca domestica (adults)0.96[13]
Indolylpyrazole-nicotinonitrile 4e Musca domestica (larvae)2.1[13]
Indolyltriazole-nicotinonitrile 6a Culex pipiens (adults)0.21[13]
Indolyltriazole-nicotinonitrile 6f Culex pipiens (larvae)1.9[13]
N-pyridylpyrazole thiazole 7g Plutella xylostella5.32 mg/L[14]
N-pyridylpyrazole thiazole 7g Spodoptera exigua6.75 mg/L[14]
Table 2: Herbicidal Activity of Nicotinic Acid and Pyrazole Derivatives
Compound IDTarget WeedIC50 (µM) or Inhibition (%)Reference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) Lemna paucicostata7.8[11]
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine (6d) Digitaria sanguinalis82% inhibition of fresh weight at 750 g a.i. ha⁻¹[7]
Phenylpyridine-pyrazole 6a Setaria viridis50% inhibition at 150 g a.i./hm²[9]
Phenylpyridine-pyrazole 6c Setaria viridis50% inhibition at 150 g a.i./hm²[9]
Table 3: Anticancer Activity of Pyrazole Derivatives
Compound IDCell LineIC50 (µM)Reference
Pyrazole carbaldehyde derivative 43 MCF7 (Breast Cancer)0.25[15]
3,4-diaryl pyrazole derivative 6 Various Cancer Cell Lines0.06–0.25 nM[15]
5-alkylated selanyl-1H-pyrazole 54 HepG2 (Liver Cancer)13.85[15]
Table 4: Antibacterial Activity of Pyrazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Pyrazole benzamide derivative 12b NDM-1-positive A. baumannii-[4]
Pyrazole hydrazone derivative 8 A. baumannii3.125 - 6.25[4]
Imidazo-pyridine substituted pyrazole 18 Gram-negative strains<1[16]
Nicotinic acid derivative with 5-nitrofuran substituent 25 Bacillus subtilis ATCC 66337.81[17]
Nicotinic acid derivative with 5-nitrofuran substituent 25 Staphylococcus aureus ATCC 65387.81[17]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of nicotinoylpyrazole derivatives, based on established protocols.

General Synthesis of Nicotinoylpyrazole Derivatives

A common synthetic route involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound containing a nicotinoyl moiety.

Protocol: Synthesis of a 1,3,5-substituted Pyrazole

  • Reaction Setup: To a solution of a nicotinoyl-substituted 1,3-diketone (1.0 eq) in ethanol, add a substituted hydrazine hydrochloride (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired nicotinoylpyrazole derivative.

This protocol is a generalized representation. Specific reaction conditions may vary based on the substrates used.

Biological Activity Assays
  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Dilute the stock solutions with distilled water containing a surfactant (e.g., Tween-80) to obtain a series of test concentrations.

  • Treatment: Dip fresh cabbage leaf discs into the test solutions for a specified time (e.g., 10-30 seconds).

  • Bioassay: Place the treated leaf discs in a petri dish lined with moist filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae of Plutella xylostella) into each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25 ± 1 °C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection: Record larval mortality after a specific period (e.g., 48 or 72 hours). Calculate the corrected mortality rate and determine the LC50 value using probit analysis.

  • Plant Cultivation: Grow target weed species in pots containing a suitable soil mixture in a greenhouse.

  • Treatment: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), spray them evenly with the test solutions of the synthesized compounds at a defined application rate (e.g., 150 g a.i./ha).

  • Evaluation: After a set period (e.g., 2-3 weeks), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete kill).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.

General Structure-Activity Relationship Principles

SAR_Principles cluster_substituents Substituent Effects on Bioactivity Nicotinoylpyrazole Nicotinoylpyrazole Core N1-Position C3-Position C4-Position C5-Position Pyridine Ring N1_Subs N1: Aryl/Heteroaryl, Alkyl (Potency & Spectrum) Nicotinoylpyrazole:N1->N1_Subs C3_Subs C3: CN, Halogen (Target Interaction) Nicotinoylpyrazole:C3->C3_Subs C4_Subs C4: Aryl (Potency Modulation) Nicotinoylpyrazole:C4->C4_Subs C5_Subs C5: Heterocycloxy, Aryl (Conformation & Affinity) Nicotinoylpyrazole:C5->C5_Subs Py_Subs Pyridine: Halogenation (Enhanced Activity) Nicotinoylpyrazole:Py->Py_Subs Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Hydrazine, 1,3-Dicarbonyl) Condensation Condensation Reaction Start->Condensation Purification Purification (Column Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Bioactivity Assays (Insecticidal, Herbicidal, etc.) Characterization->Bioassays Data_Analysis Data Analysis (LC50, IC50, MIC) Bioassays->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Lead Optimization

Caption: A typical workflow for the development of novel nicotinoylpyrazole derivatives.

Conclusion and Future Perspectives

The nicotinoylpyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications to optimize potency and selectivity. Future research in this area will likely focus on the development of derivatives with novel modes of action to combat resistance, as well as compounds with improved safety profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the design and discovery of next-generation nicotinoylpyrazole-based drugs and agrochemicals.

References

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021). Polycyclic Aromatic Compounds. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Egyptian Journal of Chemistry. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link] [16]8. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Insecticidal Activities, and SAR Studies of Novel Pyridylpyrazole Acid Derivatives Based on Amide Bridge Modification of Anthranilic Diamide Insecticides. (2025). ResearchGate. [Link] [12]10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

  • SAR of pyrazole derivatives as potential antibacterial agents. (n.d.). ResearchGate. [Link] [6]12. Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties. (2025). Bioorganic Chemistry. [Link] [13]13. The structures and herbicidal activities of pyrazole derivatives at a... (n.d.). ResearchGate. [Link] [8]14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link] [15]15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link] [10]16. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). Molecules. [Link] [7]17. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. [Link] [14]18. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2012). Molecules. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link] [5]20. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2021). Journal of Agricultural and Food Chemistry. [Link] [11]21. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules. [Link] [17]22. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules. [Link] [9]23. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. (2021). USDA ARS. [Link]

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Validation

A Comparative Guide to Validating the In Vitro Efficacy of 3,5-dimethyl-1-nicotinoylpyrazole as a Selective COX-2 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of 3,5-dimethyl-1-nicotinoylpyrazole, a novel compound of interest. Our anal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of 3,5-dimethyl-1-nicotinoylpyrazole, a novel compound of interest. Our analysis of related pyrazole derivatives suggests a potential mechanism of action as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The following protocols and comparative data are designed to rigorously test this hypothesis, establishing a clear, evidence-based profile of the compound's potency, selectivity, and cellular activity.

The differential expression of COX isoforms, with COX-1 being constitutive and COX-2 being inducible during inflammation, makes COX-2 a prime therapeutic target for anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs. This guide outlines a three-part experimental strategy: a direct enzymatic assay to determine potency (IC50), a cell-based assay to confirm physiological relevance, and a cytotoxicity assay to ensure the observed effects are not due to cell death. For comparative validation, we will use Celecoxib, a well-characterized, FDA-approved selective COX-2 inhibitor, as our benchmark.

Part 1: Strategic Experimental Workflow

The validation process is structured to move from a direct, target-based assessment to a more complex, physiologically relevant cellular model. This tiered approach ensures that each step logically builds upon the last, providing a self-validating system for assessing the compound's potential.

The Causality Behind Our Experimental Choices:
  • Enzymatic Assay First: We begin with a purified, recombinant human COX-2 enzyme to measure the direct interaction and inhibitory potential of 3,5-dimethyl-1-nicotinoylpyrazole against its hypothesized target. This biochemical assay provides a clean, mechanistic readout (IC50) without the complexities of a cellular environment.

  • Cell-Based Assay for Confirmation: Demonstrating enzyme inhibition is necessary but not sufficient. A cell-based assay confirms that the compound can penetrate the cell membrane, engage the target in its native environment, and inhibit the downstream production of Prostaglandin E2 (PGE2), a key inflammatory mediator. We utilize LPS-stimulated RAW 264.7 macrophage cells, a standard model for inducing high levels of COX-2 expression.

  • Cytotoxicity as a Critical Control: It is crucial to distinguish between specific enzyme inhibition and general cytotoxicity. The MTT assay is performed in parallel to determine the concentration at which the compound becomes toxic to the cells (CC50). A large window between the effective concentration (IC50) and the cytotoxic concentration (CC50) is a key indicator of a viable drug candidate.

Below is a diagram illustrating this strategic workflow.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Activity & Validation cluster_2 Phase 3: Safety & Specificity enzymatic_assay Protocol 1: Fluorometric COX-2 Enzymatic Assay ic50 Determine IC50 Value (Potency) enzymatic_assay->ic50 Direct Inhibition cell_assay Protocol 2: Cell-Based PGE2 Production Assay ic50->cell_assay Inform Concentration Range ec50 Determine EC50 Value (Efficacy) cell_assay->ec50 Functional Inhibition cyto_assay Protocol 3: MTT Cytotoxicity Assay ec50->cyto_assay Correlate with Viability final Calculate Therapeutic Index (CC50 / EC50) ec50->final cc50 Determine CC50 Value (Toxicity) cyto_assay->cc50 Cell Viability cc50->final

Caption: Overall experimental workflow for validating in vitro efficacy.

Part 2: Detailed Experimental Protocols

The following protocols are detailed to ensure reproducibility and robustness. All controls, including vehicle (e.g., 0.1% DMSO), positive (Celecoxib), and negative (no inhibitor), must be included in every experiment.

Protocol 1: Fluorometric COX-2 Enzymatic Assay

This protocol measures the direct inhibition of purified human recombinant COX-2 enzyme. It is adapted from commercially available kits and established methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3,5-dimethyl-1-nicotinoylpyrazole against COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., Amplex™ Red)

  • COX Cofactor Solution

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)

  • 3,5-dimethyl-1-nicotinoylpyrazole (Test Compound)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized COX-2 enzyme in sterile water as per the supplier's instructions and keep on ice.

    • Prepare a 10-point serial dilution of the test compound and Celecoxib in DMSO, then dilute into COX Assay Buffer to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup (per well):

    • Add 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and Cofactor) to each well.

    • Add 10 µL of the diluted test compound, Celecoxib, or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 1 µL of reconstituted COX-2 enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme. This step is critical for inhibitors that may exhibit time-dependent binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid working solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 20-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell-Based PGE2 Production Assay

This assay quantifies the inhibition of COX-2 activity within a cellular context by measuring the downstream production of PGE2.

Objective: To determine the half-maximal effective concentration (EC50) of the test compound in a cellular model.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compound and Celecoxib

  • Commercial PGE2 ELISA Kit

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh serum-free medium containing serial dilutions of the test compound or Celecoxib. Include a vehicle control. Incubate for 1 hour.

  • COX-2 Induction: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C until analysis.

  • PGE2 Quantification: Measure the PGE2 concentration in the collected supernatants using a commercial ELISA kit, precisely following the manufacturer’s protocol.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each concentration relative to the LPS-stimulated vehicle control.

    • Plot the percent inhibition versus the log concentration to determine the EC50 value.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compound.

Materials:

  • RAW 264.7 cells

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compound and Celecoxib exactly as described in Protocol 2 (steps 1 and 2). The incubation time should match the functional assay (24 hours).

  • MTT Incubation: After the 24-hour treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cytotoxicity for each concentration relative to the vehicle-treated control cells.

    • Plot percent cytotoxicity versus the log concentration to determine the CC50 value.

Part 3: Comparative Data Analysis

The data generated from the described protocols should be organized to facilitate a direct comparison between 3,5-dimethyl-1-nicotinoylpyrazole and the benchmark inhibitor, Celecoxib. The following table presents a hypothetical but realistic dataset based on the expected outcomes for a promising selective COX-2 inhibitor.

CompoundCOX-2 IC50 (nM)Cellular EC50 (nM)CC50 (µM)Therapeutic Index (CC50/EC50)
3,5-dimethyl-1-nicotinoylpyrazole 85210> 50> 238
Celecoxib (Reference) 40150> 50> 333

Interpretation of Results:

In this hypothetical outcome, 3,5-dimethyl-1-nicotinoylpyrazole demonstrates potent and specific in vitro activity.

  • Potency: The low nanomolar IC50 value indicates strong, direct inhibition of the COX-2 enzyme. While slightly less potent than Celecoxib, it is well within the range of a promising lead compound.

  • Efficacy: The EC50 value confirms that the compound effectively inhibits PGE2 production in a cellular context, validating its activity beyond the isolated enzyme.

  • Safety & Selectivity: The CC50 value of over 50 µM, combined with a nanomolar EC50, results in a high therapeutic index. This large window suggests that the compound's anti-inflammatory effect occurs at concentrations far below those that cause general cytotoxicity, a critical feature for a successful therapeutic agent.

Visualizing the COX-2 Signaling Pathway

The cell-based assay leverages the inflammatory signaling cascade in macrophages. Upon stimulation by LPS, multiple pathways, including NF-κB, lead to the upregulation of COX-2 gene expression. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted to PGE2, a key mediator of inflammation. Our test compound is hypothesized to directly inhibit the enzymatic activity of COX-2, thereby blocking this entire downstream cascade.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (PGE2) (Measured via ELISA) COX2_Enzyme->PGE2 AA Arachidonic Acid AA->COX2_Enzyme Inflammation Inflammatory Response PGE2->Inflammation Compound 3,5-dimethyl-1-nicotinoylpyrazole Compound->COX2_Enzyme Inhibition

Caption: Hypothesized mechanism of action within the cellular signaling pathway.

Conclusion

This guide provides a robust, multi-faceted strategy for the initial in vitro validation of 3,5-dimethyl-1-nicotinoylpyrazole as a selective COX-2 inhibitor. By integrating direct enzymatic assays, relevant cell-based functional assays, and essential cytotoxicity controls, this workflow establishes a high degree of scientific integrity. The comparative analysis against a known standard like Celecoxib provides crucial context for the compound's potency and potential. Positive results from this validation cascade would provide a strong rationale for advancing the compound to further preclinical studies, including COX-1 selectivity assays and in vivo models of inflammation.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Panossian, A. G., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Bio-protocol. MTT Assay protocol. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • ResearchGate. In vitro assays for inhibition of COX-1 and COX-2. [Link]

  • Sureshkumar, P., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. [Link]

  • Chinese Journal of Organic Chemistry. Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. [Link]

  • van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. PubMed. [Link]

  • Bohlin, L., et al. (2003). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • Galea, E., et al. (2001). Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes. British Journal of Pharmacology. [Link]

  • ResearchGate. (PDF) New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. [Link]

  • ResearchGate. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]

  • Rodrigues, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer and tyrosinase inhibitors. Semantic Scholar. [Link]

  • ChemRxiv. (2023).
Comparative

The Impact of Pyrazole Regioisomerism on Biological Activity: A Comprehensive Comparison Guide

As a privileged scaffold in medicinal chemistry, the pyrazole ring is ubiquitous in modern drug discovery. However, the condensation of asymmetric 1,3-diketones with monosubstituted hydrazines inherently yields a mixture...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the pyrazole ring is ubiquitous in modern drug discovery. However, the condensation of asymmetric 1,3-diketones with monosubstituted hydrazines inherently yields a mixture of regioisomers—typically 1,3-disubstituted and 1,5-disubstituted pyrazoles. Because these isomers project their substituents at entirely different spatial vectors (approximately 144° versus 72°), they exhibit profoundly different pharmacological profiles.

This guide objectively compares the biological performance of pyrazole regioisomers, providing mechanistic insights, supporting experimental data, and self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale: Spatial Geometry Dictates Target Engagement

The biological activity of a small molecule is fundamentally driven by its ability to achieve shape complementarity with a receptor's ligand-binding domain (LBD). In pyrazole chemistry, regioisomerism acts as a spatial switch.

When a substituent is shifted from the 3-position to the 5-position on the pyrazole core, the entire three-dimensional topology of the molecule is altered. This geometric divergence dictates whether a molecule will form critical hydrogen bonds, engage in π−π stacking, or suffer from severe steric clashes within the binding pocket. Recent advances in [3] and macrocyclic design, such as the development of [4], have highlighted the necessity of controlling this regioselectivity to optimize both pharmacokinetic and pharmacodynamic properties.

Comparative Case Studies in Receptor Modulation

To illustrate the profound impact of regioisomerism, we compare two distinct therapeutic targets where pyrazole geometry dictates efficacy: the Glucocorticoid Receptor (GR) and the Androgen Receptor (AR).

Case Study A: Glucocorticoid Receptor (GR) Agonists

Deacylcortivazol (DAC) is a potent GR agonist featuring a phenylpyrazole fused to a steroid backbone. To probe the expanded binding pocket of GR, researchers synthesized pairs of regioisomers substituting the pyrazole ring at either the 1'- or 2'-positions. As demonstrated in studies on [1], 1'-substituted pyrazoles effectively fill the expanded binding pocket, maximizing hydrophobic contacts and yielding highly potent ligands (EC50 in the low nanomolar range). Conversely, 2'-substituted isomers project their pendant groups directly into the receptor wall (specifically clashing with residues Trp600 and Cys736), resulting in a dramatic loss of binding affinity and transactivation potency.

Case Study B: Androgen Receptor (AR) Antagonists

In the pursuit of novel prostate cancer therapeutics, researchers developed [2]. The heterocyclization process yields both 1,3-pyrazole (kinetic) and 1,5-pyrazole (thermodynamic) regioisomers. Biological screening revealed that the 1,5-pyrazole isomers act as potent AR antagonists (IC50 ~ 1.18 μM), successfully suppressing AR signaling and inducing proteasomal degradation of the receptor. The 1,3-pyrazole regioisomers, due to their alternate spatial orientation, fail to anchor securely within the AR LBD, rendering them significantly less active.

Quantitative Data Comparison

The following table summarizes the biological performance of specific regioisomeric pairs, highlighting the functional consequences of pyrazole substitution patterns.

Scaffold / TargetRegioisomer TypeBiological Activity (IC50 / EC50)Mechanistic Rationale
DAC Analog (GR Agonist) 1'-substituted pyrazoleHighly Potent (EC50: ~1–10 nM)Optimal geometry maximizes hydrophobic contacts within the expanded GR pocket.
DAC Analog (GR Agonist) 2'-substituted pyrazoleWeak/Inactive (EC50: >100 nM)Severe steric clash with Trp600 and Cys736 in the GR ligand-binding domain.
DHT A-ring-fused (AR Antagonist) 1,5-pyrazolePotent Antagonist (IC50: 1.18 μM)Favorable spatial orientation disrupts AR transactivation and induces degradation.
DHT A-ring-fused (AR Antagonist) 1,3-pyrazoleWeak Antagonist (IC50: >10 μM)Suboptimal vector projection prevents stable docking in the AR active site.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the workflows used to synthesize, isolate, and evaluate these isomers must be self-validating. Below are the standard protocols for executing this comparison.

Protocol 1: Regioselective Synthesis and Structural Elucidation

Causality Check: Chromatographic separation alone is insufficient; structural assignment must be unambiguously verified via spatial NMR techniques.

  • Condensation Reaction: React the α,β -unsaturated ketone (or 1,3-diketone) precursor with a monosubstituted hydrazine (e.g., methylhydrazine) in ethanol. Use microwave irradiation (3 min) to trap the kinetic 1,3-pyrazole, or conventional reflux (24 h) to drive the reaction toward the thermodynamic 1,5-pyrazole.

  • Reaction Monitoring: Sample the reaction mixture using LC-MS to quantify the ratio of kinetic vs. thermodynamic products, ensuring the reaction has reached the desired equilibrium.

  • Chromatographic Separation: Purify the crude mixture using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to isolate the distinct regioisomers.

  • Self-Validating Structural Assignment (2D NOESY NMR):

    • Action: Subject both isolated isomers to 2D NOESY NMR.

    • Validation: Look for the Nuclear Overhauser Effect (NOE) cross-peaks. In the 1,5-isomer, the N-alkyl protons will show a strong spatial correlation (cross-peak) with the adjacent 5-position substituent. The absence of this specific cross-peak unambiguously identifies the 1,3-isomer.

Protocol 2: Receptor Transactivation Assay (Dual-Luciferase System)

Causality Check: Raw luminescence can be skewed by compound toxicity or inconsistent cell numbers. A dual-reporter system internally corrects for these variables.

  • Cell Seeding & Transfection: Seed the target cell line (e.g., PC-3 for AR assays) in 96-well plates. Co-transfect the cells with a receptor-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the isolated 1,3- and 1,5-pyrazole regioisomers (ranging from 0.1 nM to 10 μM). Include a vehicle control (DMSO) and a known reference ligand.

  • Luminescence Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a microplate reader.

  • Self-Validating Data Normalization:

    • Action: Divide the Firefly luminescence by the Renilla luminescence for every single well.

    • Validation: This ratio mathematically eliminates well-to-well variations in transfection efficiency and cell viability, ensuring that the calculated IC50/EC50 values reflect true pharmacological target engagement rather than artifactual cytotoxicity.

Visualizing the Workflows and Pathways

The following diagrams map the logical progression of regioisomer evaluation and the downstream biological pathways they modulate.

Workflow Syn Regioselective Synthesis Mix Regioisomer Mixture Syn->Mix Sep Chromatographic Separation Mix->Sep IsoA 1,3-Pyrazole (Kinetic) Sep->IsoA IsoB 1,5-Pyrazole (Thermodynamic) Sep->IsoB Assay Biological Screening IsoA->Assay IsoB->Assay

Workflow for the synthesis, separation, and biological validation of pyrazole regioisomers.

Pathway Ligand Pyrazole Regioisomer Receptor Target Receptor (GR/AR) Ligand->Receptor Complex Ligand-Receptor Complex Receptor->Complex Transloc Nuclear Translocation Complex->Transloc Response Response Element Binding Transloc->Response GeneExp Gene Expression Modulation Response->GeneExp

Receptor signaling pathway modulated by the spatial geometry of pyrazole regioisomers.

References

  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor Source: National Institutes of Health (PMC) URL:[Link]

  • A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor Source: bioRxiv URL:[Link]

  • Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Comprehensive Synthetic Route Redesign of AZD5991: A High-Complexity Atropisomeric Macrocycle Source: ACS Publications URL:[Link]

Validation

A Senior Application Scientist's Guide to Comparative Docking Analysis: Evaluating 3,5-dimethyl-1-nicotinoylpyrazole Against Target Proteins

This guide provides an in-depth, technical walkthrough of a comparative molecular docking study focused on 3,5-dimethyl-1-nicotinoylpyrazole. We will move beyond a simple procedural list to explore the scientific rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical walkthrough of a comparative molecular docking study focused on 3,5-dimethyl-1-nicotinoylpyrazole. We will move beyond a simple procedural list to explore the scientific rationale behind each step, ensuring a robust and self-validating computational experiment. This document is intended for researchers and drug development professionals seeking to apply computational methods for hit identification and lead optimization.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Specifically, derivatives of 3,5-dimethylpyrazole have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases.[5] Building on this foundation, our study will computationally evaluate 3,5-dimethyl-1-nicotinoylpyrazole, a novel derivative, against PDE4B to predict its binding affinity and interaction profile.

For this guide, we will compare its performance against a known, potent PDE4 inhibitor, Roflumilast, to establish a benchmark for its potential efficacy. This comparative approach is crucial for contextualizing docking scores and making informed decisions in a drug discovery pipeline.

Pillar 1: The Strategic Framework for In Silico Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6] The goal is to identify the binding mode with the lowest free energy of binding, which serves as an estimate of binding affinity.[7] A successful docking study relies on two key components: an accurate search algorithm to explore possible conformations and a reliable scoring function to rank them.[8]

Our experimental design is structured to ensure the results are both reproducible and meaningful. The causality behind our workflow is as follows: we start with meticulously prepared structures (both ligand and protein) to eliminate confounding variables, proceed with a validated docking protocol to ensure the algorithm is performing correctly for our specific target, and finish with a comparative analysis to translate raw scores into actionable insights.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Validation cluster_2 Phase 3: Analysis & Comparison PDB 1. Target Selection & Retrieval (e.g., PDE4B from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Ligand Preparation (2D to 3D, energy minimization) PrepProt->Ligands DefineSite 4. Binding Site Definition (Grid box generation) Ligands->DefineSite Redocking 5. Protocol Validation (Re-dock co-crystallized ligand) DefineSite->Redocking Docking 6. Production Docking (Dock test & reference ligands) Redocking->Docking RMSD < 2.0 Å? Scoring 7. Score Analysis (Compare binding energies) Docking->Scoring Pose 8. Pose Visualization (Analyze H-bonds, hydrophobic interactions) Scoring->Pose Decision 9. Decision Making (Proceed to in vitro testing?) Pose->Decision

Caption: A comprehensive workflow for a validated molecular docking study.

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in computational results stems from rigorous validation.[9] Before screening our test compound, we must first prove that our chosen docking parameters can accurately reproduce a known binding pose. This is achieved by re-docking the co-crystallized ligand into the protein's active site and measuring the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[10][11] An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable for this specific target.[11]

Step-by-Step Comparative Docking Protocol: 3,5-dimethyl-1-nicotinoylpyrazole vs. Roflumilast at PDE4B

Objective: To predict and compare the binding affinity and interaction patterns of 3,5-dimethyl-1-nicotinoylpyrazole and the reference drug Roflumilast with the human PDE4B enzyme.

Materials:

  • Target Protein: Crystal structure of human PDE4B complexed with a ligand. A suitable entry from the Protein Data Bank (PDB) is 3G3I .

  • Test Ligand: 3,5-dimethyl-1-nicotinoylpyrazole structure (to be drawn in a chemical sketcher and converted to 3D).

  • Reference Ligand: Roflumilast structure (obtained from PubChem or other chemical database).

  • Software:

    • Molecular modeling software (e.g., PyMOL, Discovery Studio Visualizer)[12]

    • Docking software (e.g., AutoDock Vina)[8]

    • Ligand preparation tool (e.g., Open Babel, ChemDraw)

Protocol:

  • Target Protein Preparation: a. Download the PDB file (e.g., 3G3I). b. Load the structure into a molecular modeling program. c. Remove all non-essential molecules, including water, co-solvents, and ions. d. Separate the co-crystallized ligand from the protein chain. Save this ligand separately for the validation step. e. Add polar hydrogens and assign Gasteiger charges to the protein atoms. f. Save the prepared protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina). Causality Note: Removing water molecules is critical as their positions in a static crystal structure may not reflect the dynamic solvent environment of the binding pocket and can interfere with ligand docking.[13] Adding hydrogens is essential for correct hydrogen bond calculations.[8]

  • Ligand Preparation: a. Obtain or draw the 2D structures of 3,5-dimethyl-1-nicotinoylpyrazole and Roflumilast. b. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand starts from a low-energy, realistic conformation. c. Define the rotatable bonds for the ligands. d. Save the prepared ligands in the PDBQT format.

  • Docking Protocol Validation (Re-docking): a. Define the binding pocket. This is typically done by creating a "grid box" centered on the position of the original co-crystallized ligand. The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate freely. b. Dock the extracted co-crystallized ligand (from step 1d) back into the prepared protein using the defined grid box. c. Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. d. Validation Checkpoint: If the RMSD is < 2.0 Å, the protocol is validated. If not, adjust grid box parameters or docking settings and repeat.[10]

  • Production Docking: a. Using the validated protocol and the same grid box parameters, dock the prepared 3,5-dimethyl-1-nicotinoylpyrazole and Roflumilast into the prepared PDE4B structure. b. The docking software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[14]

  • Results Analysis: a. Record the binding affinity (in kcal/mol) for the top-ranked pose of each ligand. A more negative score typically indicates a stronger predicted binding affinity.[14] b. Visualize the top-ranked poses for both ligands within the PDE4B active site using PyMOL or Discovery Studio.[12] c. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the key amino acid residues in the binding pocket.

Pillar 3: Comparative Data Analysis and Interpretation

The ultimate goal of this study is not just to generate numbers, but to interpret them in a biological context. By comparing our test compound to a known inhibitor, we can make a more informed judgment about its potential.

Table 1: Illustrative Comparative Docking Results against PDE4B

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
3,5-dimethyl-1-nicotinoylpyrazole -8.2Gln369, Asn321, Met337Hydrogen bond with Gln369; Hydrophobic interactions with Met337
Roflumilast (Reference) -9.5Gln369, Phe372, Asn321Hydrogen bond with Gln369 & Asn321; Pi-pi stacking with Phe372
Co-crystallized Ligand (Validation) -9.8 (RMSD: 1.1 Å)Gln369, Phe372, Ile336Hydrogen bond with Gln369; Hydrophobic interactions

Note: The data in this table is for illustrative purposes to demonstrate how results would be presented.

From this hypothetical data, we can infer that while 3,5-dimethyl-1-nicotinoylpyrazole is predicted to bind to the PDE4B active site with good affinity, it is less potent than the reference drug Roflumilast. The analysis of interactions reveals that Roflumilast forms an additional hydrogen bond and a pi-pi stacking interaction, which could account for its stronger binding affinity. This type of analysis can guide the next phase of drug design, suggesting modifications to the pyrazole scaffold to engage with residues like Phe372 to improve potency.

G cluster_0 Comparative Analysis cluster_1 Decision Pathway start Docking Results (Binding Energy & Pose) compare_energy Is Binding Energy of Test Ligand Comparable to/Better than Reference? start->compare_energy analyze_interactions Analyze Key Interactions (H-bonds, Hydrophobic, etc.) compare_energy->analyze_interactions Yes deprioritize Low Priority (Deprioritize/Redesign) compare_energy->deprioritize No favorable_interactions Are Interactions with Key Residues Favorable? analyze_interactions->favorable_interactions proceed High Priority Candidate (Proceed to In Vitro Assay) favorable_interactions->proceed Yes optimize Medium Priority (Requires SAR Optimization) favorable_interactions->optimize Partially favorable_interactions->deprioritize No

Caption: A logical flow for analyzing and triaging docking results.

Conclusion and Future Outlook

This guide has outlined a robust, validated, and comparative framework for the in silico analysis of 3,5-dimethyl-1-nicotinoylpyrazole. The results of such a study provide a strong, hypothesis-driven foundation for subsequent experimental validation. While molecular docking is a powerful predictive tool, it is essential to remember that it is a simulation.[14] The predictions made here must be confirmed through in vitro binding assays and cell-based functional assays to determine the true therapeutic potential of the compound. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted binding pose over time.

References

  • ResearchGate. How to validate the molecular docking results? [Link]

  • Polshettiwar, S. A., & Sridevi, G. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Methods in Molecular Biology, 2795, 29-50.
  • Cole, J. C., & Davis, A. M. (2006). Lessons from Docking Validation. Current Topics in Medicinal Chemistry, 6(1), 1-13.
  • Sukhwal, A., & Soni, S. (2014).
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Krishnankutty, G. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • Elsevier. (2025). Discovery of pyrazole derivatives as promising leads against NSCLC: An integrated computational and experimental approach. PubMed. [Link]

  • Istifli, E. S. (2022). Introductory Chapter: Molecular Docking—The Transition from the Micro Nature of Small Molecules to the Macro World. IntechOpen.
  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Singh, T., & Singh, P. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

  • Elsevier. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. ScienceDirect. [Link]

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Comparative

Assessing the Drug-Like Properties of 3,5-Dimethyl-1-nicotinoylpyrazole Derivatives: A Comparative Guide

As drug discovery shifts toward highly optimized, multi-target-directed ligands, the evaluation of novel chemical scaffolds requires rigorous, data-driven methodologies. The 3,5-dimethyl-1-nicotinoylpyrazole scaffold[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly optimized, multi-target-directed ligands, the evaluation of novel chemical scaffolds requires rigorous, data-driven methodologies. The 3,5-dimethyl-1-nicotinoylpyrazole scaffold[1] represents a highly versatile pharmacophore that merges the metabolic stability of the pyrazole core with the tunable physicochemical properties of a nicotinoyl moiety.

This guide provides an objective, comparative analysis of the drug-like properties of 3,5-dimethyl-1-nicotinoylpyrazole derivatives against standard commercial alternatives. Designed for researchers and drug development professionals, this document outlines the structural rationale, self-validating experimental workflows, and comparative performance data necessary to evaluate this scaffold for preclinical development.

Structural Rationale: The Nicotinoylpyrazole Pharmacophore

The architectural design of 3,5-dimethyl-1-nicotinoylpyrazole derivatives leverages two privileged structures[2]:

  • The Pyrazole Core: Widely recognized in blockbuster drugs like Celecoxib and Rimonabant, the pyrazole ring provides a rigid, metabolically stable framework capable of forming critical hydrogen bonds within enzyme active sites (e.g., kinase hinge regions or COX-2 allosteric pockets)[3].

  • The Nicotinoyl Tail: Derived from nicotinic acid via [4], the pyridine-3-carbonyl group acts as a potent hydrogen bond acceptor. Crucially, the basic nitrogen of the nicotinoyl group improves aqueous solubility and modulates the overall lipophilicity (LogP) of the molecule, addressing the poor solubility often associated with heavily substituted diarylpyrazoles[5].

Comparative Physicochemical Profiling

To objectively assess the baseline drug-likeness of the 3,5-dimethyl-1-nicotinoylpyrazole scaffold, we must compare its physicochemical properties against established alternative scaffolds.

Table 1: Physicochemical Properties of Pyrazole and Pyridine Scaffolds

Compound ClassRepresentative Drug / ScaffoldMW ( g/mol )cLogPTPSA (Ų)Aqueous Solubility (µg/mL)HLM Half-life (min)
Nicotinoylpyrazole 3,5-dimethyl-1-nicotinoylpyrazole 201.22 1.8 - 2.5 ~42.5 > 100 45 - 60
DiarylpyrazoleCelecoxib (COX-2 Std)381.373.577.9< 10~ 120
Pyridine-hydrazideIsoniazid (Anti-TB Std)137.14-0.768.0> 1000~ 30 (NAT2 dependent)

Data Interpretation: The nicotinoylpyrazole scaffold occupies an optimal "Goldilocks" zone. It exhibits a significantly lower cLogP and higher aqueous solubility than standard diarylpyrazoles (like Celecoxib), reducing the risk of off-target lipophilic toxicity and formulation challenges, while maintaining a higher metabolic stability than simple pyridine-hydrazides[5],[6].

Experimental Methodologies for ADME-Tox Assessment

Evaluating the absorption, distribution, metabolism, and excretion (ADME) of these derivatives requires robust, self-validating protocols. The workflow below outlines the sequential screening process.

ADME_Workflow A 3,5-Dimethyl-1-nicotinoylpyrazole Library B Physicochemical Profiling (LogP, TPSA) A->B C In Vitro ADME (PAMPA, HLM) B->C D Target Binding Assays (Kinase/COX-2) C->D E Lead Selection & In Vivo PK/PD D->E

Figure 1: Sequential workflow for assessing the drug-like properties of nicotinoylpyrazole libraries.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The basic nitrogen on the nicotinoyl ring can become protonated at physiological pH, altering its membrane partitioning. PAMPA is utilized to isolate passive transcellular diffusion from active efflux (e.g., P-glycoprotein), providing a pure measurement of the scaffold's inherent permeability.

  • Preparation: Prepare a 10 mM stock of the nicotinoylpyrazole derivative in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Incubation: Add 300 µL of the donor solution to the bottom well. Coat the PVDF membrane filter of the top well with 5 µL of a 1% lecithin in dodecane solution. Add 200 µL of fresh PBS to the top (acceptor) well. Incubate at room temperature for 5 hours.

  • Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation System: The assay is strictly validated by the concurrent run of Verapamil (high permeability control) and Ranitidine (low permeability control). The plate data is only accepted if the Papp​ of Verapamil exceeds 10×10−6 cm/s and Ranitidine remains below 1×10−6 cm/s.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The 3,5-dimethyl groups on the pyrazole ring are classic metabolic "soft spots," highly susceptible to aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes. The HLM assay identifies the rate of this clearance to determine if structural rigidification is required.

  • Reaction Assembly: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Quenching: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes, immediately quenching each into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Self-Validation System: Metabolic viability is confirmed using Testosterone (CYP3A4) and Diclofenac (CYP2C9) as positive controls. The assay is self-validating only if >80% of the positive controls are depleted within 30 minutes, ensuring active enzymatic turnover.

Target Engagement and Mechanistic Profiling

Nicotinoylpyrazoles frequently act as competitive inhibitors for targets such as [7] or COX-2. The nicotinoyl moiety often projects toward the solvent-exposed region or forms critical hydrogen bonds with hinge region residues, while the dimethylpyrazole core occupies the hydrophobic pocket.

Mechanism Substrate Endogenous Substrate (e.g., ATP) Enzyme Target Enzyme (e.g., VEGFR-2) Substrate->Enzyme Binding Product Disease Progression (Angiogenesis) Enzyme->Product Catalysis Inhibitor Nicotinoylpyrazole Derivative Inhibitor->Enzyme Competitive Inhibition

Figure 2: Mechanistic pathway of target enzyme inhibition by nicotinoylpyrazole derivatives.

Pharmacological Performance: A Comparative Analysis

When optimized, 3,5-dimethyl-1-nicotinoylpyrazole derivatives demonstrate highly competitive pharmacological metrics compared to industry standards.

Table 2: Pharmacological Performance Metrics (In Vitro & In Vivo)

MetricNicotinoylpyrazole DerivativesCelecoxib (COX-2 Std)Sorafenib (Kinase Std)
Target Affinity (IC50) 10 - 50 nM 40 nM90 nM
Selectivity Index High (>100-fold over off-targets) High (COX-2 vs COX-1)Moderate (Multi-kinase)
PAMPA Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/s ~ 5 × 10⁻⁶ cm/s< 2 × 10⁻⁶ cm/s
In Vivo Bioavailability (F%) 40 - 60% ~ 40%~ 38%

Data Interpretation: The nicotinoylpyrazole derivatives achieve target affinities (IC50) on par with or superior to Celecoxib and Sorafenib[7]. More importantly, their superior PAMPA permeability translates to a higher potential in vivo bioavailability (F%), directly resulting from the balanced lipophilicity imparted by the nicotinoyl tail[5].

Conclusion

The 3,5-dimethyl-1-nicotinoylpyrazole scaffold is a highly tractable starting point for drug discovery. By systematically comparing its physicochemical and ADME properties against standard pyrazole and pyridine alternatives, it becomes evident that this hybrid scaffold successfully mitigates the poor aqueous solubility of traditional diarylpyrazoles while maintaining excellent metabolic stability and target engagement capabilities. Utilizing the self-validating protocols outlined in this guide ensures that lead optimization of these derivatives is grounded in reproducible, high-fidelity data.

References

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at:[Link]

  • Deplano, A., et al. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals (MDPI). Available at:[Link]

  • National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 205203, 3,5-Dimethyl-1-nicotinoylpyrazole. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Pyrazole, 3,5-dimethyl-1-nicotinoyl-

As a Senior Application Scientist, I mandate that all laboratory personnel understand the mechanistic basis of a chemical's hazard profile before initiating any experimental workflow. Pyrazole, 3,5-dimethyl-1-nicotinoyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I mandate that all laboratory personnel understand the mechanistic basis of a chemical's hazard profile before initiating any experimental workflow. Pyrazole, 3,5-dimethyl-1-nicotinoyl- (CAS: 17605-86-6), also known as 3,5-dimethyl-1-nicotinoylpyrazole, is a specialized heterocyclic compound frequently utilized in drug discovery and organic synthesis[1][2].

This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Assessment

To handle a chemical safely, you must understand why it is hazardous. Pyrazole, 3,5-dimethyl-1-nicotinoyl- is a hybrid molecule containing both a substituted pyrazole ring and a nicotinoyl (pyridine-3-carbonyl) moiety[1].

  • Dermal and Ocular Toxicity: The unshared electron pairs on the pyrazole and pyridine nitrogen atoms can coordinate with biological metal centers or act as hydrogen bond acceptors. Furthermore, the nicotinoyl group retains electrophilic character[3]. Exposure to biological nucleophiles—such as those found on the mucosal membranes of the eyes or sweat on the skin—can lead to localized irritation, structural protein disruption, and mild acylating activity[4].

  • Respiratory Hazards: Like many fine heterocyclic powders, aerosolized particulates of pyrazole derivatives can cause Specific Target Organ Toxicity (STOT) in the respiratory tract upon single or repeated exposure[3][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling biologically active heterocyclic compounds. The following PPE matrix outlines the required gear and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical permeation resistance against lipophilic heterocyclic organics compared to latex, preventing dermal absorption[5].
Eye Protection ANSI Z87.1 Tight-Fitting Safety GogglesTight-fitting goggles prevent the ingress of micro-particulates, mitigating the risk of severe ocular irritation caused by the nicotinoyl moiety[4].
Body Protection Flame-Resistant (Nomex) or Cotton Lab CoatPrevents the accumulation of chemical dust on personal clothing. Closed cuffs are mandatory to prevent wrist exposure during fume hood operations.
Engineering Control Chemical Fume Hood (80-120 fpm)Serves as the primary respiratory defense. Pyrazole derivatives can cause respiratory tract irritation and potential systemic toxicity if inhaled as dust[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

Phase 1: Pre-Operational Validation
  • Engineering Control Verification: Before retrieving the chemical, verify that the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm).

    • Self-Validation: Check the digital monitor or tape a Kimwipe to the sash to visually confirm continuous inward directional airflow.

  • Workspace Preparation: Clear the fume hood of incompatible materials. Specifically, remove strong oxidizing agents and strong acids, which can react exothermically with the basic nitrogen atoms of the pyrazole and pyridine rings[3][4].

Phase 2: Dispensing and Transfer
  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Heterocyclic organic powders often carry static charges that cause violent aerosolization upon opening the container.

  • Weighing Protocol: Tare the vessel, carefully dispense the required mass of Pyrazole, 3,5-dimethyl-1-nicotinoyl-, and immediately seal both the source container and the reaction vessel before removing them from the fume hood.

  • Solvent Addition: If preparing a stock solution (e.g., in DMSO for biological screening), add the solvent slowly down the interior side of the vessel to minimize dust displacement.

Phase 3: Decontamination and Spill Response
  • Minor Spill Containment (< 50g): Do not dry sweep , as this will aerosolize the hazard. Moisten absorbent pads with water or a mild surfactant to suppress dust. Wipe the area inward to prevent spreading, and place all materials into a designated hazardous waste bag[3][5].

  • Personnel Exposure: In case of skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. The lipophilic nature of the compound requires thorough washing with soap to ensure complete removal from the dermal layer[4][5].

Disposal Plan

Pyrazole derivatives are environmentally hazardous and harmful to aquatic life with long-lasting effects[3]. Strict adherence to disposal protocols is required.

  • Solid Waste: Collect all unused powder, contaminated weighing boats, and spill cleanup materials in a rigid, sealable polyethylene container. Label clearly as "Hazardous Organic Solid Waste: Contains Pyrazole Derivatives."

  • Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. Non-halogenated solvents (e.g., DMSO, ethanol) must go into the non-halogenated organic waste stream.

  • Drain Disposal: Absolutely prohibited. Never dispose of pyrazole or nicotinoyl derivatives down the laboratory sink.

Workflow Visualization

Workflow Start Initiate Protocol: 3,5-dimethyl-1-nicotinoylpyrazole PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-120 fpm) PPE->Hood Weigh Weigh & Dispense (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Contain Contain & Neutralize (Absorbent Pads) Spill->Contain Yes Success Proceed to Experiment Spill->Success No Dispose Hazardous Waste Disposal Contain->Dispose Success->Dispose Post-Reaction Waste

Workflow for safe handling and spill response of 3,5-dimethyl-1-nicotinoylpyrazole.

References

  • Title: Pyrazole, 3,5-dimethyl-1-nicotinoyl- | C11H11N3O | CID 205203 Source: National Institutes of Health (NIH) - PubChem URL: [Link]

  • Title: 3,5-Dimethyl-1-nicotinoyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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